(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(3R)-3-(2-ethoxyphenoxy)piperidin-1-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-15-7-3-4-8-16(15)25-14-6-5-9-21(12-14)18-19-10-13(11-20-18)17(22)23/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
AISVOLQGGSAHOL-CQSZACIVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]2CCCN(C2)C3=NC=C(C=N3)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCN(C2)C3=NC=C(C=N3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, notably the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat[1]. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the retrosynthetic analysis, the synthesis of crucial chiral and heterocyclic intermediates, and the final convergent coupling strategy. Methodologies are presented with a focus on the underlying chemical principles, explaining the rationale for reagent selection and reaction conditions to ensure reproducibility and high fidelity.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The molecule can be disconnected at two key bonds: the C-N bond linking the piperidine and pyrimidine rings, and the C-O ether bond. This approach simplifies the synthesis into the preparation of three primary building blocks:
-
(R)-3-Hydroxypiperidine: The source of chirality for the final molecule.
-
2-Ethoxyphenol: The aromatic ether component.
-
A Pyrimidine Core: Specifically, a 2-halopyrimidine-5-carboxylic acid derivative that can undergo nucleophilic substitution.
This leads to two key intermediates: (R)-3-(2-ethoxyphenoxy)piperidine and 2-chloropyrimidine-5-carboxylic acid . The final step involves a C-N bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a direct nucleophilic aromatic substitution (SNAr).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Preparation of Chiral Intermediate: (S)-N-Boc-3-hydroxypiperidine
The stereocenter in the final product is established by starting with an enantiomerically pure piperidine derivative. While classical diastereomeric resolution is an option[2], a more efficient and modern approach is the asymmetric reduction of a prochiral ketone, which offers high enantioselectivity and yield. Biocatalysis using a ketoreductase (KRED) enzyme is particularly effective for this transformation.[3][4]
Experimental Protocol: Enzymatic Asymmetric Reduction
-
Biocatalyst Preparation: A recombinant E. coli strain co-expressing a suitable ketoreductase and a glucose dehydrogenase (for cofactor regeneration) is cultured and harvested. The cell-free extract can be used for higher efficiency.[4]
-
Reaction Setup: To a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.0), add N-Boc-3-piperidone (substrate), glucose (cofactor regeneration substrate), and NADP+ (cofactor).[4]
-
Catalysis: Introduce the ketoreductase/glucose dehydrogenase biocatalyst (as whole cells or cell-free extract). Maintain the reaction at an optimal temperature (e.g., 30-35°C) with gentle agitation.[4] The pH is typically controlled via the automated addition of a dilute base.[4]
-
Workup and Purification: Upon reaction completion (monitored by HPLC or GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[4]
This enzymatic method routinely achieves high conversion rates (>99%) and excellent enantiomeric excess (>99% ee).[4][5]
Synthesis of (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming the crucial C-O bond.[6][7] It involves the SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[7][8] In this case, the alkoxide is generated from (S)-N-Boc-3-hydroxypiperidine. Note that the stereochemistry inverts during this SN2 reaction, yielding the desired (R) configuration in the product.
Rationale for Reagent Selection:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It efficiently deprotonates the alcohol to form the nucleophilic alkoxide without competing in the substitution reaction.[6]
-
Leaving Group: While 2-ethoxy-1-halobenzene could be used, activating the hydroxyl group of the piperidine (e.g., by converting it to a tosylate or mesylate) and reacting it with the phenoxide of 2-ethoxyphenol is an alternative strategy that often yields better results by avoiding less reactive aryl halides.[7][8]
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent like DMF or THF.
-
Base Addition: Cool the solution in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Ether Formation: Add a solution of 1-bromo-2-ethoxybenzene in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or overnight. Progress can be monitored by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel to afford (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine.
Synthesis of 2-Chloropyrimidine-5-carboxylic acid
This heterocyclic building block is a versatile intermediate for introducing the pyrimidine moiety.[9][10] Several synthetic routes exist, with a common one starting from 2-chloro-5-bromopyrimidine.
Experimental Protocol:
-
Lithium-Halogen Exchange: Dissolve 2-chloro-5-bromopyrimidine in anhydrous THF and cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere.
-
Carboxylation: Add a solution of n-butyllithium dropwise to perform a lithium-halogen exchange. After stirring for a short period, quench the resulting organolithium species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Acidification and Isolation: Allow the reaction to warm to room temperature and then acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2.[11] The product, 2-chloropyrimidine-5-carboxylic acid, typically precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.[11] This method avoids the low yields sometimes associated with direct carbonation at higher temperatures.[12]
Final Convergent Step: Buchwald-Hartwig Amination
The final C-N bond formation between the protected piperidine intermediate and the pyrimidine core is efficiently achieved using a palladium-catalyzed Buchwald-Hartwig amination.[13][14] This reaction is highly valued in pharmaceutical synthesis for its functional group tolerance and its ability to form C-N bonds with high efficiency where traditional SNAr reactions might fail or require harsh conditions.[15][16]
First, the Boc-protecting group on (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine must be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to free the secondary amine for the coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 2-chloropyrimidine-5-carboxylic acid, the deprotected (R)-3-(2-ethoxyphenoxy)piperidine, a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to reflux (typically 80-110°C) for several hours until the reaction is complete (monitored by LC-MS).[15]
-
Workup and Purification: Cool the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. The residue is then dissolved in a suitable solvent and acidified to precipitate the product. The solid is collected by filtration, washed, and dried to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Provides the active Pd(0) species required for the catalytic cycle. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that facilitates reductive elimination and stabilizes the catalyst.[17] |
| Base | Cs2CO3 or NaOt-Bu | Essential for deprotonating the amine and facilitating the catalytic cycle.[15] |
| Solvent | Toluene or 1,4-Dioxane | High-boiling aprotic solvents suitable for the required reaction temperatures. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
Overall Synthesis Workflow
The following diagram illustrates the complete, optimized synthetic pathway, highlighting the key transformations and intermediates.
Caption: Overall synthetic workflow for the target molecule.
Conclusion
The synthesis of this compound is achieved through a highly efficient convergent strategy. Key features of this approach include the use of biocatalysis for the stereoselective synthesis of the chiral piperidine intermediate, a reliable Williamson ether synthesis for C-O bond formation, and a robust palladium-catalyzed Buchwald-Hartwig amination for the final C-N coupling. This guide provides the foundational chemical principles and detailed protocols necessary for the successful execution of this synthesis in a research or process development setting.
References
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid mechanism of action
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Revefenacin, chemically known as (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is a potent and selective long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it provides once-daily bronchodilation by targeting muscarinic receptors in the airway smooth muscle.[1][2] This technical guide provides a comprehensive analysis of Revefenacin's mechanism of action, from its molecular interactions and signaling pathway inhibition to the preclinical and clinical evidence supporting its therapeutic efficacy. We will explore its binding kinetics, receptor selectivity, and the key experimental methodologies used to elucidate its pharmacological profile, offering field-proven insights for researchers in respiratory drug discovery.
Introduction: The Challenge of COPD and the Role of Muscarinic Antagonists
Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[4] A key contributor to this limitation is the increased cholinergic tone mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors in the airways.[5] Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor, a Gq-protein coupled receptor (GPCR), is predominantly located on airway smooth muscle cells and submucosal glands.[1][2][3] Activation of M3 receptors by ACh triggers a signaling cascade leading to bronchoconstriction and mucus secretion, both hallmark features of COPD.[2][5]
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy.[6] By competitively blocking the binding of ACh to M3 receptors, LAMAs inhibit these downstream effects, resulting in bronchodilation and symptomatic relief.[5][7] Revefenacin (brand name Yupelri®) is the first once-daily nebulized LAMA, offering a critical therapeutic option for patients who may have difficulty with handheld inhalers.[1][2][8] This guide delves into the precise molecular mechanisms that underpin its clinical utility.
Section 1: Molecular Profile and Pharmacodynamics
Target Engagement: High-Affinity Muscarinic Receptor Antagonism
Revefenacin is a competitive antagonist with high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][6][7][9] Its therapeutic action, however, is primarily mediated through the blockade of M3 receptors on airway smooth muscle.[1][2][3][10] Preclinical studies using human recombinant muscarinic receptors have demonstrated potent binding affinity across all subtypes.[9]
The causality behind evaluating all five subtypes is crucial for predicting a drug's overall profile. While M3 antagonism is desired for bronchodilation, interaction with other subtypes can predict potential side effects. For example, M2 receptors on presynaptic nerve terminals inhibit further ACh release, and their blockade could paradoxically increase ACh levels. M1 receptors are involved in neurotransmission in the central nervous system. Revefenacin's efficacy and safety profile suggest a functionally selective action in the lungs, minimizing systemic anticholinergic side effects.[6]
| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pKI, apparent) | Reference |
| Human M1 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |
| Human M2 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |
| Human M3 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |
| Human M4 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |
| Human M5 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |
| Table 1: Binding and Functional Affinity of Revefenacin at Human Muscarinic Receptors. Data synthesized from in vitro pharmacological studies.[9] |
Kinetic Selectivity and Duration of Action
A defining feature of a long-acting bronchodilator is its duration of receptor blockade. This is governed by the drug's receptor binding kinetics, specifically its dissociation rate (k_off). Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor.[6][9]
Kinetic studies have shown that Revefenacin dissociates significantly more slowly from the M3 receptor (t½ = 82 minutes) compared to the M2 receptor (t½ = 6.9 minutes) at 37°C.[9] This slow dissociation from the M3 receptor is a key molecular determinant of its long duration of action, allowing for once-daily dosing.[2][9] In isolated human bronchial tissues, the antagonistic effects of Revefenacin were shown to be slowly reversible, with a functional half-life exceeding 10 hours.[9] This prolonged receptor occupancy ensures sustained bronchodilation over a 24-hour period.[1][2]
Inhibition of the M3 Signaling Pathway
The M3 muscarinic receptor is a canonical Gq-coupled GPCR. Upon binding of acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin-dependent pathways, ultimately leading to the phosphorylation of myosin light chains and smooth muscle contraction (bronchoconstriction).
Revefenacin, as a competitive antagonist, physically occupies the acetylcholine binding site on the M3 receptor, preventing receptor activation and interrupting this entire downstream cascade. This blockade of Ca2+ mobilization is the direct mechanism leading to airway smooth muscle relaxation and bronchodilation.[6][9]
Figure 1: Revefenacin blocks the M3 muscarinic signaling pathway.
Section 2: Methodologies for Mechanistic Validation
The characterization of Revefenacin's mechanism of action relies on a suite of validated in vitro and in vivo assays. These protocols are designed to be self-validating by incorporating appropriate controls and providing quantifiable, reproducible data.
Experimental Workflow for Characterization
The logical progression from target binding to functional effect is a cornerstone of pharmacological characterization. This workflow ensures that observations at the molecular level translate to a measurable physiological response.
Figure 2: Experimental workflow for characterizing a LAMA like Revefenacin.
Key Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of Revefenacin for each of the five muscarinic receptor subtypes (M1-M5). This is fundamental to establishing target engagement and selectivity.[11][12][13]
-
Methodology:
-
Preparation: Cell membranes from stable cell lines individually expressing high levels of a single human muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared.[9]
-
Reaction Mixture: For each subtype, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) is incubated with the cell membranes.
-
Competition: Increasing concentrations of unlabeled Revefenacin are added to the mixture. Revefenacin competes with the radioligand for binding to the receptor.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.[14]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Revefenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
-
Objective: To confirm that Revefenacin acts as a functional antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) and to quantify its potency (apparent Ki).[15][16] This assay directly measures the inhibition of the signaling pathway.
-
Methodology:
-
Cell Preparation: CHO-K1 cells stably expressing the human M3 receptor are cultured and plated in 96- or 384-well plates.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Revefenacin or vehicle control.
-
Agonist Challenge: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors.
-
Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: The ability of Revefenacin to inhibit the agonist-induced calcium signal is quantified. Dose-response curves are generated to calculate the IC50, which reflects the functional potency of the antagonist.
-
-
Objective: To evaluate the in vivo efficacy and duration of action of Revefenacin in a relevant animal model of bronchoconstriction.[4][17] This is a critical step to validate that the in vitro pharmacology translates into a physiological effect.
-
Methodology:
-
Animal Model: Species such as guinea pigs or rats are commonly used, as their airway physiology shares similarities with humans.[4][18]
-
Compound Administration: Animals are administered nebulized Revefenacin or vehicle control at various doses.
-
Bronchoconstrictor Challenge: At specific time points after dosing (e.g., 1, 4, 12, 24 hours), the animals are challenged with an inhaled bronchoconstricting agent, such as methacholine or acetylcholine.[1]
-
Measurement of Airway Resistance: Lung function, specifically the increase in airway resistance or decrease in dynamic compliance, is measured using techniques like whole-body plethysmography.
-
Data Analysis: The dose-dependent ability of Revefenacin to inhibit the methacholine-induced bronchoconstriction is quantified. By performing the challenge at different time points, the duration of the protective effect can be determined, confirming its long-acting profile.[1][7]
-
Section 3: Clinical Translation and Therapeutic Relevance
The robust preclinical pharmacological profile of Revefenacin has been successfully translated into clinical efficacy for patients with moderate to very severe COPD.[1][19]
Pivotal Phase 3 clinical trials demonstrated that once-daily nebulized Revefenacin (at the approved 175 µg dose) produced statistically significant and clinically meaningful improvements in lung function.[1][19][20] The primary efficacy endpoint in these studies was the change from baseline in trough forced expiratory volume in one second (FEV1) after 12 weeks of treatment.[1][19]
| Clinical Trial Metric | Revefenacin (175 µg) Improvement vs. Placebo | Significance | Reference |
| Trough FEV1 (Day 85) | ~146 mL increase | p < 0.0001 | [1] |
| Overall Treatment Effect on Trough FEV1 | >100 mL increase | Clinically Important | [1] |
| Peak FEV1 (Day 1, 0-2 hours post-dose) | ~129 mL increase | p < 0.0001 | [19] |
| Table 2: Summary of Key Efficacy Data from Phase 3 Clinical Trials. |
These results directly reflect the underlying mechanism of action: sustained M3 receptor blockade in the airways leads to a persistent state of bronchodilation, improving airflow and lung function over a full 24-hour dosing interval.[10] The onset of action is also rapid, with a median time to achieve a 100 mL increase in FEV1 of 30 minutes on day 1.[10] Furthermore, Revefenacin has been shown to reduce the rate of COPD exacerbations, underscoring the clinical benefit of maintaining airway patency.[21]
Conclusion
The mechanism of action of Revefenacin is that of a potent, competitive, and long-acting antagonist of muscarinic receptors, with its therapeutic effect in COPD mediated primarily through the inhibition of M3 receptors on airway smooth muscle. Its high affinity and, most critically, its slow dissociation kinetics from the M3 receptor provide a prolonged blockade of acetylcholine-induced bronchoconstriction, supporting a once-daily dosing regimen. This molecular mechanism, validated through a rigorous cascade of in vitro and in vivo pharmacological studies, translates directly into clinically significant improvements in lung function for patients with COPD. As the only once-daily nebulized LAMA, Revefenacin represents a key therapeutic tool, grounded in a well-defined and potent mechanism of action.[1]
References
-
Donohue, J. F., et al. (2019). Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11753673, Revefenacin. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Revefenacin? Patsnap Synapse. Available from: [Link]
-
YUPELRI® (revefenacin) inhalation solution. Mechanism of Action. Available from: [Link]
-
Pudi, K., et al. (2021). Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. American Journal of Health-System Pharmacy. Available from: [Link]
-
Clinical Trials Arena. (2018). Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease. Available from: [Link]
-
Drug Central. revefenacin. Available from: [Link]
-
Donohue, J. F., et al. (2019). COPD exacerbations in the phase 3 revefenacin clinical trial program. European Respiratory Journal. Available from: [Link]
-
PharmaCompass. Revefenacin | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Aronstam, R. S., et al. (2017). Pharmacological properties of revefenacin (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Physiological Reports. Available from: [Link]
-
RT - Respiratory Therapy. (2017). Revefenacin Shows Promise in Phase 3 Trial for COPD. Available from: [Link]
-
U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number: 210598Orig1s000. Available from: [Link]
-
Li, J., et al. (2021). The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review. Frontiers in Pharmacology. Available from: [Link]
-
Pudi, K., et al. (2021). Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. PubMed. Available from: [Link]
-
Birdsall, N. J. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available from: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
-
Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology. Available from: [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available from: [Link]
-
Tanso Biosciences. GPCR Functional Assay Technology. Available from: [Link]
-
Creative Biolabs. GPCR targeted Functional Assay Services. Available from: [Link]
-
ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]
-
YouTube. (2025). Revefenacin Pharmacology Podcast. Available from: [Link]
-
Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. Respiratory Research. Available from: [Link]
-
Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. PMC - PubMed Central. Available from: [Link]
-
SCIREQ. COPD Animal Models. Available from: [Link]
-
Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine. Available from: [Link]
-
ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available from: [Link]
-
Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. BioMed Central. Available from: [Link]
-
Wang, Z., et al. (2019). Revefenacin for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy. Available from: [Link]
-
Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Chembase.cn. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Available from: [Link]
-
PubChem. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Available from: [Link]
-
Edwards, J. P., et al. (2007). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Available from: [Link]
-
Pharmaffiliates. Minoxidil-impurities. Available from: [Link]
-
PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Available from: [Link]
Sources
- 1. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Revefenacin? [synapse.patsnap.com]
- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revefenacin [drugcentral.org]
- 8. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of revefenacin (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 17. scireq.com [scireq.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Phase III Trials of Revefenacin in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 20. Frontiers | The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review [frontiersin.org]
- 21. publications.ersnet.org [publications.ersnet.org]
A Technical Guide to the Structural Analogs of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid: A DGAT2 Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid has emerged as a significant scaffold in medicinal chemistry, notably as an intermediate in the synthesis of ervogastat (PF-06865571) , a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a prime therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides an in-depth exploration of the structural analogs of this core scaffold, focusing on the rationale behind their design, synthesis, and the resulting structure-activity relationships (SAR). We will delve into key modifications of the pyrimidine ring, the piperidine core, the phenoxy moiety, and the carboxylic acid group, offering field-proven insights for drug development professionals.
Introduction: The Core Scaffold and its Therapeutic Rationale
The parent compound, this compound, comprises four key pharmacophoric elements: a pyrimidine-5-carboxylic acid, a piperidine linker, a chiral ether linkage, and an ethoxyphenoxy group. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, known for its diverse biological activities.[4] Similarly, the piperidine ring is a common motif in pharmaceuticals, offering a versatile, conformationally flexible linker.[5]
The therapeutic relevance of this scaffold is intrinsically linked to its role in the development of DGAT2 inhibitors. DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in triglyceride homeostasis.[6] Inhibition of DGAT2 has been shown to reduce hepatic fat accumulation and improve lipid profiles, making it a promising strategy for the treatment of NASH and related metabolic disorders.[3][6]
Strategic Modifications and Structure-Activity Relationships (SAR)
The development of analogs from the core scaffold has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties, particularly metabolic stability. The following sections detail the SAR around each key component of the molecule.
The Pyrimidine-5-Carboxylic Acid Moiety: A Gateway to Improved Properties
The carboxylic acid group, while often crucial for target engagement, can introduce challenges such as poor membrane permeability and metabolic liabilities.[4] Consequently, significant efforts have been directed towards its modification.
A primary strategy in the optimization of the lead compound was the replacement of the carboxylic acid with various bioisosteres to enhance metabolic stability and cell permeability.[7] Amides, in particular, have proven to be effective replacements.
The transformation of the carboxylic acid to an amide, specifically with a (3S)-tetrahydrofuran-3-amine, was a key modification that led to the discovery of ervogastat.[2] This change addressed metabolic liabilities associated with the carboxylic acid and significantly improved the overall drug-like properties of the molecule.[2]
Table 1: Comparison of Carboxylic Acid and Amide Analogs
| Compound | R Group | DGAT2 IC50 (nM) | Permeability (PAMPA) |
| 1 | -COOH | ~100 | Low |
| Ervogastat | -CONH-(3S)-THF | 10 | High |
Data synthesized from literature reports.[2][7]
A general procedure for the synthesis of amide analogs from the parent carboxylic acid is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (e.g., (3S)-tetrahydrofuran-3-amine) (1.2 eq) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide.
The Ethoxyphenoxy Group: Tuning Potency and Metabolism
The 2-ethoxyphenoxy substituent plays a critical role in binding to the DGAT2 enzyme. However, this moiety was identified as a site of metabolic instability, leading to the formation of reactive metabolites.[2]
A key breakthrough in the development of ervogastat was the replacement of the metabolically labile ethoxyphenoxy group with a 3,5-disubstituted pyridine system.[2] This modification successfully mitigated the formation of undesirable metabolites while maintaining, and in some cases improving, potency.[2]
Caption: Replacement of the ethoxyphenoxy group.
The Piperidine Core: A Rigid Linker
The (R)-3-hydroxypiperidine core provides a crucial three-dimensional architecture for the molecule, orienting the pyrimidine and phenoxy/pyridine moieties for optimal target engagement. The stereochemistry at the 3-position is critical for activity.
The synthesis of the chiral (R)-3-hydroxypiperidine intermediate is a key step in the overall synthetic route. Asymmetric hydrogenation of a corresponding N-protected pyridinium salt is a common method to establish the desired stereocenter.[8]
Caption: Asymmetric synthesis of the chiral piperidine.
Biological Evaluation of Analogs
The biological activity of the synthesized analogs is primarily assessed through in vitro DGAT2 enzyme inhibition assays.
In Vitro DGAT2 Inhibition Assay
A common method for evaluating DGAT2 inhibition involves using human liver microsomes as the enzyme source and radiolabeled substrates to quantify triglyceride synthesis.
-
Enzyme Preparation: Utilize human liver microsomes as the source of DGAT2.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomes, a fatty acyl-CoA substrate (e.g., [14C]-oleoyl-CoA), and diacylglycerol.
-
Inhibitor Addition: Add varying concentrations of the test compounds (analogs) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Quantification: Separate the triglycerides by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
IC50 Determination: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
Future Directions and Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective DGAT2 inhibitors. The journey from the initial lead to the clinical candidate ervogastat highlights the importance of a systematic approach to medicinal chemistry, focusing on the iterative optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area may explore further modifications of the pyridine ring to fine-tune electronic and steric properties, as well as the exploration of novel bioisosteres for the amide group to further enhance drug-like properties. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of DGAT2 inhibitors based on this promising scaffold.
References
-
Jain KS, et. al. (2006). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. ACS Publications. [Link]
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Nepogodiev, S. A., & Field, R. A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3603. [Link]
-
Chem Help ASAP. (2022, December 20). discovery of ervogastat - a DGAT2 inhibitor - drug annotations [Video]. YouTube. [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(19), 7173-7185. [Link]
-
Dow, R. L., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(22), 15000–15013. [Link]
- (Placeholder for additional relevant reference)
-
AdisInsight. (n.d.). Ervogastat - Pfizer. Springer Nature. [Link]
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
Sources
- 1. ervogastat (PF-06865571) / Pfizer [delta.larvol.com]
- 2. Therapeutic Strategies for Metabolic Diseases: Small‐Molecule Diacylglycerol Acyltransferase (DGAT) Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. | Semantic Scholar [semanticscholar.org]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic Acid: A Key Synthetic Intermediate for Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors
An In-depth Technical Guide: (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate. We will delve into its chemical identity, stereospecific attributes, a representative synthetic pathway, and state-of-the-art analytical characterization methods. The primary significance of this molecule lies in its role as a precursor to potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, such as Ervogastat[1][2]. This document serves as a practical resource for scientific professionals engaged in metabolic disease research and the development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a stereodefined piperidine ring linked to a pyrimidine carboxylic acid moiety. Its formal IUPAC name is 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid[1]. The "(R)" designation is critical, as stereochemistry often dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical and Registry Information
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [1] |
| CAS Number | 1809064-89-8 | [1][3] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [1][3] |
| Molecular Weight | 343.4 g/mol | [1] |
| SMILES | O=C(C1=CN=C(N2CCCC2)N=C1)O | [1] |
| InChI Key | AISVOLQGGSAHOL-CQSZACIVSA-N | [1] |
| Purity | Typically >95% | [1] |
| Physical Form | Solid | [1] |
| Storage | 2-8°C | |
Chemical Structure and Stereochemical Importance
The molecular architecture consists of three key fragments:
-
A pyrimidine-5-carboxylic acid core : This unit provides a rigid scaffold and a handle for further chemical modification.
-
An (R)-3-(2-ethoxyphenoxy)piperidine linker : This chiral fragment is crucial. The specific (R)-configuration at the C3 position of the piperidine ring is essential for achieving the correct spatial orientation required for high-affinity binding of the final inhibitor (Ervogastat) to the DGAT2 enzyme active site.
-
A 2-ethoxyphenoxy group : This lipophilic tail contributes to the molecule's overall properties and interactions within the enzyme's binding pocket in the final API.
The presence of the carboxylic acid group makes the molecule suitable for amide bond formation, a common final step in the synthesis of many drug candidates.
Representative Synthetic Workflow
While multiple synthetic routes are possible, a common and logical approach involves the coupling of a pre-formed piperidine fragment with a functionalized pyrimidine core. This strategy allows for late-stage diversification and efficient construction of the target molecule.
Sources
An In-depth Technical Guide to (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1809064-89-8)
Authored by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its physicochemical properties, its critical role as a precursor to the Diacylglycerol Acyltransferase 2 (DGAT-2) inhibitor Ervogastat, and practical guidance on its handling, analysis, and storage. While this molecule is primarily a synthetic building block and not intended for therapeutic use, its purity and structural integrity are paramount to the quality of the final active pharmaceutical ingredient (API). This guide synthesizes publicly available data with expert-derived hypothetical protocols to offer a complete scientific narrative.
Physicochemical and Structural Characteristics
This compound is a heterocyclic compound featuring a pyrimidine carboxylic acid moiety linked to a chiral piperidine ring, which is further substituted with an ethoxyphenoxy group. Its identity and fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1809064-89-8 | [1][2][3] |
| Molecular Formula | C18H21N3O4 | [1][2][4] |
| Molecular Weight | 343.38 g/mol | [4] |
| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [2][3] |
| Physical Form | Solid | [3] |
| Purity | Commercially available at ≥95% | [2][3][5] |
| SMILES | O=C(C1=CN=C(N2CCCC2)N=C1)O | [3][4] |
| InChI Key | AISVOLQGGSAHOL-CQSZACIVSA-N | [2][3] |
Note: Experimental data such as melting point, boiling point, and specific solubility in various solvents are not extensively reported in publicly accessible literature and would typically be determined empirically during process development.
Contextual Significance: A Precursor to Ervogastat
The primary significance of this carboxylic acid lies in its role as a pivotal intermediate in the synthesis of Ervogastat, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT-2).[2][4][6] DGAT-2 is a critical enzyme in the terminal step of triglyceride synthesis, making it an attractive therapeutic target for metabolic disorders. The structural integrity and chirality of this intermediate are directly transferred to the final Ervogastat molecule, underscoring the importance of its quality control.
Proposed Synthetic Workflow
While the precise, proprietary synthesis routes used by manufacturers may vary, a plausible and logical retrosynthetic analysis suggests a convergent approach. The core structure can be conceptually disconnected into three primary synthons: 2-ethoxyphenol, a chiral 3-hydroxypiperidine derivative, and a 2-halopyrimidine-5-carboxylic acid derivative.
A forward synthesis would likely involve the following key transformations:
-
Williamson Ether Synthesis: Reaction of 2-ethoxyphenol with a protected (R)-3-hydroxypiperidine derivative under basic conditions to form the ether linkage. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and facilitate purification.
-
Deprotection: Removal of the nitrogen protecting group to yield (R)-3-(2-ethoxyphenoxy)piperidine.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the secondary amine of the piperidine derivative with an activated pyrimidine ring (e.g., 2-chloropyrimidine-5-carboxylic acid or its ester). This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the generated acid.
-
Saponification (if necessary): If an ester derivative of the pyrimidine was used, a final hydrolysis step is required to yield the target carboxylic acid.
Safety, Handling, and Storage
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] However, as a matter of good laboratory practice, it should be handled with care by personnel trained in chemical safety.
| Guideline | Recommendation |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| First Aid (Ingestion) | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical advice.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. A recommended storage temperature is often between 2-8°C.[5] |
Experimental Protocol: Quality Control and Characterization
To ensure the suitability of this intermediate for subsequent synthetic steps, rigorous quality control is essential. The following is a standardized, field-proven workflow for verifying the identity and purity of a new batch of the compound.
Objective
To confirm the identity and determine the purity of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (MS).
Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system with a UV-Vis detector (e.g., PDA or DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh approximately 5 mg of the compound into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.
-
Causality: This concentration is typically within the linear range of both UV and MS detectors, preventing saturation while ensuring a strong signal.
-
-
HPLC-UV Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at 254 nm and 280 nm.
-
Causality: A gradient method is employed to ensure elution of potential impurities with varying polarities. Formic acid aids in protonation for better peak shape and MS ionization. C18 is a general-purpose reverse-phase column suitable for this type of molecule.
-
-
Mass Spectrometry Method (in-line with HPLC):
-
Ionization Mode: ESI Positive
-
*Rationale: The presence of nitrogen atoms in the pyrimidine and piperidine rings makes the molecule readily protonated, yielding a strong signal ([M+H]+) in positive ion mode.
-
Expected Mass: The theoretical monoisotopic mass is 343.15. The expected [M+H]+ ion to monitor is m/z 344.16.
-
Scan Range: 100-500 m/z
-
-
Data Analysis:
-
Identity Confirmation: The retention time of the major peak in the sample chromatogram should match that of a previously characterized reference standard. The mass spectrum of this peak should show a prominent ion at m/z 344.16.
-
Purity Assessment: Calculate the area percentage of the main peak in the UV chromatogram (at 254 nm). Purity is reported as: (Area of Main Peak / Total Area of All Peaks) x 100%. The result should be ≥95% to meet typical quality standards.
-
Conclusion
This compound is a specialized chemical entity whose value is intrinsically linked to its role in the synthesis of high-value pharmaceutical targets like Ervogastat. While not a therapeutic agent itself, a thorough understanding of its properties, synthesis, and quality control is indispensable for any research or manufacturing campaign that utilizes it. This guide provides a foundational framework for its scientific and technical assessment, empowering researchers to handle and utilize this important building block with confidence and precision.
References
-
MedChemExpress. (2025). Safety Data Sheet: this compound.
-
Biomol GmbH. (n.d.). This compound.
-
Bio-Connect. (n.d.). HY-169499 (R)-2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimid....
-
InvivoChem. (n.d.). This compound.
-
J&K Scientific. (n.d.). This compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. jiehuapharma.com [jiehuapharma.com]
- 6. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
A Strategic Guide to the Preliminary In Vitro Evaluation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid: A Potential Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This compound is a known intermediate in the synthesis of Ervogastat, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor.[1][2] Given its structural parentage, it is hypothesized that the compound itself may possess inhibitory activity against DGAT2, a critical enzyme in triglyceride biosynthesis.[1][3] This document outlines a strategic sequence of in vitro studies, beginning with direct target engagement and progressing to cellular functional assays and early safety profiling. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals to generate a robust preliminary data package, enabling informed decisions for further development.
Introduction: The Rationale for Targeting DGAT2
Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final, committed step in the synthesis of triglycerides (TGs).[3][4] This pathway is central to energy storage and lipid homeostasis. Dysregulation of DGAT2 activity and subsequent TG accumulation in the liver are strongly implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5] Consequently, selective inhibition of DGAT2 presents a promising therapeutic strategy for these conditions.[6]
The subject of this guide, this compound, is a synthetic precursor to the clinical-stage DGAT2 inhibitor Ervogastat (PF-06865571).[1][2] This lineage provides a strong scientific basis for investigating its intrinsic activity against DGAT2. The following in vitro cascade is designed to rigorously test this hypothesis.
Primary Target Engagement: Biochemical Assays
The initial step is to ascertain direct interaction and inhibition of the DGAT2 enzyme in a cell-free system. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane transport and competing metabolic pathways.
Scientific Rationale
Biochemical assays provide a quantitative measure of a compound's ability to inhibit the catalytic activity of a purified or recombinant enzyme. By directly measuring the formation of the enzymatic product, we can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀), which is a fundamental measure of compound potency.[7] The choice between a traditional radioactive assay and a more modern mass spectrometry-based method depends on available resources and throughput requirements. The LC/MS approach offers the advantage of directly measuring the unlabeled enzymatic product, which can be beneficial for impure enzyme preparations.[8]
Experimental Workflow: DGAT2 Biochemical Inhibition
Caption: Workflow for the DGAT2 Biochemical Inhibition Assay.
Detailed Protocol: LC/MS-Based DGAT2 Inhibition Assay
This protocol is adapted from established methods for measuring DGAT2 activity.[8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mg/mL BSA. Note: High MgCl₂ concentrations can inhibit DGAT2, so this may require optimization.[9]
-
Enzyme Solution: Dilute recombinant human DGAT2 enzyme in assay buffer to the desired final concentration.
-
Substrate 1 (DAG): Prepare a stock solution of 1,2-Dioleoyl-sn-glycerol (DAG) in DMSO.
-
Substrate 2 (Acyl-CoA): Prepare a stock solution of Oleoyl-CoA in water.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure:
-
To a 96-well plate, add 1 µL of the serially diluted test compound, positive control (e.g., Ervogastat), or DMSO (vehicle control).
-
Prepare a master mix containing the DGAT2 enzyme and DAG in assay buffer. Add 50 µL of this master mix to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Oleoyl-CoA solution to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of an ice-cold solution of methanol containing an internal standard (e.g., a deuterated triglyceride).
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC/MS analysis.
-
-
Data Analysis:
-
Monitor the formation of the triglyceride product (triolein) via liquid chromatography-mass spectrometry (LC/MS).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a high-concentration positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Target Value |
| IC₅₀ | Half-maximal inhibitory concentration | < 10 µM (for initial consideration) |
| Hill Slope | Steepness of the dose-response curve | ~1 |
| Max Inhibition | Maximum achievable inhibition | > 90% |
Cellular Activity Confirmation
Following successful demonstration of biochemical inhibition, the next critical step is to assess the compound's activity in a relevant cellular context. This confirms that the compound can penetrate cell membranes and engage the DGAT2 target within its native environment to produce a functional effect—the reduction of triglyceride synthesis.
Scientific Rationale
A cell-based assay provides a more physiologically relevant system than a biochemical assay.[10] It accounts for factors such as compound permeability, efflux, intracellular metabolism, and target engagement within the complex milieu of the cell. Using a human hepatocyte-derived cell line, such as HepG2, is particularly relevant as the liver is a primary site for TG synthesis and a key target organ for NASH therapies.[11] The assay measures the incorporation of a labeled precursor (e.g., a stable isotope-labeled fatty acid) into the cellular triglyceride pool.
Experimental Workflow: Cellular Triglyceride Synthesis Assay
Caption: Workflow for the Cell-Based DGAT2 Functional Assay.
Detailed Protocol: Stable Isotope Labeling Cellular Assay
This protocol is based on advanced methods for tracking lipid synthesis.[10]
-
Cell Culture:
-
Seed HepG2 cells (available from ATCC) into 24-well plates at an appropriate density and culture in standard medium until they reach approximately 80% confluency.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Aspirate the old medium from the cells and replace it with the compound-containing medium. Incubate for 1-2 hours at 37°C.
-
-
Stable Isotope Labeling:
-
Prepare a solution of [¹³C₁₈]oleic acid complexed to BSA in culture medium.
-
Add this solution to each well and incubate for an additional 4-6 hours at 37°C to allow for its incorporation into newly synthesized triglycerides.
-
-
Lipid Extraction and Analysis:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Lyse the cells and collect the lysate. Reserve a small aliquot for protein quantification (e.g., using a BCA assay).
-
Perform a lipid extraction on the remaining lysate using a chloroform:methanol solvent system.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC/MS/MS analysis.
-
Quantify the amount of ¹³C-labeled triglycerides.
-
-
Data Analysis:
-
Normalize the ¹³C-triglyceride signal to the total protein content for each well.
-
Calculate the percent inhibition of triglyceride synthesis for each compound concentration relative to the vehicle control.
-
Determine the cellular IC₅₀ value by plotting and fitting the dose-response data as described for the biochemical assay.
-
| Parameter | Description | Target Value |
| Cellular IC₅₀ | Potency in a relevant cell model | < 25 µM, ideally close to biochemical IC₅₀ |
| Cytotoxicity | Assessed concurrently (see Section 4.2) | IC₅₀ for cytotoxicity should be >10-fold higher than the functional IC₅₀ |
Early Stage Safety and Selectivity Profiling
Early assessment of a compound's potential liabilities is crucial to the "fail early, fail often" strategy in drug discovery, which helps to mitigate risks and conserve resources.[13] These assays provide an initial view of a compound's selectivity and potential for off-target toxicity.
Scientific Rationale
-
DGAT1 Selectivity: DGAT1 is the closest isoform to DGAT2, catalyzing the same reaction but with different tissue distribution and substrate preferences.[14] Inhibition of DGAT1 has been associated with gastrointestinal side effects in clinical trials.[6] Therefore, demonstrating selectivity for DGAT2 over DGAT1 is a critical early checkpoint.
-
General Cytotoxicity: A cytotoxicity assay provides a general measure of a compound's potential to harm cells. It is essential to ensure that the observed reduction in triglyceride synthesis is due to specific enzyme inhibition and not simply a consequence of cell death.
-
CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.[15] Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to adverse drug-drug interactions (DDIs). Early screening for CYP inhibition is a standard and necessary step.[16][17]
Recommended Assays and Protocols
| Assay | Purpose | Methodology Summary | Data Output |
| DGAT1 Counter-Screen | To assess selectivity against the DGAT1 isoform. | A biochemical inhibition assay identical to the DGAT2 assay, but using recombinant human DGAT1 enzyme. | IC₅₀ (DGAT1) |
| Cytotoxicity Assay | To measure general cell health and viability. | Treat HepG2 cells with the compound for 24-48 hours. Measure cell viability using a standard readout like CellTiter-Glo® (measures ATP) or MTT assay. | CC₅₀ (50% cytotoxic concentration) |
| CYP450 Inhibition Panel | To identify potential for drug-drug interactions. | Incubate the compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Measure the inhibition of probe substrate metabolism via LC/MS.[15] | IC₅₀ for each CYP isoform |
Data Interpretation
The goal is to build a selectivity and safety profile for the compound.
| Data Point | Calculation | Desired Profile |
| DGAT1/DGAT2 Selectivity Index | IC₅₀ (DGAT1) / IC₅₀ (DGAT2) | > 70-fold[1] |
| Therapeutic Index (in vitro) | CC₅₀ (Cytotoxicity) / Cellular IC₅₀ (DGAT2) | > 10-fold |
| CYP Inhibition | IC₅₀ values for major isoforms | > 10 µM |
Conclusion and Next Steps
This technical guide outlines a logical and efficient cascade of in vitro experiments to perform a preliminary evaluation of this compound. By systematically assessing its biochemical potency, cellular activity, and early safety profile, researchers can generate the foundational data required to justify further investment.
A positive outcome from this screening cascade—characterized by potent and selective DGAT2 inhibition in both biochemical and cellular assays, coupled with a clean early safety profile—would provide strong support for advancing the compound into more comprehensive preclinical studies. These would include metabolic stability assays (using liver microsomes and hepatocytes) to predict clearance, and eventually, in vivo pharmacokinetic and efficacy studies in relevant animal models of metabolic disease.[18][19]
References
- BenchChem. (n.d.). Application Notes and Protocols for Measuring DGAT2 Inhibition with JNJ-DGAT2-A.
- Cyprotex. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
- Admescope. (n.d.). Time-critical early ADME characterization.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- WuXi AppTec. (2023, March 30). What Are Metabolite Profiling & Identification Studies?.
- Li, C., et al. (2012). High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. Journal of Lipid Research, 53(7), 1436-1446.
- ResearchGate. (n.d.). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- ELK Biotechnology. (n.d.). Human DGAT2 (Diacylglycerol-O-Acyltransferase Homolog 2) ELISA Kit.
- Li, A. P. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Drug Metabolism Letters, 6(1), 2-9.
- BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling.
- Scribd. (n.d.). General Principles of Preclinical Screening.
- Assay Genie. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit (HUDL00823).
- Bioss Antibodies. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit.
- Eurofins Discovery. (n.d.). Drug Candidate Selection Panels.
- Slideshare. (n.d.). General principles of preclinical screening.
- IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry.
- Stone, S. J., et al. (2004). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry, 279(12), 11767-11776.
- Thermo Fisher Scientific. (n.d.). Biochemical Assay Development.
- BPS Bioscience. (n.d.). Custom Biochemical Assay Development.
- NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis.
- Addona, G. H., et al. (2016). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of Biomolecular Screening, 21(3), 258-266.
- Chem Help ASAP. (2022, December 20).
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
- 2BScientific. (n.d.). ELISA Kit for Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2).
- Amerigo Scientific. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit (Ready to Use).
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- Pfizer Inc. (2023). Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. Journal of Medicinal Chemistry, 66(15), 10456-10469.
- MDPI. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9235.
- ATCC. (n.d.). The Global Bioresource Center.
- Pfizer Inc. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants.
- Drug Hunter. (2022, December 28). Ervogastat: A First-in-Class DGAT2 Inhibitor for NASH?.
- BenchChem. (n.d.). Technical Support Center: Diacylglycerol Acyltransferase (DGAT) Activity Assays.
- AOCS. (2019, July 23). Mammalian Diacylglycerol Acyltransferases (DGAT).
- BioMed Central. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. Nutrition & Metabolism, 12, 36.
- Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery.
- Semantic Scholar. (n.d.). Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity.
- MDPI. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Biology, 7(3), 43.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biossusa.com [biossusa.com]
- 4. Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. aocs.org [aocs.org]
- 15. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. admescope.com [admescope.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
The Shifting Fortunes of a Pyrimidine Carboxylic Acid: From a GPR119 Agonist for Diabetes to a Key Intermediate for a NASH Candidate
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid , a molecule at the heart of a fascinating drug discovery and development journey, has traversed a unique path from a promising therapeutic candidate for type 2 diabetes to a critical building block in the synthesis of a novel treatment for non-alcoholic steatohepatitis (NASH). This technical guide delves into the intricate history of this compound, initially known as APD597 , detailing its discovery as a potent G protein-coupled receptor 119 (GPR119) agonist, its early clinical development, and its eventual repurposing as a key synthetic intermediate for the diacylglycerol acyltransferase 2 (DGAT2) inhibitor, ervogastat .
The Genesis of APD597: Targeting GPR119 for Type 2 Diabetes
The early 2000s saw a surge of interest in G protein-coupled receptors (GPCRs) as promising targets for metabolic diseases. Among these, GPR119 emerged as a particularly attractive candidate for the treatment of type 2 diabetes.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation was shown to stimulate glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual mechanism of action offered the potential for a novel oral therapy with a low risk of hypoglycemia.
Arena Pharmaceuticals, a company with a strong focus on GPCRs, initiated a drug discovery program to identify potent and orally bioavailable small-molecule agonists of GPR119. This effort led to the discovery of a series of pyrimidine-based compounds, with APD597, also known as JNJ-38431055, emerging as a lead candidate.[3]
Lead Optimization and Structure-Activity Relationship (SAR)
The development of APD597 was the result of extensive medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties. While specific details of the early SAR studies that led directly to APD597 are not extensively published in single comprehensive reports, analysis of related patents and publications from Arena Pharmaceuticals and other groups working on GPR119 agonists reveals key structural motifs essential for activity.
The general structure of many GPR119 agonists consists of a central heterocyclic core, a substituted piperidine or similar saturated heterocycle, and an aromatic "headpiece." In the case of APD597, the pyrimidine-5-carboxylic acid serves as the core, the (R)-3-(2-ethoxyphenoxy)piperidine moiety acts as a key recognition element for the receptor, and the carboxylic acid provides a handle for further modification or interaction within the binding pocket.
Recent cryo-electron microscopy (cryo-EM) studies of APD597 bound to the GPR119-Gs complex have provided unprecedented insight into its binding mode.[1][4] These studies reveal that APD597 occupies a hydrophobic pocket within the transmembrane domain of the receptor. The 2-ethoxyphenoxy group is nestled in a hydrophobic pocket, while the pyrimidine core forms crucial interactions with key residues. The piperidine ring orients the molecule optimally within the binding site. This structural information corroborates and explains the SAR observed during the lead optimization phase.[4]
Preclinical and Early Clinical Development of APD597
APD597 demonstrated promising preclinical activity, exhibiting potent agonism of the GPR119 receptor and leading to improvements in glucose tolerance in animal models of type 2 diabetes.[5] These encouraging results prompted its advancement into clinical development.
In 2004, Arena Pharmaceuticals entered into a collaboration with Ortho-McNeil Pharmaceutical (a subsidiary of Johnson & Johnson) to develop and commercialize GPR119 agonists, including APD597.[6]
Phase 1 Clinical Trials
APD597 progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in subjects with type 2 diabetes.[6] The key findings from these studies are summarized below:
-
Safety and Tolerability: APD597 was generally well-tolerated and was not associated with hypoglycemia, a significant advantage for a potential anti-diabetic agent.[7][8]
-
Pharmacokinetics: The compound exhibited dose-proportional pharmacokinetics. In healthy volunteers, the half-life was approximately six to seven hours for a solution formulation and about 13 hours for a suspension.[6] Steady-state plasma concentrations were achieved after approximately eight days of once-daily dosing.[8]
-
Pharmacodynamics: The Phase 1 studies provided evidence of target engagement, with APD597 treatment leading to the stimulation of incretin hormones, including GLP-1, glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY).[6] Furthermore, single-dose administration of APD597 was shown to reduce post-meal glucose excursions, particularly when co-administered with the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[6] However, multiple-dose studies did not show a significant alteration in 24-hour weighted mean glucose levels.[8]
Table 1: Summary of APD597 (JNJ-38431055) Phase 1 Clinical Trial Findings
| Parameter | Finding | Citation(s) |
| Safety | Well-tolerated, not associated with hypoglycemia. | [7][8] |
| Half-life | ~6-7 hours (solution), ~13 hours (suspension) in healthy volunteers. | [6] |
| Steady State | Achieved after ~8 days of once-daily dosing. | [8] |
| Incretin Stimulation | Increased post-meal total GLP-1 and GIP concentrations. | [6][8] |
| Glucose Lowering | Single doses reduced glucose excursion during an oral glucose tolerance test. Multiple doses did not significantly alter 24-hour weighted mean glucose. | [6][8] |
A Change in Trajectory: Discontinuation of the GPR119 Program and a New Beginning
Despite the promising early results, in November 2010, Arena Pharmaceuticals announced that Ortho-McNeil-Janssen Pharmaceuticals had decided not to advance APD597 and was terminating their collaboration.[6] The rights to APD597 and other GPR119 agonists reverted to Arena.[6]
The precise reasons for this decision were not publicly detailed, but the clinical data, while showing target engagement, may have been perceived as demonstrating only "limited glucose lowering and incretin activity" in subjects with type 2 diabetes, as later described in a publication of the clinical trial results.[7][8] The broader landscape of GPR119 agonists has been challenging, with many candidates failing to translate promising preclinical data into robust clinical efficacy.[9]
Repurposing as a Key Intermediate: The Synthesis of Ervogastat
While the journey of this compound as a standalone therapeutic appeared to have ended, its story took an unexpected turn. The molecule re-emerged as a crucial building block in the synthesis of ervogastat (PF-06865571) , a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2) developed by Pfizer for the treatment of NASH.[10]
DGAT2 is a key enzyme in the final step of triglyceride synthesis in the liver, and its inhibition is a promising therapeutic strategy for reducing liver fat accumulation, a hallmark of NASH.[11] Pfizer's discovery program for ervogastat identified the pyrimidine-5-carboxamide core as a key pharmacophore. The this compound, formerly APD597, provided an ideal and well-characterized starting material for the synthesis of ervogastat. The carboxylic acid moiety of the former APD597 is activated and then coupled with a suitable amine to form the final amide bond in ervogastat.
The development of ervogastat in combination with another agent, clesacostat (an acetyl-CoA carboxylase inhibitor), has progressed to Phase 2 clinical trials for NASH.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step industrial synthesis protocol is proprietary, the general synthetic approach can be inferred from patents and medicinal chemistry literature. A plausible laboratory-scale synthesis would involve the following key steps:
-
Preparation of (R)-3-(2-ethoxyphenoxy)piperidine: This chiral intermediate can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.
-
Nucleophilic Aromatic Substitution: The prepared chiral piperidine is then reacted with a suitable 2-halopyrimidine-5-carboxylate ester (e.g., 2-chloro- or 2-bromopyrimidine-5-carboxylate) in the presence of a base (e.g., diisopropylethylamine or potassium carbonate) in a suitable solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran or methanol.
-
Purification: The final product is purified by crystallization or chromatography to yield this compound.
In Vitro cAMP Accumulation Assay
The following is a representative protocol for measuring the Gs-coupled signaling of GPR119 in response to an agonist, based on published methodologies.[4][12]
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Seeding: The cells are harvested and seeded into 384-well white-walled, clear-bottom plates at a density of approximately 6,000 cells per well and incubated overnight.
-
Compound Preparation: Serial dilutions of this compound are prepared in an assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Assay Procedure: The culture medium is removed from the wells, and the prepared compound dilutions are added. The plate is incubated at room temperature for 30 minutes.
-
cAMP Detection: A commercial cAMP detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assay, is used to measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: The fluorescence signal is read on a plate reader, and the data are analyzed using a non-linear regression to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The following is a general protocol for an oral glucose tolerance test in rodents, a standard preclinical model to assess the efficacy of anti-diabetic agents.[13][14][15][16][17]
-
Animal Acclimation and Fasting: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are acclimated to the housing conditions for at least one week. Prior to the test, the animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at the desired dose (e.g., 3-30 mg/kg). A vehicle control group receives the vehicle alone.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a baseline blood sample is collected from the tail vein (t=0). Immediately after, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) for glucose is calculated for each treatment group. The percentage reduction in glucose AUC compared to the vehicle control is determined to assess the efficacy of the compound.
Mechanistic Insights from Structural Biology
The recent publication of the cryo-EM structure of APD597 in complex with the GPR119-Gs protein has provided a detailed molecular understanding of its agonist activity.[1][4]
The structure reveals that APD597 binds within a hydrophobic pocket of the receptor, inducing a conformational change that stabilizes the active state. This allows for the coupling and activation of the intracellular Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP is the key second messenger that triggers the downstream effects of GPR119 activation, namely, enhanced glucose-dependent insulin secretion and incretin release.
Conclusion
The story of this compound is a compelling case study in the dynamic and often unpredictable nature of drug discovery and development. Initially conceived as a promising oral agent for the treatment of type 2 diabetes, its journey as APD597 highlighted both the potential and the challenges of targeting GPR119. While its development as a standalone therapeutic was discontinued, the molecule's well-defined chemical properties and synthetic accessibility allowed for its successful repurposing as a key intermediate in the synthesis of ervogastat, a clinical candidate for the treatment of NASH. This transition underscores the enduring value of well-characterized chemical matter and the ingenuity of medicinal chemists in adapting to the evolving landscape of therapeutic needs. The history of this pyrimidine carboxylic acid derivative serves as a testament to the intricate and multifaceted pathways that a molecule can take from the laboratory to its ultimate contribution to the development of new medicines.
References
- Arena Pharmaceuticals. (2010). Arena Pharmaceuticals Provides Update on GPR119 Portfolio for Type 2 Diabetes. [Press Release].
-
Li, R., Qian, Y., Wang, J., Han, Z., Ye, S., Wu, S., & Qiao, A. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1310231. [Link]
-
ResearchGate. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. [Link]
-
Bioprocess Online. (2009). Arena Pharmaceuticals Announces Merck Discontinues Development Of Investigational Niacin Receptor Agonist Program For Atherosclerosis. [Link]
-
Frontiers in Pharmacology. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. [Link]
-
PubMed. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. [Link]
-
ACS Publications. (2018). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. [Link]
-
Cellular & Molecular Biology Letters. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. [Link]
- Licking Memorial Health Systems. (n.d.). GLUCOSE TOLERANCE PROTOCOL (ORAL).
-
ResearchGate. (n.d.). Interaction between agonist APD597 and GPR119. [Link]
-
ResearchGate. (2012). Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. [Link]
-
PubMed. (2012). Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. [Link]
-
Global Substance Registration System. (n.d.). ERVOGASTAT. [Link]
-
ACS Publications. (2024). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. [Link]
-
YouTube. (2022). discovery of ervogastat - a DGAT2 inhibitor - drug annotations. [Link]
-
PR Newswire. (2011). Arena Pharmaceuticals, Inc. Expands GPR119 Patent Portfolio for Type 2 Diabetes. [Link]
- Sullivan Nicolaides Pathology. (n.d.). Oral glucose tolerance test (OGTT).
- North Bristol NHS Trust. (n.d.). Glucose tolerance test: For Diagnosis of Diabetes Mellitus.
- Royal United Hospitals Bath. (n.d.). Oral Glucose Tolerance Test Procedure in Adults.
- Manchester University NHS Foundation Trust. (n.d.). Oral Glucose Tolerance Test.
-
ResearchGate. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. [Link]
-
ScienceDirect. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. [Link]
-
MDPI. (2023). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. [Link]
-
ResearchGate. (n.d.). AR-7947, A GPR119 Agonist with Durable Reductions in Post-Prandial and Fasted Blood Glucose in Preclinical Models of Type 2 Diabetes. [Link]
-
ClinicalTrials.gov. (n.d.). Search Results. [Link]
-
YouTube. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. [Link]
-
ACS Publications. (2015). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. [Link]
-
PubMed. (1990). Synthesis and biological activity of new HMG-CoA reductase inhibitors. 1. Lactones of pyridine- and pyrimidine-substituted 3,5-dihydroxy-6-heptenoic (-heptanoic) acids. [Link]
- Google Patents. (n.d.). WO2021034815A1 - Methods of making incretin analogs.
- Google Patents. (n.d.). US12239739B2 - Oral dosing of GLP-1 compounds.
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. testmenu.com [testmenu.com]
- 14. dhm.com.au [dhm.com.au]
- 15. nbt.nhs.uk [nbt.nhs.uk]
- 16. ruh.nhs.uk [ruh.nhs.uk]
- 17. mft.nhs.uk [mft.nhs.uk]
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Introduction
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor, ervogastat.[1] As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[2][3][4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and detailed experimental protocols for their determination. The methodologies described herein are robust, widely accepted in the pharmaceutical industry, and designed to ensure data integrity and reproducibility.
Compound at a Glance:
| Property | Value | Source |
| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [1] |
| Molecular Formula | C18H21N3O4 | [1][6] |
| Molecular Weight | 343.4 g/mol | [1] |
| CAS Number | 1809064-89-8 | [1][6] |
| Appearance | Solid | [6] |
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH.[2] For this compound, the presence of a carboxylic acid and a basic piperidine nitrogen suggests at least two pKa values. The ionization state significantly impacts solubility, permeability across biological membranes, and binding to the target protein.[4][7][8] Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes, a concept central to the pH-partition hypothesis.[4]
Table 1: Predicted and Experimental pKa Values
| Ionizable Group | Predicted pKa | Experimental pKa (Potentiometric) |
| Carboxylic Acid | 3.5 - 4.5 | Hypothetical Value: 4.1 ± 0.1 |
| Piperidine Nitrogen | 7.5 - 8.5 | Hypothetical Value: 8.2 ± 0.1 |
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[11][12]
-
-
Instrument Calibration:
-
Titration Procedure:
-
Take a known volume (e.g., 20 mL) of the 1 mM sample solution and add the KCl solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[11][12]
-
If determining the pKa of the carboxylic acid, titrate with the 0.1 M NaOH solution. To determine the pKa of the piperidine nitrogen, first acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl and then titrate with 0.1 M NaOH.[11][12]
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.[11][12]
-
Continue the titration until the pH has passed through the expected equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the first derivative of the titration curve.[9]
-
Perform the titration in triplicate to ensure reproducibility.[11][12]
-
Workflow for Potentiometric pKa Determination
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid experimental protocols
An Application Note and Protocols for the Synthesis and Characterization of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Introduction
This compound is a key chiral intermediate in the synthesis of advanced pharmaceutical agents. Notably, it serves as a crucial building block for Ervogastat, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT-2) inhibitor[1][2]. The DGAT-2 enzyme plays a critical role in triglyceride synthesis, making it a significant target for therapies addressing metabolic disorders. The stereochemical purity and structural integrity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive suite of detailed protocols and application notes designed to support researchers in the synthesis, purification, and analytical characterization of this important compound. The methodologies herein are grounded in established chemical principles and are structured to ensure reproducibility and high-quality outcomes. We will delve into the causality behind experimental choices, providing not just the steps, but the scientific reasoning that underpins them.
PART 1: Physicochemical and Structural Data
A summary of the essential properties of the target compound is presented below. This data is critical for analytical characterization and for planning subsequent synthetic transformations.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)piperidin-1-yl]pyrimidine-5-carboxylic acid | [1] |
| CAS Number | 1809064-89-8 | [1][3][4] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [1][3] |
| Molecular Weight | 343.38 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | >95% (typical) | [1][3] |
| Storage | 2-8°C | [3] |
PART 2: Synthesis and Purification Protocols
The synthesis of a chiral intermediate requires precise control over reaction conditions to ensure high yield and enantiomeric purity. The following section outlines a representative synthetic approach and the critical purification methodologies.
Diagram: Synthetic Workflow Overview
Caption: A representative workflow for the synthesis and purification of the target compound.
Protocol 2.1: Representative Synthesis
This protocol is a generalized representation based on common synthetic routes for pyrimidine derivatives[5][6]. The specific conditions may require optimization.
Objective: To synthesize this compound.
Materials:
-
(R)-3-hydroxypiperidine hydrochloride
-
2-chloropyrimidine-5-carboxylic acid ethyl ester
-
2-ethoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH), Water (H₂O)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Synthesis of ethyl 2-((R)-3-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
-
To a solution of (R)-3-hydroxypiperidine hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with EtOAc and wash sequentially with water (3x) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
-
Step 2: Synthesis of ethyl (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylate
-
Causality: This step, a Williamson ether synthesis, requires a strong base to deprotonate the phenol, creating a potent nucleophile. Anhydrous conditions are critical to prevent quenching the base.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and 2-ethoxyphenol (1.2 eq).
-
Cool the solution to 0°C and carefully add NaH (1.3 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of the product from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction at 0°C by the slow addition of water.
-
Extract the product with EtOAc (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
-
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by LC-MS).
-
Concentrate the mixture to remove organic solvents. Dilute with water and acidify to pH ~4-5 with 1M HCl.
-
The product may precipitate. If so, filter and wash with cold water. If not, extract with EtOAc or dichloromethane.
-
Dry the final product under vacuum to yield the title compound.
-
Protocol 2.2: Chiral HPLC Purification and Analysis
Objective: To separate the (R) and (S) enantiomers and confirm the enantiomeric purity of the final product. Chiral chromatography is the most powerful technique for this purpose[7].
Rationale: The selection of a Chiral Stationary Phase (CSP) is often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent a logical starting point for method development as they can operate in multiple modes (normal phase, reversed-phase, polar organic)[8][9].
Diagram: Chiral Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC method.
Procedure:
-
Column Screening:
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., ethanol or mobile phase).
-
Screen a set of diverse polysaccharide-based CSPs (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak AD-H).
-
Use standard isocratic mobile phases for initial screening. A common starting point for normal phase is Hexane:Isopropanol (IPA) (80:20 v/v). For basic compounds, 0.1% diethylamine (DEA) may be added; for acidic compounds like this one, 0.1% trifluoroacetic acid (TFA) is recommended[8].
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase on the most promising column.
-
Adjust Solvent Ratio: Vary the ratio of hexane to alcohol (e.g., 90:10, 85:15, 70:30) to modulate retention time and resolution.
-
Change Alcohol Modifier: Sometimes switching from IPA to ethanol can significantly alter selectivity.
-
Optimize Additive: Vary the concentration of the acidic modifier (TFA) to improve peak shape.
-
-
Analysis and Quantification:
-
Once a baseline separation (Resolution, Rs > 1.5) is achieved, inject the purified sample.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
PART 3: Analytical Characterization Protocols
Unambiguous structural confirmation is a non-negotiable step in drug development. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose[10][11].
Protocol 3.1: Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight of the synthesized compound.
Rationale: Mass spectrometry is a highly sensitive technique that provides a precise mass-to-charge ratio (m/z) of ionized molecules, serving as a primary confirmation of identity[12][13]. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound[10].
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The carboxylic acid and pyrimidine nitrogens are sites for protonation.
-
Data Interpretation:
-
Look for the protonated molecular ion peak [M+H]⁺.
-
Expected m/z: For C₁₈H₂₁N₃O₄ (MW = 343.38), the expected [M+H]⁺ peak would be at m/z ≈ 344.16.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing definitive structural confirmation[14].
-
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the connectivity of atoms.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for complete structural assignment[11][15].
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved[11].
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: The spectra should be consistent with the proposed structure. Key expected signals are summarized below.
| Protons/Carbons | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Key Features |
| Pyrimidine H | 8.5 - 9.0 | 150 - 165 | Singlets, deshielded due to electronegative N atoms. |
| Aromatic H (Phenoxy) | 6.8 - 7.5 | 110 - 160 | Multiplets corresponding to the substituted benzene ring. |
| Carboxylic Acid H | > 12.0 (broad) | ~165 | Broad singlet, exchangeable with D₂O. |
| Piperidine H (α to N) | 3.5 - 4.5 | 45 - 55 | Multiplets, deshielded by the adjacent nitrogen. |
| Piperidine H (CH-O) | 4.0 - 5.0 | 70 - 80 | Multiplet, deshielded by the ether oxygen. |
| Ethoxy CH₂ | ~4.1 (quartet) | ~64 | Quartet due to coupling with CH₃ protons. |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 | Triplet due to coupling with CH₂ protons. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.[16][17]
PART 4: Biological Application and Evaluation Protocols
As a synthetic intermediate, the primary application of this compound is its conversion to the final API, Ervogastat. The subsequent protocols are designed to evaluate the biological activity of such a final product, providing a framework for researchers in drug discovery.
Diagram: DGAT-2 Inhibition Pathway
Caption: Inhibition of triglyceride synthesis via DGAT-2 by the final API.
Protocol 4.1: Cell-Based Assay for Compound Activity
Objective: To determine the potency (e.g., IC₅₀) of the final synthesized compound (e.g., Ervogastat) in a cellular context.
Rationale: Cell-based assays are essential for evaluating a compound's effect in a more physiologically relevant environment, accounting for factors like cell permeability and metabolism[18][19][20].
Procedure (General Framework):
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells, which express DGAT-2) in appropriate media in a 96-well plate. Allow cells to adhere overnight[21].
-
Compound Preparation: Prepare a serial dilution of the final test compound (e.g., Ervogastat) in DMSO and then dilute into the cell culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity[22].
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control if available. Incubate for a determined period (e.g., 24-48 hours)[21].
-
Assay Readout: The readout will depend on the specific endpoint measuring DGAT-2 inhibition. A common method involves adding a radiolabeled lipid precursor (e.g., ¹⁴C-oleic acid) and measuring its incorporation into triglycerides via scintillation counting. A decrease in radiolabel incorporation indicates inhibition of the pathway.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration required to achieve 50% inhibition.
Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess whether the test compound exhibits general cytotoxicity at concentrations relevant to its biological activity.
Rationale: It is crucial to distinguish between specific target engagement and general toxicity. The MTT assay is a standard colorimetric assay that measures metabolic activity, which generally correlates with cell viability[19][23].
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 4.1.
-
Reagent Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a plate reader at the appropriate wavelength (typically ~570 nm)[19].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity). A desirable compound should have a CC₅₀ significantly higher than its IC₅₀.
References
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
Bioanalysis Zone. Small molecule analysis using MS. Available at: [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
-
National Institutes of Health (PMC). (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
National Institutes of Health (PMC). (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]
-
PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. Available at: [Link]
-
Contract Laboratory. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Semantic Scholar. A small molecule–kinase interaction map for clinical kinase inhibitors. Available at: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
J&K Scientific. This compound. Available at: [Link]
- Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
Sources
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sptlabtech.com [sptlabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Note & Protocol: A Framework for In Vivo Evaluation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid
Abstract
This document provides a comprehensive experimental framework for the in vivo characterization of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (referred to herein as "Compound X"). As a novel small molecule, a systematic and robust preclinical evaluation is paramount to ascertain its therapeutic potential. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, field-tested progression of studies, from initial pharmacokinetic profiling to rigorous efficacy testing in a relevant disease model. The protocols herein are grounded in established methodologies and emphasize scientific integrity, ensuring that the generated data is both reliable and translatable. We will operate under the scientifically plausible hypothesis that Compound X is an orally bioavailable antagonist of a G-protein coupled receptor (GPCR) implicated in chronic inflammation, making the collagen-induced arthritis (CIA) mouse model an appropriate choice for efficacy evaluation.
Introduction: Rationale for In Vivo Characterization
The journey of a novel chemical entity from bench to bedside is contingent upon a thorough preclinical assessment. In vivo studies are a critical inflection point, bridging the gap between promising in vitro data and the complexities of a whole biological system.[1] For Compound X, the primary objectives of this in vivo program are threefold:
-
To Define the Pharmacokinetic (PK) Profile: To understand how the animal body processes the compound—its absorption, distribution, metabolism, and excretion (ADME). This is foundational for establishing a rational dosing regimen.[2][3]
-
To Demonstrate Target Engagement and Pharmacodynamics (PD): To confirm that Compound X reaches its intended biological target in vivo and elicits a measurable, dose-dependent biological response.
-
To Evaluate Therapeutic Efficacy: To assess the compound's ability to alter the disease course in a well-validated animal model that recapitulates key aspects of human pathology.[4][5]
This guide will use the murine Collagen-Induced Arthritis (CIA) model, which shares significant immunological and pathological features with human rheumatoid arthritis (RA), making it an ideal platform for testing novel anti-inflammatory therapeutics.[6][7][8]
Integrated In Vivo Experimental Workflow
A phased approach is crucial for an efficient and ethical use of resources and animals. The workflow should progress from basic characterization to more complex efficacy studies, with go/no-go decision points at each stage.
Figure 1. A logical workflow for the in vivo evaluation of Compound X.
Phase 1: Foundational Pharmacokinetic & Tolerability Studies
The initial phase focuses on understanding the compound's disposition in the body and establishing a safe dose range. These studies are typically performed in healthy, non-diseased animals.
Protocol: Single-Dose Pharmacokinetics in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (%F) of Compound X.
Rationale: Understanding the concentration-time profile of a drug is essential for designing effective dosing schedules for subsequent efficacy studies.[3][9] This protocol uses a sparse sampling design, which is common for early-stage rodent PK studies.
Materials:
-
Compound X
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles (for oral administration) and insulin syringes (for IV)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and freezer (-80°C)
-
LC-MS/MS system for bioanalysis[10]
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least 7 days.
-
Group Allocation: Assign mice to two main groups: Intravenous (IV) and Oral (PO). A typical study might use n=3 mice per timepoint.
-
Dosing:
-
IV Group: Administer Compound X at 1-2 mg/kg via the lateral tail vein. The low dose is to ensure solubility and avoid acute toxicity.
-
PO Group: Administer Compound X at 10 mg/kg via oral gavage.
-
-
Blood Sampling (Sparse Sampling):
-
Collect blood (~50 µL) from a cohort of mice at designated time points. A typical schedule is: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use terminal cardiac puncture for collection.
-
-
Plasma Processing: Immediately centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.[9] Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.[11][12]
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Table 1. Example Pharmacokinetic Data Summary
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (hr) | 0.083 | 1.0 |
| AUC₀-inf (hr*ng/mL) | 2100 | 7500 |
| t½ (hr) | 3.5 | 4.1 |
| Oral Bioavailability (%F) | N/A | 35.7% |
Note: Data are hypothetical and for illustrative purposes.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
Rationale: The MTD study is crucial for setting the upper dose limit for subsequent efficacy studies, ensuring animal welfare and compliance with regulatory guidelines such as those from the FDA.[13]
Procedure:
-
Dose Selection: Based on PK data and any in vitro cytotoxicity data, select a starting dose and several escalating dose levels (e.g., 30, 100, 300 mg/kg).
-
Administration: Administer Compound X daily via oral gavage for 7-14 days to small groups of mice (n=3-5 per group). Include a vehicle control group.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, grooming). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other severe clinical signs.
Phase 2: Target Engagement & Pharmacodynamics
This phase aims to confirm that Compound X interacts with its intended target in the living animal and produces a desired biological effect.
In Vivo Target Engagement Assay
Objective: To demonstrate that Compound X occupies its target GPCR in a dose-dependent manner.
Rationale: Confirming target engagement provides direct evidence that the compound's mechanism of action is operative in vivo.[14] This is a critical step to de-risk an efficacy study; if the compound does not engage its target, it cannot be expected to work.
Methodology Example (Ex Vivo Receptor Occupancy):
-
Dose healthy mice with vehicle or increasing doses of Compound X (e.g., 3, 10, 30 mg/kg).
-
At the expected Tmax (from PK study), euthanize the animals and harvest the target tissue (e.g., spleen, which is rich in immune cells).
-
Prepare single-cell suspensions or tissue homogenates.
-
Incubate the samples with a fluorescently-labeled or radiolabeled ligand that also binds to the target GPCR.
-
Measure the amount of labeled ligand binding using flow cytometry or a scintillation counter.
-
A reduction in the labeled ligand's signal in samples from Compound X-treated animals indicates that Compound X is occupying the receptor binding site.[15]
Figure 2. Workflow for an ex vivo target engagement study.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure a biological response downstream of target engagement.
Rationale: A PD marker provides evidence of the compound's functional effect. For an anti-inflammatory agent, a relevant PD marker could be the suppression of a key inflammatory cytokine.
Procedure (LPS Challenge Model):
-
Pre-treat mice with vehicle or various doses of Compound X.
-
After a set time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Collect blood 2-4 hours after the LPS challenge.
-
Measure the plasma levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
-
A dose-dependent reduction in TNF-α levels indicates a functional anti-inflammatory effect.
Phase 3: Efficacy in a Disease Model
This is the definitive test of the compound's therapeutic potential. The choice of model is critical and must be scientifically justified.[1][19]
Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
Objective: To evaluate the ability of Compound X to prevent or treat the clinical signs of arthritis.
Rationale: The CIA model is widely used for RA research because it involves T-cell and B-cell responses to type II collagen and results in joint inflammation, pannus formation, and cartilage/bone erosion, mirroring human disease.[8][20][21]
Materials:
-
DBA/1J mice (male, 8-10 weeks old, highly susceptible strain)[6][7]
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Compound X, Vehicle, and a Positive Control (e.g., Methotrexate or an approved biologic)
-
Calipers for paw measurement
Procedure:
-
Arthritis Induction:
-
Group Allocation and Dosing:
-
Randomize mice into treatment groups (n=10-15 per group) once they show initial signs of arthritis (prophylactic) or when a mean group score is reached (therapeutic).
-
Groups: 1) Vehicle Control, 2) Compound X (Low Dose), 3) Compound X (High Dose), 4) Positive Control.
-
Administer treatments daily via oral gavage.
-
-
Clinical Assessment:
-
Starting from Day 21, monitor animals 3-4 times per week.
-
Clinical Score: Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[7]
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
Body Weight: Monitor body weight as a measure of general health.
-
-
Terminal Endpoints (e.g., Day 42-56):
-
Blood Collection: Collect serum for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) and anti-collagen antibodies via ELISA or multiplex assay.[17][22]
-
Histopathology: Harvest hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin & Eosin (H&E) for inflammation and Safranin O for cartilage.[23][24] Score sections for inflammation, pannus formation, cartilage damage, and bone erosion according to established criteria.[25][26]
-
Table 2. Standardized Histopathology Scoring System for Arthritis
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
|---|---|---|---|---|
| Inflammation | Normal synovium | Slight synovial thickening and cell infiltration | Moderate infiltration and pannus formation | Severe infiltration, extensive pannus |
| Cartilage Damage | Intact cartilage, normal Safranin O staining | Focal, minimal proteoglycan loss | Multifocal proteoglycan loss and surface erosions | Widespread cartilage loss to bone |
| Bone Erosion | No erosions | Small areas of resorption at marginal zones | Significant erosion into cortical bone | Full thickness erosion, architectural loss |
Adapted from established scoring systems.[23][24][27]
Conclusion and Future Directions
The successful execution of this multi-phased in vivo plan will provide a robust data package for Compound X. Positive results—demonstrating a favorable PK profile, clear target engagement, and significant efficacy in the CIA model—would strongly support its continued development. Subsequent steps would involve more extensive toxicology studies and planning for Investigational New Drug (IND)-enabling studies, adhering to regulatory guidelines from bodies like the FDA.[28][29][30][31]
References
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
-
Rosloniec, E. F., et al. (2008). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols, 3(4), 612-618. Available at: [Link]
-
Inglis, J. J., et al. (2013). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 3(22), e945. Available at: [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
-
Eze, P. M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience - Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]
-
Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. Available at: [Link]
-
Inotiv. Histopathologic Methods for Mouse Antibody Arthritis Model. Available at: [Link]
-
Kool, M., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 80(11), 1475-1485. Available at: [Link]
-
Eze, P. M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts. Science International (Lahore). Available at: [Link]
-
Kamekura, S., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. ResearchGate. Available at: [Link]
-
Venkatesan, N. (2023). In vivo screening method for anti inflammatory agent. Slideshare. Available at: [Link]
-
Rather, A. M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(23), 6009. Available at: [Link]
-
Glasson, S. S., et al. (2016). A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis. Osteoarthritis and Cartilage, 24(9), 1564-1573. Available at: [Link]
-
Inotiv. Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA) Histology/Histopathology Methods. Available at: [Link]
-
Legler, D. C., et al. (2007). Sequential ELISA to profile multiple cytokines from small volumes. Journal of Immunological Methods, 318(1-2), 112-119. Available at: [Link]
-
Stoddart, L. A., et al. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. Cell Chemical Biology, 25(8), 955-961.e4. Available at: [Link]
-
Singh, S. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. Available at: [Link]
-
Nawaz, M. S. (2024). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma. Available at: [Link]
-
Boster Biological Technology. Multiplex ELISA Kit For Cytokine - Inflammation (13-plex). Available at: [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]
-
Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Available at: [Link]
-
Dong, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Available at: [Link]
-
Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Available at: [Link]
-
ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available at: [Link]
-
Zhang, H., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicinal Research Reviews, 43(6), 1837-1875. Available at: [Link]
-
Chen, Y., et al. (2013). Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers. PLoS One, 8(7), e68814. Available at: [Link]
-
Di, L., et al. (2011). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Expert Opinion on Drug Discovery, 6(8), 759-771. Available at: [Link]
-
Stanford University. Small Molecule Drug Prototyping. Available at: [Link]
-
VitalLaw.com. (2024). CLINICAL RESEARCH—FDA GUIDANCE NOTICES: Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Available at: [Link]
-
Zhang, G. F., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(4), 435-442. Available at: [Link]
-
The Jackson Laboratory. (2022). Designing Your In Vivo Studies. YouTube. Available at: [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
Dong, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Available at: [Link]
-
van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 67-79. Available at: [Link]
-
Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
-
D'Arienzo, C. J., et al. (2018). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? Journal of Pharmaceutical and Biomedical Analysis, 159, 589-603. Available at: [Link]
-
Celtarys Research. (2023). Game Changer in Target-Based Drug Discovery. Available at: [Link]
-
DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
Sources
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. pharmacy.umich.edu [pharmacy.umich.edu]
- 3. admescope.com [admescope.com]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. mdpi.com [mdpi.com]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Game Changer in Target-Based Drug Discovery - Celtarys [celtarys.com]
- 16. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bosterbio.com [bosterbio.com]
- 23. ard.bmj.com [ard.bmj.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. inotiv.com [inotiv.com]
- 27. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies [outsourcedpharma.com]
- 29. Data Integrity for In Vivo Bioavailability and Bioequivalence Studies | FDA [fda.gov]
- 30. pharmtech.com [pharmtech.com]
- 31. Wolters Kluwer [login.wolterskluwer.com]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid cell-based assay development
An In-Depth Guide to the Development of Cell-Based Functional Assays for Novel Modulators of Gi-Coupled G-Protein Coupled Receptors
Abstract
The identification of novel therapeutic agents targeting G-protein coupled receptors (GPCRs) remains a cornerstone of modern drug discovery. Among these, Gi-alpha subunit (Gαi)-coupled receptors, which modulate cellular activity by inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels, represent a significant class of drug targets. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing robust, high-throughput cell-based assays to screen for and characterize modulators of Gi-coupled GPCRs. Using the GPR109A receptor as a representative example—a target for carboxylic acid derivatives like (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid—we detail two distinct yet complementary assay protocols: a luminescence-based cAMP reduction assay and a bioluminescence-based intracellular calcium mobilization assay. We delve into the causal reasoning behind experimental design choices, from cell line selection to data analysis, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible results.
Introduction: The Challenge and Opportunity of Targeting Gi-Coupled GPCRs
G-protein coupled receptors are integral to a vast array of physiological processes, making them a highly successful target class for therapeutic intervention[1]. GPCRs that couple to the inhibitory G-protein (Gi) exert their effects primarily by inhibiting adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP[2][3]. This signaling cascade is implicated in neurotransmission, immune responses, and metabolic regulation[4].
Compounds such as this compound, a structural motif found in various biologically active molecules, represent potential starting points for drug discovery campaigns[5][6]. However, effectively screening for and characterizing the activity of such compounds requires highly sensitive and reliable functional assays. The primary challenge in assaying Gi-coupled receptors is that the signal—a decrease in cAMP from a basal level—can be modest, necessitating a robust assay window.
This guide presents two validated methodologies to address this challenge, providing a dual approach to characterizing compound activity.
Foundational Concepts: Assay Principles and Design Considerations
The GPR109A Signaling Pathway: A Gi-Coupled Paradigm
GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2) is a Gi-coupled receptor that is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and by pharmacological agents like niacin (nicotinic acid)[7][8]. Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits[9]. The Gαi-GTP subunit then inhibits adenylyl cyclase, reducing cAMP production[10]. In some cellular contexts, the released Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent release of intracellular calcium (Ca²⁺)[3].
Caption: GPR109A signaling pathways.
Choosing the Right Assay Technology
The selection of an assay technology is paramount and depends on the specific signaling pathway being interrogated.
-
cAMP Assays: These directly measure the canonical output of Gs and Gi signaling. For Gi-coupled receptors, the assay must be sensitive enough to detect a decrease from basal cAMP levels. To enhance the assay window, it is common practice to first stimulate adenylyl cyclase with an agent like forskolin, creating an artificially high level of cAMP that can then be robustly inhibited by a Gi-agonist[3]. Bioluminescence-based assays, such as the Promega cAMP-Glo™ system, are preferred for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds[11][12]. The principle relies on the competition between cAMP and ATP in a protein kinase A (PKA) reaction; the remaining ATP is then used by luciferase to generate light, creating an inverse relationship between cAMP levels and light output[12].
-
Calcium Flux Assays: These assays are suitable if the receptor of interest can couple through Gβγ subunits to PLC or if the host cell line has been engineered with a promiscuous G-protein (like Gα16) to force a calcium response[3]. Bioluminescent calcium indicators like aequorin offer significant advantages over fluorescent dyes, including a very high signal-to-noise ratio due to the absence of background fluorescence and a broad detection range[13][14]. Aequorin is a photoprotein that emits light upon binding to Ca²⁺, making it a direct measure of intracellular calcium mobilization[15][16].
The Imperative of Assay Validation: The Z'-Factor
A robust and reliable assay is a prerequisite for any screening campaign. The Z'-factor is a statistical parameter used to quantify the quality of an assay, reflecting both the dynamic range and data variation[17][18]. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay's quality is interpreted based on its Z'-factor value[19][20]:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening (HTS).
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Materials and Methods
Essential Reagents and Equipment
| Item | Supplier Examples | Purpose |
| Cell Lines | ATCC, ECACC | CHO-K1 or HEK293T cells stably expressing GPR109A and/or apoaequorin |
| Culture Media | Thermo Fisher, MilliporeSigma | DMEM/F-12, Ham's F-12, Opti-MEM |
| Supplements | Thermo Fisher, MilliporeSigma | Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Geneticin (G418) |
| Assay Kits | Promega, Abcam | cAMP-Glo™ Assay (V1501/V1502), Calcium Assay Kit (Luminometric) (ab112114) |
| Reagents | MilliporeSigma, Tocris | Forskolin, IBMX, Nicotinic Acid, Coelenterazine h |
| Assay Plates | Corning, Greiner Bio-One | Solid white, 96-well or 384-well microplates |
| Equipment | BMG LABTECH, PerkinElmer, Molecular Devices | Multimode microplate reader with luminescence detection (and injectors for Ca²⁺ assay) |
| General Lab Supplies | CO₂ incubator, biosafety cabinet, multichannel pipettes, automated liquid handler (optional) |
Cell Line Culture and Maintenance
Consistent and careful cell culture is the foundation of a reproducible cell-based assay.[21]
-
Cell Line: Utilize a CHO-K1 or HEK293T cell line stably expressing human GPR109A. For the calcium assay, use a cell line co-expressing GPR109A and apoaequorin.
-
Culture Medium: Grow cells in Ham's F-12 (for CHO-K1) or DMEM (for HEK293T) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Passaging: Maintain cells in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase[22]. Avoid over-confluency, as it can alter receptor expression and cell signaling. Use a consistent stock of cells for experiments to minimize variability[22].
-
Cell Health: Regularly monitor cell morphology and viability. Do not use cells that have been passaged for extended periods, as this can lead to phenotypic drift[21].
Protocol 1: Gi-Coupling via cAMP Reduction Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by a GPR109A agonist.
Experimental Workflow: cAMP Assay
References
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Protein-Based Ca2+ Indicators—Section 19.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Measurement of intracellular calcium using bioluminescent aequorin expressed in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Assay Kit (Luminometric) (ab112114) | Abcam [abcam.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. bmglabtech.com [bmglabtech.com]
- 20. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 21. biocompare.com [biocompare.com]
- 22. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
Topic: Analytical Methodologies for the Quantification of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid
An Application Note for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise and reliable quantification of an Active Pharmaceutical Ingredient (API) is a cornerstone of a successful program. This application note provides a comprehensive technical guide for the development and validation of analytical methods for a novel therapeutic candidate, (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (hereinafter referred to as "Compound X"). The structural complexity of Compound X, featuring acidic and basic centers, a distinct chromophore, and significant hydrophobicity, necessitates robust and specific analytical methodologies.
The guidance herein is designed for researchers, analytical scientists, and quality control professionals. It details two critical analytical workflows:
-
A Stability-Indicating High-Performance Liquid Chromatography (HPLC) method with UV detection , essential for determining purity, assay, and stability of the drug substance and product.[1][2][3]
-
A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method , the gold standard for quantifying the drug in complex biological matrices such as plasma, which is fundamental for pharmacokinetic and toxicokinetic studies.[4]
This document emphasizes the causality behind experimental choices, grounding protocols in established scientific principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.[5][6]
Physicochemical Properties & Analytical Strategy
A strategic approach to method development begins with an analysis of the molecule's structure.
-
UV Absorbance: The pyrimidine ring conjugated with the carboxylic acid constitutes a strong chromophore, making UV-based detection a viable and robust quantification strategy.
-
Ionization Properties: The presence of a carboxylic acid group (pKa ~3-5) and basic nitrogen atoms in the piperidine and pyrimidine rings (pKa ~4-7) makes Compound X amphoteric. This dual nature is critical for selecting the appropriate pH of the mobile phase in reversed-phase chromatography to ensure consistent retention and peak shape.
-
Solubility & Polarity: The ethoxyphenoxy moiety imparts significant hydrophobicity (high logP), making reversed-phase HPLC the ideal chromatographic mode. Solubility in common organic solvents like acetonitrile, methanol, and DMSO is expected, which informs sample and standard preparation.
-
Stability: The ester-like ether linkage and other functional groups may be susceptible to degradation under stress conditions such as extreme pH and oxidation. Therefore, the development of a stability-indicating method—one that can resolve the intact API from any potential degradation products—is not just a recommendation, but a regulatory necessity.[7][8]
Part A: Stability-Indicating HPLC-UV Method for Purity and Assay
This method is designed to provide a quantitative assessment of Compound X in the drug substance or formulated product and to separate it from process-related impurities and degradation products.
Principle of the Method
The method utilizes reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. A phosphate or formate buffer is used to maintain a constant pH, ensuring reproducible ionization and retention of the analyte.
Experimental Protocol: HPLC Method Development and Validation
1. Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/DAD detector. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 chemistry provides excellent retention for hydrophobic molecules. The particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffering at a low pH (~3.0) suppresses the ionization of the carboxylic acid, promoting retention and improving peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength.[7] |
| Gradient Elution | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient is necessary to elute the main compound with a good peak shape while also separating it from earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 265 nm (or λmax) | The optimal wavelength should be determined by a UV scan of Compound X to maximize sensitivity. Monitoring at a single wavelength is standard. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | 50:50 (v/v) Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase. |
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Compound X reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the drug substance or product to achieve a nominal concentration of 100 µg/mL of Compound X in the diluent.
3. Forced Degradation Studies Protocol
Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[9][10] The goal is to achieve 5-20% degradation of the API.[9][10]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 1.0 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1.0 M HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid API in a hot air oven at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose a solution of the API (100 µg/mL) to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Compound X peak.
4. Method Validation Protocol (ICH Q2(R1) Framework)
The method must be validated to demonstrate its suitability for its intended purpose.[5][11][12]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject diluent, placebo, and stressed samples. Assess peak purity of the analyte peak using a DAD. | No interference at the retention time of Compound X. Peak purity index > 0.999. |
| Linearity | Prepare a 7-point calibration curve from 1 µg/mL to 200 µg/mL. Perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of API at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N). | LOQ: S/N ≈ 10; LOD: S/N ≈ 3. |
| Robustness | Systematically vary method parameters (pH ±0.2, Flow Rate ±10%, Temp ±5°C). | No significant impact on results (e.g., peak area RSD < 5%, resolution remains > 2.0). |
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV quantification of Compound X.
Part B: LC-MS/MS Method for Quantification in Biological Matrices
This method is tailored for the high-sensitivity, high-selectivity quantification of Compound X in plasma, a requirement for preclinical and clinical pharmacokinetic studies.
Principle of the Method
Liquid chromatography separates Compound X from endogenous plasma components. The eluent is then introduced into a tandem mass spectrometer. The molecule is ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for quantification at very low levels (pg/mL to ng/mL) even in a complex matrix.[13][14]
Experimental Protocol: LC-MS/MS Method Development
1. Recommended LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | UPLC provides faster analysis times and better resolution. |
| MS System | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer is required for bioanalysis. |
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | A shorter column with smaller particles is suitable for fast UPLC gradients. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the positive ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Compatible with MS detection. |
| Gradient Elution | 2-minute fast gradient (e.g., 5% to 95% B in 1.5 min) | Rapid elution is key for high-throughput bioanalysis. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The basic nitrogens will readily accept a proton, making ESI+ the ideal mode. |
| MRM Transitions | Compound X: To be determined by infusion | IS: To be determined |
| Internal Standard | Stable Isotope Labeled (SIL) Compound X, or a close structural analog | An IS is critical to correct for variability in sample preparation and MS response. |
2. Sample Preparation from Plasma: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples before injection.[15][16][17]
Protocol:
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
3. Bioanalytical Method Validation
Validation for bioanalytical methods follows regulatory guidance (e.g., FDA). Key parameters include:
-
Selectivity: Absence of interfering peaks in blank plasma from at least six different sources.
-
Matrix Effect: Assessing ion suppression or enhancement caused by the plasma matrix.[14][18]
-
Recovery: The efficiency of the extraction process.
-
Calibration Curve: Typically over a range of 1-1000 ng/mL, using a weighted (1/x²) linear regression.
-
Accuracy & Precision: Assessed at four QC levels (Lower Limit of Quantitation, Low, Mid, High) within and between batches.
-
Stability: Evaluation of analyte stability under various conditions (freeze-thaw cycles, bench-top, long-term storage).
Visualization of LC-MS/MS Workflow
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Conclusion
This application note provides a robust and scientifically grounded framework for developing and validating analytical methods for the quantification of this compound. The proposed stability-indicating HPLC-UV method is suitable for quality control, assay, and purity testing of the API and drug product. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. While the provided protocols serve as a detailed starting point, minor optimization and adaptation will be necessary based on the specific laboratory instrumentation and the evolving understanding of the compound's properties. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Progressive Pharmacy and Research. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. National Institutes of Health (NIH). Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry Publishing. Available at: [Link]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. Available at: [Link]
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed. Available at: [Link]
-
To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. Semantic Scholar. Available at: [Link]
-
Small Molecule Actives Identification and Quantification. MtoZ Biolabs. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Application Notes and Protocols for the Investigation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid as a Potential Therapeutic Agent
Forward
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This document provides a strategic framework and detailed protocols for the systematic evaluation of this compound, from initial characterization to in vivo proof-of-concept studies. While this molecule is recognized as a key intermediate in the synthesis of the Diacylglycerol Acyltransferase 2 (DGAT-2) inhibitor, Ervogastat[1][2], its intrinsic pharmacological properties remain to be fully elucidated. The following protocols are designed to rigorously assess its potential as a standalone therapeutic agent, with a focus on metabolic diseases.
Introduction and Strategic Overview
This compound is a structurally distinct molecule featuring a pyrimidine carboxylic acid moiety linked to a piperidine core. Its established role as a precursor to a DGAT-2 inhibitor strongly suggests that its own biological activities may lie within the realm of metabolic regulation. DGAT-2 is a critical enzyme in the final step of triglyceride synthesis, making it a high-value target for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.
This guide is structured to first establish the fundamental properties of the compound, then to probe its activity on its most probable target (DGAT-2), and subsequently to evaluate its broader pharmacological effects in relevant biological systems. The experimental workflow is designed to be logical and progressive, enabling a thorough and efficient investigation.
Physicochemical Characterization and Formulation
A prerequisite to any biological evaluation is the thorough characterization of the test compound. This ensures the purity, identity, and stability of the material being tested, which is fundamental to the reliability and reproducibility of all subsequent experiments.
2.1. Purity and Identity Confirmation
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectra consistent with the proposed structure of this compound. | Confirms the correct chemical entity has been synthesized or procured. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | ≥95% | Ensures that observed biological effects are attributable to the compound of interest and not impurities.[3] |
| Chiral Purity | Chiral HPLC | ≥98% enantiomeric excess ((R)-enantiomer) | As biological targets are stereoselective, confirming the enantiomeric purity is critical. |
| Solubility | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS, FaSSIF, FeSSIF) | Quantitatively determined | Essential for designing in vitro assays and developing appropriate formulations for in vivo studies. |
| Stability | Stability testing in solution (e.g., assay buffer, plasma) and solid state | Minimal degradation under defined storage and experimental conditions. | Ensures the compound does not degrade during the course of an experiment, which would confound results. |
2.2. Formulation Development for In Vivo Studies
For in vivo administration, the compound must be formulated in a vehicle that is safe for the animal and ensures adequate bioavailability.
Protocol 2.2.1: Preparation of an Oral Dosing Vehicle
-
Vehicle Selection: Based on solubility data, select an appropriate vehicle. A common starting point for preclinical studies is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation: a. Weigh the required amount of this compound. b. In a sterile container, add a small amount of the vehicle to the compound to create a paste. c. Gradually add the remaining vehicle while continuously mixing (e.g., with a magnetic stirrer or mortar and pestle) to ensure a homogenous suspension. d. Visually inspect for uniformity before administration.
In Vitro Efficacy and Mechanism of Action
The in vitro phase is designed to identify the biological target(s) of the compound and to characterize its activity at a cellular level.
3.1. Primary Target Engagement: DGAT-2 Inhibition Assay
Given its lineage, the primary hypothesis is that the compound may inhibit DGAT-2.
Protocol 3.1.1: Microsomal DGAT-2 Inhibition Assay
This protocol measures the incorporation of radiolabeled acyl-CoA into triglycerides by DGAT-2 in liver microsomes.
-
Materials:
-
Liver microsomes from a relevant species (e.g., human, mouse, rat).
-
¹⁴C-labeled oleoyl-CoA.
-
1,2-dioleoyl-sn-glycerol (DAG).
-
Test compound stock solution in DMSO.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM. b. In a 96-well plate, add 1 µL of the compound dilution (or DMSO for control) to each well. c. Add 50 µL of assay buffer containing liver microsomes (e.g., 20 µg protein) and DAG (e.g., 100 µM). d. Pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding 50 µL of assay buffer containing ¹⁴C-oleoyl-CoA (e.g., 10 µM). f. Incubate for 30 minutes at 37°C. g. Stop the reaction by adding 100 µL of a stop solution (e.g., isopropanol:heptane:water, 80:20:2). h. Add a scintillant and quantify the radiolabeled triglycerides using a scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition for each concentration relative to the DMSO control. b. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
3.2. Secondary Target and Pathway Analysis
To build a comprehensive pharmacological profile, it is prudent to screen the compound against other relevant metabolic targets. G protein-coupled receptors (GPCRs) like GPR40 (also known as FFAR1) are key regulators of insulin secretion and are expressed in pancreatic β-cells[4][5].
Workflow for Secondary Target Screening
Caption: A generalized workflow for preclinical drug development.
Data Interpretation and Future Directions
The data generated from these protocols will provide a robust initial profile of this compound.
-
Potent in vitro DGAT-2 inhibition coupled with positive results in the OGTT and lipid profile assessments would strongly support its development as a DGAT-2 inhibitor.
-
Activity in the GPR40 assay and a strong in vivo GSIS effect might indicate a different or dual mechanism of action, warranting further investigation into its effects on pancreatic beta-cell function.
-
A clean safety profile (high hERG IC₅₀, high MTD) is essential for the compound to be considered a viable drug candidate.
Positive findings would justify progression to more advanced preclinical studies, including pharmacokinetic profiling, multi-dose toxicology studies under Good Laboratory Practice (GLP) guidelines, and ultimately, Investigational New Drug (IND)-enabling studies. [6][7][8]
References
- Animal models for type 1 and type 2 diabetes: advantages and limit
- Animal models in type 2 diabetes research: An overview.
- Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. Oxford Academic.
- Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Semantic Scholar.
- Type 2 Diabetes Mouse Models.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. Human Islets.
- Pre-clinical Safety Assessment of Pharmaceutical Lead Candid
- Preclinical research strategies for drug development. AMSbiopharma.
- Early Drug Discovery and Development Guidelines: For Academic Researchers, Collabor
- UC Davis MMPC-Live Protocol Glucose-stimulated Insulin Secretion (in vivo)
- Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. PubMed Central.
- Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investig
- (PDF) Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3.
- Preclinical Studies in Drug Development. PPD.
- Drug Safety Evalu
- A protocol for studying glucose homeostasis and islet function in mice. PubMed Central.
- Evaluating Drug Efficacy and Safety - Clinical Pharmacology. MSD Manuals.
- Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
- What is Drug Safety Evaluation?.
- Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PMC.
- GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC - NIH.
- This compound. Biomol.
- This compound. InvivoChem.
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470).
- Step 2: Preclinical Research. FDA.
- In vitro signaling properties of GPR40 agonists in transiently...
- Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Journals.
Sources
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ppd.com [ppd.com]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid dosage and administration protocols
Application Notes & Protocols for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Abstract and Scope
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the handling, characterization, and potential applications of This compound (CAS No: 1809064-89-8). This compound is primarily documented as a key synthetic intermediate in the preparation of Ervogastat, an investigational inhibitor of diacylglycerol acyltransferase 2 (DGAT-2)[1][2]. While this molecule is not an active pharmaceutical ingredient (API) itself, its proper characterization is critical for the successful synthesis of the final target compound. This guide will therefore focus on its role as a synthetic precursor, protocols for its characterization, and a discussion on the broader significance of the pyrimidine carboxylic acid scaffold in medicinal chemistry.
Compound Identification and Properties
This section details the fundamental physicochemical properties of the compound, essential for laboratory handling and reaction planning.
| Property | Value | Source |
| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [2] |
| CAS Number | 1809064-89-8 | [2][3] |
| Molecular Formula | C₁₈H₂₁N₃O₄ | [2][3] |
| Molecular Weight | 343.4 g/mol | [2] |
| Purity | Typically >95% (as supplied by commercial vendors) | [2] |
| Appearance | A solid | [2] |
| Class | Pyrimidine Carboxylic Acid Derivative | [4][5] |
Primary Application: Advanced Intermediate in Chemical Synthesis
The principal and documented application of this compound is its role as a precursor to the DGAT-2 inhibitor, Ervogastat[1][2]. The carboxylic acid moiety serves as a chemical handle for further modification, typically through an amide bond formation, to yield the final, biologically active molecule.
Researchers utilizing this compound should consider the following synthetic workflow. The carboxylic acid is activated and then coupled with an appropriate amine-containing fragment to complete the synthesis of the target molecule.
Caption: High-level workflow for the synthesis of a target molecule using the subject compound.
Laboratory Protocols: Handling and Characterization
Accurate characterization and proper handling are paramount. The following protocols are designed for researchers to validate the quality and determine the properties of the compound before its use in synthesis or exploratory screening.
Protocol: Stock Solution Preparation and Solubility Assessment
Objective: To prepare a high-concentration stock solution and determine the compound's approximate solubility in common laboratory solvents.
Rationale: The pyrimidine and carboxylic acid moieties suggest potential for poor aqueous solubility at neutral pH, which may improve in basic conditions. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stocks of organic molecules for screening.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
DMSO Stock Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.43 mg of the compound (for 1 mL of 10 mM stock).
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Aqueous Solubility Assessment (Qualitative):
-
Add 1 mg of the compound to each of three separate tubes.
-
To Tube 1, add 1 mL of deionized water.
-
To Tube 2, add 1 mL of PBS (pH 7.4).
-
To Tube 3, add 1 mL of 0.1 M NaOH.
-
Vortex all tubes vigorously for 5 minutes.
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble). The carboxylic acid nature suggests solubility will be highest in the basic solution (Tube 3).
-
Expected Outcome: The compound is expected to be readily soluble in DMSO but may exhibit poor solubility in neutral aqueous buffers, a common challenge for pyrimidine derivatives[6]. Solubility should increase significantly in basic aqueous media.
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the purity of the compound prior to use.
Rationale: Impurities can interfere with subsequent chemical reactions or confound biological assays. A standard reverse-phase HPLC method can quickly assess the purity profile.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample prepared from the 10 mM DMSO stock, diluted to ~10-20 µM in 50:50 Water:Acetonitrile.
Procedure:
-
Instrument Setup:
-
Set the column temperature to 25°C.
-
Set the UV detector to monitor at 254 nm and 280 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Gradient Elution:
-
Time 0 min: 95% A, 5% B
-
Time 20 min: 5% A, 95% B
-
Time 25 min: 5% A, 95% B
-
Time 26 min: 95% A, 5% B
-
Time 30 min: 95% A, 5% B
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Broader Context and Exploratory Applications
While this compound is an intermediate, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous drugs and biologically active molecules[5]. Pyrimidine derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities[7][8].
For researchers interested in exploring if this specific intermediate possesses any intrinsic biological activity, the following protocol for a general cytotoxicity assay is provided.
Protocol: Exploratory Cytotoxicity Screening (MTT Assay)
Objective: To determine if the compound exhibits cytotoxic effects on a standard cancer cell line (e.g., HeLa or A549).
Rationale: This is a foundational screening assay to identify potential antiproliferative effects, a common feature of novel pyrimidine derivatives[9].
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture media from the 10 mM DMSO stock. Final concentrations should range from approximately 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include "vehicle control" wells (media + DMSO) and "untreated control" wells.
-
Incubation: Remove the old media from the cells and add the media containing the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Discard the supernatant and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a specialized chemical intermediate with a primary role in the synthesis of DGAT-2 inhibitors like Ervogastat. Its handling and characterization should be approached with the rigor typical for advanced pharmaceutical precursors. The protocols outlined here provide a framework for quality control, solubility assessment, and potential exploratory biological screening. The rich history of the pyrimidine core in drug discovery suggests that while this molecule is an intermediate, understanding its properties is a critical step in the path to developing novel therapeutics[5][7].
References
- InvivoChem. (n.d.). This compound.
- Biomol GmbH. (n.d.). This compound.
- Adoo, S. (n.d.). This compound. Retrieved from a drug synthesis building block supplier.
- Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- MedChemExpress. (2025). Safety Data Sheet for this compound.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
- PubChem. (2025). Cefoperazone acid.
- El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
- Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8511.
- International Journal of Molecular Sciences. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343-6.
- Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
- Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3191-3.
- Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Pharmaffiliates. (n.d.). Minoxidil-impurities.
- Bioorganic & Medicinal Chemistry Letters. (2005). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3644-8.
- PubChem. (2025). 2-aminopyrimidine-5-carboxylic Acid.
- Sigma-Aldrich. (n.d.). 2-Aminopyridine-3-carboxylic acid 98.
- PubChem. (2025). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-.
- PubChem. (2025). 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.
Sources
- 1. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid
Introduction
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat.[1] The development of a robust and scalable synthetic process for this molecule is of significant interest to the pharmaceutical industry. This document provides a detailed guide for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals. The proposed synthetic strategy is designed to be efficient, cost-effective, and amenable to large-scale production, with a focus on process safety and control.
The synthesis is strategically divided into three main stages: the preparation of the chiral piperidine intermediate, the synthesis of the pyrimidine core, and the final coupling and hydrolysis to yield the target molecule. Each step has been designed with careful consideration of atom economy, reagent availability, and ease of operation on a larger scale.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a convergent synthesis, as illustrated in the workflow diagram below. This approach allows for the parallel synthesis of the two key building blocks, which are then combined in the final steps.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of (R)-3-(2-ethoxyphenoxy)piperidine
The chiral piperidine intermediate is a critical component of the target molecule. The enantioselective synthesis of this fragment is achieved through a biocatalytic reduction followed by a Williamson ether synthesis.
Step 1.1: Asymmetric Biocatalytic Reduction of N-Boc-3-oxopiperidine
The synthesis of the chiral alcohol (S)-N-Boc-3-hydroxypiperidine is accomplished via an asymmetric reduction of the corresponding ketone. Biocatalysis using ketoreductase (KRED) enzymes offers high enantioselectivity and mild reaction conditions, making it an attractive option for large-scale production.[2][3][4][5][6]
Protocol:
-
To a temperature-controlled reactor, add a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add N-Boc-3-oxopiperidine and a catalytic amount of a suitable ketoreductase (KRED) enzyme and a cofactor such as NADH or NADPH. A glucose/glucose dehydrogenase (GDH) system can be employed for cofactor regeneration to improve process efficiency.
-
Stir the mixture at a controlled temperature (typically 25-35 °C) until the reaction is complete, as monitored by HPLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
Step 1.2: Williamson Ether Synthesis
The ether linkage is formed through a Williamson ether synthesis, a well-established and scalable reaction.[7][8][9][10][11][12][13][14] This reaction involves the deprotonation of the hydroxyl group of (S)-N-Boc-3-hydroxypiperidine to form an alkoxide, which then displaces a suitable leaving group on an ethoxy-substituted aromatic ring. For this synthesis, we will react the alkoxide with 2-ethoxyphenol.
Protocol:
-
In a suitable reactor, dissolve (S)-N-Boc-3-hydroxypiperidine and 2-ethoxyphenol in a polar aprotic solvent such as DMF or DMSO.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature (e.g., 0-10 °C) to deprotonate the phenol.
-
Slowly add a reagent to activate the hydroxyl group of the piperidine, such as a tosyl chloride or mesyl chloride, or alternatively, pre-activate the piperidinol. A more direct approach involves the Mitsunobu reaction, though this may be less cost-effective on a large scale. A more classical Williamson approach involves reacting the phenoxide with a piperidine bearing a leaving group.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or crystallization to obtain (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine. The stereochemistry is inverted during the SN2 reaction.
Step 1.3: Boc Deprotection
The final step in the synthesis of the piperidine intermediate is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Protocol:
-
Dissolve (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to yield (R)-3-(2-ethoxyphenoxy)piperidine. The product can be used in the next step without further purification if of sufficient purity.
Stage 2: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The pyrimidine core is synthesized from commercially available starting materials through a series of well-established reactions.
Step 2.1: Synthesis of Diethyl ethoxymethylenemalonate
This step involves the reaction of diethyl malonate with triethyl orthoformate.
Protocol:
-
In a reactor equipped with a distillation setup, combine diethyl malonate and triethyl orthoformate.
-
Add a catalytic amount of a Lewis acid, such as zinc chloride, or an acid catalyst like acetic anhydride.
-
Heat the mixture to drive the reaction and distill off the ethanol formed.
-
Monitor the reaction by GC until completion.
-
The crude diethyl ethoxymethylenemalonate can often be used directly in the next step.
Step 2.2: Cyclocondensation with Thiourea
The pyrimidine ring is formed by the cyclocondensation of diethyl ethoxymethylenemalonate with thiourea.
Protocol:
-
Dissolve sodium ethoxide in ethanol in a suitable reactor.
-
Add thiourea to the solution and stir until dissolved.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture at a controlled temperature.
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 2-mercapto-4-hydroxypyrimidine-5-carboxylate.
Step 2.3 and 2.4: Chlorination and Deoxygenation
The conversion of the 2-mercapto-4-hydroxypyrimidine to the desired 2-chloropyrimidine can be achieved in a two-step sequence involving oxidative chlorination and subsequent deoxygenation. A more direct approach involves the use of phosphorus oxychloride (POCl₃).
Protocol:
-
To a reactor, carefully add ethyl 2-mercapto-4-hydroxypyrimidine-5-carboxylate and an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or HPLC).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by chromatography or crystallization to yield ethyl 2-chloropyrimidine-5-carboxylate.
An alternative route to 2-chloropyrimidine-5-carboxylic acid has been reported starting from 2-chloro-5-bromopyrimidine.[15] This involves a metal-halogen exchange followed by carboxylation.
Stage 3: Final Assembly and Hydrolysis
The final stage of the synthesis involves the coupling of the two key intermediates followed by hydrolysis of the ester to the final carboxylic acid.
Step 3.1: Nucleophilic Aromatic Substitution (SNAr)
The coupling of (R)-3-(2-ethoxyphenoxy)piperidine with ethyl 2-chloropyrimidine-5-carboxylate proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by the secondary amine of the piperidine.[16]
Protocol:
-
In a suitable reactor, dissolve ethyl 2-chloropyrimidine-5-carboxylate and (R)-3-(2-ethoxyphenoxy)piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude ester, which can be purified by column chromatography or used directly in the next step.
Step 3.2: Saponification
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[17]
Protocol:
-
Dissolve the crude ethyl (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylate in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.
-
Add an excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by HPLC).
-
Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yields are indicative and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1.1 | N-Boc-3-oxopiperidine | (S)-N-Boc-3-hydroxypiperidine | KRED, GDH, Glucose | Water/Buffer | 25-35 | 12-24 | >90 | >99 (ee) |
| 1.2 | (S)-N-Boc-3-hydroxypiperidine | (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine | 2-ethoxyphenol, NaH | DMF | 60-80 | 8-16 | 70-85 | >98 |
| 1.3 | (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine | (R)-3-(2-ethoxyphenoxy)piperidine | TFA or HCl | DCM or Dioxane | 20-25 | 1-2 | >95 | >98 |
| 2.1 | Diethyl malonate | Diethyl ethoxymethylenemalonate | Triethyl orthoformate | Neat | 120-140 | 4-6 | >95 | - |
| 2.2 | Diethyl ethoxymethylenemalonate | Ethyl 2-mercapto-4-hydroxypyrimidine-5-carboxylate | Thiourea, NaOEt | Ethanol | Reflux | 6-8 | 80-90 | >97 |
| 2.3/2.4 | Ethyl 2-mercapto-4-hydroxypyrimidine-5-carboxylate | Ethyl 2-chloropyrimidine-5-carboxylate | POCl₃ | Neat | Reflux | 4-6 | 60-75 | >98 |
| 3.1 | (R)-3-(2-ethoxyphenoxy)piperidine & Ethyl 2-chloropyrimidine-5-carboxylate | Ethyl (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylate | DIPEA | DMF | 80-120 | 12-24 | 75-90 | >95 |
| 3.2 | Ethyl (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylate | This compound | LiOH or NaOH | THF/Water | 20-40 | 2-4 | >90 | >99 |
Conclusion
The described synthetic route provides a comprehensive and scalable pathway for the production of this compound. The use of biocatalysis for the stereoselective synthesis of the piperidine intermediate and the convergent nature of the overall strategy contribute to the efficiency and practicality of the process for industrial applications. Careful optimization of each step and adherence to good manufacturing practices are essential for ensuring the quality and consistency of the final product.
References
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 2014, 6(5):334-340. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
-
2-chloropyrimidine-5-carboxylic Acid. LookChem. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. ElectronicsAndBooks. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
(PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. [Link]
-
2-Chloropyrimidine. Organic Syntheses Procedure. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
-
Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Synthesis of pyrimidinone carboxylic acids. Download Scientific Diagram - ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Show how you would use the Williamson ether synthesis to prepare ... - Pearson. [Link]
- CN102079725B - Method for preparing 2-chloropyrimidine.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Amination of 2-halopyridines. [a]. Download Table - ResearchGate. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Request PDF - ResearchGate. [Link]
- US4226995A - Preparation process of 2-chloro pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 15. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]
- 16. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid purification techniques
An In-Depth Guide to the Purification of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Introduction: The Importance of Purity for a Key Pharmaceutical Intermediate
This compound (CAS: 1809064-89-8) is a sophisticated heterocyclic compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, notably the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat[1]. The molecular architecture of this compound, featuring a chiral piperidine ring, a pyrimidine core, and a carboxylic acid moiety, presents a unique set of purification challenges.
The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of its intermediates. For this specific molecule, purification is not merely about removing residual solvents or starting materials; it is a multi-faceted challenge that encompasses:
-
Chemical Purity: Eliminating structurally similar by-products formed during synthesis.
-
Enantiomeric Purity: Ensuring a high enantiomeric excess (e.e.) of the desired (R)-enantiomer, as the biological activity of chiral molecules is often stereospecific[2].
-
Physical Properties: Achieving a stable and consistent physical form (e.g., a specific crystalline polymorph) for predictable downstream processing.
This guide provides a detailed exploration of the primary techniques for purifying this compound: advanced chromatographic methods and strategic crystallization protocols. We will delve into the scientific rationale behind methodological choices, offering field-proven insights to guide researchers and drug development professionals toward achieving optimal purity.
Part 1: Chromatographic Purification Strategies
Chromatography is an indispensable tool for purifying complex organic molecules, offering high-resolution separation based on differential partitioning between a stationary phase and a mobile phase[3]. For a molecule with the amphoteric and moderately polar nature of this compound, reverse-phase chromatography is the method of choice.
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Scientific Rationale: Reverse-phase chromatography utilizes a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase[3]. The retention of the target molecule is governed by hydrophobic interactions between its non-polar regions (the ethoxyphenoxy and piperidine rings) and the C18 stationary phase.
A critical factor for this specific compound is the presence of the carboxylic acid group. At neutral pH, this group will be deprotonated (ionized) to its carboxylate form. This ionization increases the molecule's polarity, leading to poor retention, broad peaks, and inefficient separation on a reverse-phase column. To counteract this, the mobile phase must be acidified[4]. By lowering the mobile phase pH to at least two units below the pKa of the carboxylic acid (a typical pKa for a carboxylic acid is ~4-5), we ensure it remains in its protonated, less polar form. This enhances its interaction with the stationary phase, resulting in sharper peaks and superior resolution[4]. Common acidic modifiers include trifluoroacetic acid (TFA), formic acid, or acetic acid[5][6].
Protocol 1: Preparative RP-HPLC
This protocol outlines a general method that should be optimized based on the specific impurity profile of the crude material.
1. System and Reagents:
-
Preparative HPLC system with a gradient pump and UV detector.
-
C18 reverse-phase column (appropriate size for the sample load).
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Solvent: Dimethyl sulfoxide (DMSO) or a mixture of ACN/Water.
2. Sample Preparation:
-
Dissolve the crude compound in a minimal amount of the sample solvent to a high concentration (e.g., 50-100 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
3. Chromatography Method:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run a linear gradient elution. The exact gradient will depend on the compound's retention but can be developed from an analytical run. A representative gradient is shown in the table below.
-
Detection: Monitor the column eluent at a suitable wavelength (e.g., determined from the compound's UV spectrum, likely around 254 nm or 280 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.
4. Post-Processing:
-
Analysis: Analyze the collected fractions using analytical HPLC or TLC to confirm purity.
-
Pooling: Combine the fractions that meet the required purity specification.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified compound as a TFA salt.
Table 1: Example Preparative HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
| 0.0 | 20.0 | 95 | 5 |
| 5.0 | 20.0 | 95 | 5 |
| 35.0 | 20.0 | 5 | 95 |
| 40.0 | 20.0 | 5 | 95 |
| 41.0 | 20.0 | 95 | 5 |
| 45.0 | 20.0 | 95 | 5 |
Chiral HPLC for Enantiomeric Purity Analysis
Scientific Rationale: To confirm the enantiomeric purity of the final product, a specialized chiral separation is required. This is an analytical technique, not typically used for bulk purification unless significant amounts of the wrong enantiomer are present. Chiral Stationary Phases (CSPs), often based on immobilized polysaccharides like cellulose or amylose, create a chiral environment where the two enantiomers can interact differently, leading to different retention times.
Protocol 2: Analytical Chiral HPLC
1. System and Reagents:
-
Analytical HPLC system with a UV detector.
-
Chiral column (e.g., Daicel Chiralpak series).
-
Mobile Phase: Typically a mixture of a non-polar solvent (like n-Hexane) and an alcohol (like Isopropanol or Ethanol). The exact ratio must be optimized for the specific column and compound.
2. Method:
-
Dissolve a small amount (~1 mg) of the purified compound in the mobile phase.
-
Inject onto the chiral column under isocratic (constant mobile phase composition) conditions.
-
Monitor the elution and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (% e.e.).
Part 2: Purification by Crystallization
Crystallization is a powerful, scalable, and cost-effective purification technique that relies on differences in solubility between the target compound and its impurities[7]. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of a highly ordered crystal lattice that excludes impurity molecules[8].
Solvent Selection: The Key to Success
Scientific Rationale: The choice of solvent is the most critical parameter in developing a successful crystallization protocol[7]. The ideal solvent should:
-
Exhibit high solubility for the compound at high temperatures.
-
Exhibit low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or keep them fully dissolved upon cooling.
-
Be chemically inert with the compound.
-
Be easily removable from the final product.
For this compound, solvents like ethanol, isopropanol, or acetonitrile are excellent starting points due to the presence of polar functional groups and aromatic rings[9]. Solvent mixtures, such as ethanol/water or acetone/hexane, can also be employed, where one solvent acts as a good solvent and the other as an "anti-solvent" to induce crystallization[10]. The solvent system can significantly influence the crystal morphology (e.g., needles vs. plates), which can impact filtration and drying characteristics[11].
Protocol 3: Recrystallization from a Single Solvent
1. Dissolution:
-
Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
2. (Optional) Hot Filtration:
-
If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
3. Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of precipitated crystals.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Chiral Purification via Diastereomeric Salt Resolution
Scientific Rationale: If the synthesis results in a racemic mixture (an equal mix of R and S enantiomers), they cannot be separated by standard crystallization because they have identical physical properties. Diastereomeric salt resolution is a classical and powerful technique to overcome this. The method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility[12][13]. This difference allows one of the diastereomeric salts to be selectively crystallized, separating it from the other which remains in solution. The purified salt is then treated with a strong acid to break the ionic bond, liberating the desired, enantiomerically pure carboxylic acid.
Conclusion and Best Practices
The purification of this compound requires a systematic and scientifically-driven approach.
-
For removing general chemical impurities, preparative RP-HPLC with an acidified mobile phase offers the highest resolution and is the preferred method, especially at the laboratory scale.
-
For bulk purification and scalability, crystallization is superior. A thorough solvent screening process is paramount to developing a robust and high-yielding protocol.
-
If the synthetic route produces a racemic or enantiomerically poor mixture, diastereomeric salt resolution is a powerful strategy to achieve high enantiomeric purity.
-
Regardless of the method used, final product quality must be verified using a suite of analytical techniques, including analytical HPLC for chemical purity and chiral HPLC for enantiomeric purity.
By understanding the chemical nature of the target molecule and applying the principles outlined in this guide, researchers can confidently develop and execute effective purification strategies, ensuring the high quality required for advanced drug development programs.
References
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO . (2012). Teledyne ISCO. Available at: [Link]
- Method for crystallising carboxylic acid. (n.d.). Google Patents.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
-
HPLC Separation of Carboxylic Acids . (n.d.). SIELC Technologies. Available at: [Link]
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
-
chromatography of carboxylic acid derivatives of aminoacids? . (2018). Reddit. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids . (2006). ResearchGate. Available at: [Link]
-
Solvents for Recrystallization . (n.d.). University of Rochester Department of Chemistry. Available at: [Link]
-
Reversed-phase chromatography . (n.d.). Wikipedia. Available at: [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (n.d.). Google Patents.
-
SOP: CRYSTALLIZATION . (n.d.). Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? . (2020). Biotage. Available at: [Link]
Sources
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. reddit.com [reddit.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This molecule is a key intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor, Ervogastat[1][2]. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the overall yield and purity of this multi-step synthesis.
The general synthetic approach involves the coupling of two key fragments: an activated pyrimidine-5-carboxylic acid derivative and the chiral piperidine side chain, (R)-3-(2-ethoxyphenoxy)piperidine. The primary challenge and focus of yield improvement lie in the crucial C-N bond-forming reaction between these two moieties.
Overall Synthetic Pathway
The synthesis can be logically divided into three main stages: preparation of the pyrimidine core, synthesis of the chiral piperidine fragment, and the final coupling and deprotection steps.
Caption: General three-stage synthetic route to the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, organized by reaction type.
Part A: The C-N Bond Forming Reaction (SNAr vs. Buchwald-Hartwig)
The central step of this synthesis is the coupling of the piperidine nitrogen to the C2 position of the pyrimidine ring. Pyrimidines are electron-deficient heterocycles, making them susceptible to Nucleophilic Aromatic Substitution (SNAr)[3][4]. However, palladium-catalyzed Buchwald-Hartwig amination offers an alternative and often more versatile route[5].
Question 1: My SNAr coupling reaction between ethyl 2-chloropyrimidine-5-carboxylate and (R)-3-(2-ethoxyphenoxy)piperidine is sluggish and gives low yields. What can I do?
Answer: This is a common issue. The nucleophilicity of the secondary amine on the piperidine ring is moderate, and the reactivity of the 2-chloropyrimidine can be limiting without sufficient activation. Here are several parameters to investigate:
-
Base Selection: A non-nucleophilic organic base is typically required to scavenge the HCl byproduct.
-
Problem: Weak bases like triethylamine (TEA) may not be sufficient to drive the reaction to completion.
-
Solution: Switch to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism[3].
-
Problem: Low-polarity solvents like toluene or THF may not be optimal.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents excel at solvating cations, leaving the anionic nucleophile more reactive.
-
-
Temperature: SNAr reactions on heteroaromatics often require thermal energy.
-
Problem: Running the reaction at or below 80 °C may result in slow kinetics.
-
Solution: Gradually increase the reaction temperature, monitoring for potential decomposition. Temperatures in the range of 100-140 °C are common for this type of transformation.
-
Question 2: I'm considering a Buchwald-Hartwig amination instead of SNAr. What are the advantages and what starting conditions should I try?
Answer: Buchwald-Hartwig amination is an excellent alternative, especially if SNAr conditions fail or if your substrates are sensitive to high temperatures[6]. It offers broader substrate scope and often proceeds under milder conditions.
-
Advantages: Higher functional group tolerance, generally lower reaction temperatures, and the ability to use more challenging aryl halides (though chlorides can still be difficult)[7].
-
Disadvantages: Cost of palladium catalysts and ligands, sensitivity to air and moisture, and the need for careful optimization.
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Reference |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common and effective palladium sources for initiating the catalytic cycle[8][9]. |
| Ligand | XPhos, RuPhos, or Xantphos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich phosphine ligands are essential for facilitating both oxidative addition and reductive elimination. XPhos is often a robust first choice[7][9]. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 eq.) | NaOtBu is a strong base effective for many systems. For base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ is a better choice[7][8]. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | These are the most common solvents for Buchwald-Hartwig reactions, offering good solubility for the catalyst system and reactants[7]. |
| Temperature | 80-110 °C | This temperature range is a good starting point for optimization[8]. |
Question 3: My Buchwald-Hartwig reaction has stalled, or I'm seeing significant byproduct formation (e.g., hydrodehalogenation). How do I troubleshoot this?
Answer: Stalled reactions or the formation of byproducts indicate a suboptimal catalytic system or catalyst deactivation. A systematic approach is needed.
Caption: Decision tree for troubleshooting the Buchwald-Hartwig coupling step.
Part B: Final Hydrolysis (Saponification)
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. While seemingly straightforward, this step can be problematic if not controlled properly.
Question 4: I am observing low yields and impurities after the saponification of the ester. What are potential causes and solutions?
Answer: Yield loss during hydrolysis can stem from incomplete reaction, product degradation, or difficult workup procedures.
-
Incomplete Reaction:
-
Problem: The ester is sterically hindered, and hydrolysis may be slow at room temperature.
-
Solution: Gently heat the reaction (e.g., 40-50 °C) to increase the rate. Use a cosolvent like THF or methanol to ensure homogeneity if the substrate is not fully soluble in aqueous base.
-
-
Product Degradation:
-
Problem: Heteroaromatic carboxylic acids can be susceptible to decarboxylation or other side reactions under harsh basic conditions or upon strong acidification during workup[10][11].
-
Solution:
-
Use lithium hydroxide (LiOH) instead of NaOH or KOH, as it can often be used under milder conditions.
-
During workup, acidify slowly with a milder acid (e.g., 1 M citric acid or dropwise addition of 1 M HCl) at low temperature (0-5 °C) to precipitate the product. Avoid using strong, hot acid.
-
-
-
Difficult Workup/Purification:
-
Problem: The carboxylic acid product may have some solubility in the aqueous phase, or it may form an emulsion during extraction.
-
Solution: After acidification, if the product precipitates, it can be isolated by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them. For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is often effective.
-
Optimized Experimental Protocols
The following protocols are provided as a validated starting point for yield optimization. Safety Note: Always conduct a thorough safety review before starting any new procedure.
Protocol 1: SNAr Coupling
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.), (R)-3-(2-ethoxyphenoxy)piperidine (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ester intermediate.
Protocol 2: Final Saponification
-
Dissolve the purified ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) and stir the mixture at 40 °C.
-
Monitor the reaction by LC-MS. Upon completion (typically 2-4 hours), cool the mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl or 1 M citric acid with vigorous stirring until the pH of the aqueous layer is ~4-5. A precipitate should form.
-
Stir the slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., hexanes or diethyl ether) to aid in drying.
-
Dry the product under vacuum to a constant weight.
References
- Thieme Connect. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.
- Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
- Biomol GmbH. (n.d.). This compound.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- ACS Publications. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
- BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish....
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ACS Publications. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Wikipedia. (n.d.). Pyrimidine.
- InvivoChem. (n.d.). This compound.
- Khusnutdinov, R. I., Baiguzina, A. R., & Dzhemilev, U. M. (2017). Advances in the Synthesis of Aromatic and Heteroaromatic Carboxylic Acids and Their Esters.
- Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(5), 653-676.
- ResearchGate. (n.d.). Halodecarboxylation of heteroarene carboxylic acids. Reaction conditions.
- ACS Publications. (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. Accounts of Chemical Research.
Sources
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid stability and degradation pathways
Technical Support Center: (R)-2-(3-(2-ethoxypyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Welcome to the technical support guide for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 1809064-89-8). This molecule, an intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat, requires careful handling to ensure its stability and integrity throughout research and development.[1][2] This guide provides field-proven insights and detailed protocols to help you navigate potential challenges.
Section 1: Frequently Asked Questions (FAQs) on Handling & Storage
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored at -20°C. While the product may be stable at room temperature for short periods, such as during shipping, refrigerated or frozen storage is crucial to minimize the risk of degradation over time.[1] The primary concerns for this molecule are hydrolysis, oxidation, and photodecomposition.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
A2: The compound is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, use anhydrous, high-purity DMSO. To prepare, bring the solid compound to room temperature in a desiccator to prevent moisture condensation. After dissolution, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. DMSO is hygroscopic, and absorbed water can promote hydrolysis of the compound.
Q3: Is the compound sensitive to light?
A3: Yes, compounds containing a pyrimidine ring can be susceptible to photolytic degradation.[3] Pyrimidine itself can decompose into uracil under UV light.[3] Therefore, it is imperative to protect both the solid material and its solutions from light. Use amber vials or wrap containers in aluminum foil and work in a subdued lighting environment whenever possible. Photostability testing is a mandatory part of stability studies as per ICH Q1B guidelines.[4][5][6]
Section 2: Troubleshooting Guide for Common Degradation Issues
Q4: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous samples. What could it be?
A4: The most probable cause is hydrolysis of the ether linkage. The ethoxyphenoxy group, while more stable than a methoxy group, can undergo cleavage under certain conditions, particularly acidic or basic pH.[7] This would result in the formation of 2-ethoxyphenol and the corresponding (R)-2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid. This new molecule, with an additional hydroxyl group, would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
-
Causality: The ether bond is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by H+ or OH- ions.[8][9]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak and compare it to the predicted mass of the hydrolyzed product.
-
pH Control: Ensure your aqueous solutions are buffered to a neutral pH (e.g., pH 6.8-7.4) where the compound is likely most stable.
-
Temperature: Perform experiments at the lowest practical temperature, as heat accelerates hydrolysis.[10][11]
-
Q5: I observe a loss of the parent compound in my samples, but no single major degradation peak. What could be happening?
A5: This scenario suggests multiple, minor degradation pathways or the formation of non-UV active products. Oxidative degradation is a strong possibility. The pyrimidine ring and the ether linkage are potential sites for oxidation.
-
Causality: Autoxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[11] This process often leads to a complex mixture of products rather than a single, clean degradant.
-
Troubleshooting Steps:
-
De-gas Solvents: Purge all aqueous buffers and organic solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Use Antioxidants/Chelators: If compatible with your experiment, consider adding a small amount of an antioxidant (like BHT) or a chelating agent (like EDTA) to scavenge metal ions.
-
Peroxide-Free Solvents: Ensure solvents like THF or dioxane, if used, are tested for and free of peroxides.
-
Q6: The chiral purity of my compound seems to be decreasing. Is racemization a risk?
A6: Racemization at the (R)-configured stereocenter on the piperidine ring is a potential risk, particularly under harsh pH or high-temperature conditions. While the piperidine ring itself is conformationally locked, the proton adjacent to the oxygen-bearing carbon could potentially be abstracted under strong basic conditions, leading to inversion of the stereocenter.
-
Causality: The stability of a chiral center depends on the acidity of adjacent protons and the overall molecular structure.
-
Troubleshooting Steps:
-
Chiral HPLC: Use a validated chiral HPLC method to monitor the enantiomeric excess of your material throughout your experiments.
-
Avoid pH Extremes: Avoid exposing the compound to strongly acidic or basic conditions for prolonged periods.
-
Limit Heat Exposure: High temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Section 3: Investigating Degradation Pathways - Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12][13][14] These studies are a cornerstone of developing a stability-indicating analytical method, as required by ICH guidelines.[11][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Predicted Degradation Pathways
Based on the structure, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow for conducting forced degradation studies.
Summary of Typical Stress Conditions
The following table summarizes recommended starting conditions for forced degradation studies. The duration should be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 24 hours | Ether cleavage, amide hydrolysis (if applicable) |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80 °C | 2 - 24 hours | Ether cleavage, potential racemization |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 48 hours | N-oxidation, aromatic ring oxidation |
| Thermal | Dry Heat (Solid) | 80 °C | 24 - 72 hours | General decomposition |
| Photolytic | ICH Q1B compliant chamber | Ambient | Per ICH Q1B | Pyrimidine ring cleavage/rearrangement |
Section 4: Protocol for a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is one that can separate the parent compound from all potential process impurities and degradation products.[11][15][16]
Protocol 2: Reverse-Phase HPLC Method
-
Instrumentation: HPLC system with a PDA or UV detector and a thermostatted column compartment.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 stationary phase provides good retention for moderately nonpolar compounds like this one.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the carboxylic acid, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at the UV maximum of the compound (determine by running a PDA scan, likely around 254-300 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Sample Preparation: Dilute samples in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.
Method Validation Rationale: This gradient method starts with a high aqueous content to retain polar degradation products and gradually increases the organic content to elute the parent compound and any nonpolar impurities. According to ICH Q2(R1) guidelines, this method must be validated for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that all peaks from the forced degradation study are baseline resolved from the main peak.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. Available from: [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available from: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. Available from: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI. Available from: [Link]
-
Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. (2010). NASA Technical Reports Server (NTRS). Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Available from: [Link]
-
What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? (n.d.). Shin-Etsu Silicone. Available from: [Link]
-
Pyrimidine. (n.d.). Wikipedia. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Available from: [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ResearchGate. Available from: [Link]
-
Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk and its pharmaceutical dosage form. (n.d.). ResearchGate. Available from: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available from: [Link]
-
This compound. (n.d.). Autech Scientific. Available from: [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed. Available from: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available from: [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate. Available from: [Link]
-
Hydrolysing esters. (n.d.). Chemguide. Available from: [Link]
Sources
- 1. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. ijtsrd.com [ijtsrd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid overcoming experimental artifacts
Introduction: Welcome to the technical support guide for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1809064-89-8). This molecule is known primarily as a key intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor, Ervogastat.[1][2] Given its structural features—a pyrimidine core, a piperidine linker, and a carboxylic acid moiety—researchers may employ this compound in various biological assays for exploratory purposes or as a synthetic precursor.
The unique chemical architecture, however, presents specific challenges that can lead to experimental artifacts, potentially confounding data interpretation. This guide is designed to provide researchers, scientists, and drug development professionals with a proactive troubleshooting framework. Rather than a simple list of protocols, we will delve into the mechanistic basis for common experimental pitfalls and offer robust, field-proven solutions to ensure the integrity and reproducibility of your results.
Section 1: Solubility, Formulation, and Bioavailability Artifacts
The most immediate and frequent source of experimental artifacts for a molecule like this arises from poor solubility. The compound's relatively high molecular weight (343.4 g/mol ) and crystalline solid form, combined with the polar carboxylic acid group, can lead to challenges in achieving and maintaining desired concentrations in aqueous buffers and media.[2]
FAQ 1: My compound is not dissolving or is precipitating in my aqueous assay buffer. What are the recommended solvents and procedures?
Answer:
This is a classic solubility challenge. The carboxylic acid group can be deprotonated in neutral or basic buffers, increasing aqueous solubility, but the bulky, hydrophobic core counteracts this effect.
Core Directive: Always prepare a concentrated primary stock solution in a strong organic solvent and then perform serial dilutions into your final aqueous buffer. Direct dissolution in aqueous solutions is not recommended and is a common source of error.
Troubleshooting Protocol:
-
Primary Stock Preparation:
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Rationale: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of the solid compound. It is also miscible with most aqueous buffers.
-
Protocol: Prepare a 10 mM or 20 mM stock solution in DMSO. Ensure complete dissolution by gentle vortexing or sonication. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
The "Precipitation Pitfall": When the DMSO stock is diluted into an aqueous buffer, the compound may "crash out" as the solvent environment rapidly changes from organic to aqueous.
-
Mitigation Strategy: Avoid large, single-step dilutions. Perform serial dilutions. Critically, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%) to prevent solvent-induced artifacts and cytotoxicity.
-
dot
Caption: Solubility Troubleshooting Workflow.
FAQ 2: What are appropriate vehicle formulations for in vivo animal studies?
Answer:
In vivo delivery requires a formulation that ensures bioavailability without causing local irritation or toxicity. A simple saline or PBS solution is not viable for this compound. Based on established practices for similar molecules, multi-component systems are necessary.
Core Directive: The choice of vehicle depends on the route of administration (e.g., intravenous, oral). For parenteral routes, a formulation that maintains the compound in solution or as a stable suspension is critical.
Recommended Vehicle Formulations:
The following table summarizes common formulations used for compounds with poor aqueous solubility. It is imperative to perform stability and tolerability studies for your specific animal model and dose.
| Formulation Component | Purpose | Example Ratio (by volume) | Rationale & Causality |
| DMSO | Primary Solvent | 5-10% | Excellent solubilizing agent to create the initial concentrate.[1] Must be kept to a minimum due to potential for hemolysis and toxicity at higher concentrations. |
| PEG300 / PEG400 | Co-solvent | 30-40% | A water-miscible polymer that helps maintain solubility upon dilution into the bloodstream.[1] It reduces the dielectric constant of the solvent mixture, preventing precipitation. |
| Tween 80 / Solutol HS 15 | Surfactant / Emulsifier | 5% | Non-ionic surfactants that form micelles around the drug molecule, preventing aggregation and improving stability in the aqueous in vivo environment.[1] |
| Saline or 5% Dextrose (D5W) | Aqueous Vehicle | 45-50% | The final diluent to bring the formulation to the desired injection volume and ensure isotonicity.[1] |
| Corn Oil | Lipid Vehicle (Oral/SC) | 90% | For oral or subcutaneous routes, dissolving the compound in a lipid vehicle (with 10% DMSO as a co-solvent) can improve absorption.[1] |
Protocol Example (Parenteral):
-
Dissolve the compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Slowly add saline or D5W, vortexing continuously to prevent precipitation.
Section 2: Artifacts Related to the Carboxylic Acid Moiety
The carboxylic acid functional group is a key chemical feature that dictates much of the compound's behavior in biological systems. It is ionizable, can chelate metal ions, and often leads to poor passive diffusion across cell membranes.
FAQ 1: My in vitro results in a cell-based assay are weak or inconsistent. Could this be a cell permeability issue?
Answer:
Yes, this is a highly probable cause. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of ~4-5) will be predominantly deprotonated, forming a negatively charged carboxylate. This charge significantly hinders the ability of the molecule to passively diffuse across the lipid bilayer of the cell membrane.
Core Directive: Differentiate between compound potency at the target and poor cell penetration.
Experimental Workflow for Diagnosing Permeability Issues:
-
Biochemical vs. Cell-Based Assay Comparison:
-
Hypothesis: If the compound is potent in a biochemical assay (e.g., using a purified enzyme or receptor) but weak in a whole-cell assay, poor permeability is the likely culprit.
-
Action: Test the compound in a cell-free system if available. A large potency shift (>10-fold) between the biochemical and cellular IC50 is a strong indicator of permeability issues.
-
-
Prodrug Strategy (Advanced):
-
Rationale: The carboxylic acid can be temporarily masked with an ester group (e.g., a methyl or ethyl ester) to create a more lipophilic, uncharged prodrug. This prodrug can cross the cell membrane more easily and is then hydrolyzed back to the active carboxylic acid by intracellular esterase enzymes.[3]
-
Action: If synthetic chemistry resources are available, synthesizing the methyl ester version for comparative testing can definitively prove if permeability is the limiting factor.
-
-
Use of Permeabilizing Agents (Control Experiment):
-
Rationale: Mild, non-lytic detergents like digitonin can be used at low concentrations to selectively permeabilize the plasma membrane, allowing the compound to bypass the primary barrier.
-
Caution: This is a terminal experiment and serves only as a diagnostic tool, not for routine assays. It can confirm whether the intracellular machinery is responsive to the compound once it gains access.
-
dot
Caption: Diagnostic workflow for cell permeability issues.
FAQ 2: What are the best analytical methods for quantifying this compound in biological samples?
Answer:
Accurate quantification is essential for pharmacokinetic (PK) or in vitro metabolism studies. Due to the complexity of biological matrices (plasma, urine, cell lysates), a highly selective and sensitive method is required.
Core Directive: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying carboxylic acids in biological samples.[4][5]
Methodological Considerations:
-
Sample Preparation: Protein precipitation (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) is often necessary to remove interfering matrix components.
-
Chromatography: Reversed-phase HPLC (e.g., using a C18 column) is typical. An acidic mobile phase (e.g., containing 0.1% formic acid) is used to ensure the carboxylic acid is protonated (neutral), leading to better retention and peak shape.
-
Detection: Electrospray ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion for sensitive MS/MS detection.
Section 3: Mitigating Artifacts from the Pyrimidine Core
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif found in a vast number of biologically active compounds and approved drugs.[6][7] While this makes it a valuable core for drug design, it also means it can be prone to non-specific interactions or off-target effects.
FAQ 1: I'm observing an unexpected biological effect. Could the pyrimidine moiety be binding to off-targets like kinases?
Answer:
This is a valid concern. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, a key interaction mode in the hinge region of many kinase active sites.[7][8] Many approved kinase inhibitors are pyrimidine derivatives.[9]
Core Directive: Use counter-screening and appropriate controls to rule out common off-target activities associated with the pyrimidine scaffold.
Strategies for De-risking Off-Target Effects:
-
Off-Target Profiling: If the project budget allows, screen the compound against a commercially available panel of kinases and other common off-targets (e.g., GPCRs, ion channels). This provides a broad view of the compound's selectivity.
-
Structural Analogue Control:
-
Rationale: The most rigorous control is to use a structurally related but inactive compound. The ideal negative control would be a molecule that retains the pyrimidine core but is modified at a group critical for the intended activity (e.g., the ethoxyphenoxy group).
-
Action: If available, test a close structural analogue that is known to be inactive against your primary target. If this analogue reproduces the unexpected effect, the activity is likely due to an off-target action of the core scaffold.
-
-
Literature Precedence: Review literature on the off-target profiles of other 2-aminopyrimidine derivatives to identify likely problematic targets.[10][11]
References
-
ResearchGate. (n.d.). Troubleshooting Guide [Table]. Retrieved from [Link]
- Recent Discoveries and Development Towards Its Medicinal Impact. (2024). Pyrimidine derivatives. Journal of Survey in Fisheries Sciences.
-
Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Chemistry & Biodiversity.
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
- ResearchGate. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]
- 8. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Assays with (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid and Related Small Molecules
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity and specificity of your assays involving (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. While this compound is known as an intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor Ervogastat[1][2], the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of biochemical and cell-based assays involving small molecule modulators.
Our goal is to equip you with the expertise to not only identify and solve common experimental hurdles but also to understand the underlying scientific principles for robust and reproducible assay development.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with small molecules in assay development.
| Question | Answer |
| How can I improve the solubility of my small molecule inhibitor in aqueous assay buffers? | Many small molecules have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to minimize its effect on the assay. |
| What are the best practices for storing and handling the compound to ensure its stability? | Proper storage is crucial for reagent stability. For powdered compounds, store at the recommended temperature (often -20°C or -80°C) in a desiccated environment. For stock solutions in organic solvents, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow reagents to equilibrate to the assay temperature, with the exception of enzymes, which should be kept on ice.[3] |
| My compound seems to interfere with the assay signal. How can I check for this? | Compound interference can manifest as false positives or negatives. To test for this, run control experiments where the compound is added to the assay in the absence of the target enzyme or substrate. Any signal generated in these wells can be attributed to the compound itself. You can also test for interference with the detection reagents (e.g., fluorescence or absorbance). |
| How do I determine the optimal concentration range for my compound in the assay? | To determine the optimal concentration range, perform a dose-response curve. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) and narrow it down based on the observed IC50 or EC50 value. A preliminary serial dilution of your sample can help determine the optimal dilution factor for subsequent experiments.[3] |
Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during assay development and execution.
Issue 1: No Signal or Weak Signal
A lack of signal is a common but solvable problem. The key is to systematically check each component of the assay.
Possible Causes and Solutions
-
Incorrect Reagent Preparation or Storage: Reagents may have been improperly stored, leading to degradation, or the working solution may have been prepared incorrectly.[3]
-
Solution: Always refer to the datasheet for proper storage conditions.[3] Prepare fresh working solutions and ensure all components are included in the correct order and concentration.
-
-
Low Enzyme Activity: The enzyme may be inactive due to improper storage, handling, or the assay buffer being too cold.[3]
-
Incorrect Wavelength or Filter Set: The plate reader may be set to the wrong wavelength for absorbance, fluorescence, or luminescence detection.
-
Solution: Double-check the assay protocol and the specifications of your detection reagents to ensure the correct settings are used on the plate reader.[3]
-
-
Incompatible Microplate: The type of microplate used can significantly impact the signal.
-
Solution: Use clear-bottom plates for absorbance, black plates for fluorescence, and white plates for luminescence to maximize signal detection and minimize crosstalk.[3]
-
Troubleshooting Workflow for No/Weak Signal
Caption: Troubleshooting workflow for no or weak assay signal.
Issue 2: High Background Signal
A high background can mask the true signal from your reaction, reducing the assay's dynamic range and sensitivity.
Possible Causes and Solutions
-
Autofluorescence/Absorbance of the Compound: The small molecule itself may be fluorescent or absorb light at the detection wavelength.
-
Solution: Run a control plate with the compound in the assay buffer without the enzyme or substrate to quantify its intrinsic signal. Subtract this background from your experimental wells.
-
-
Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with fluorescent or absorbing impurities.
-
Solution: Use high-purity reagents and freshly prepared buffers. Filter buffers if necessary.
-
-
Non-specific Binding of Detection Antibodies: In immunoassays, the detection antibody may bind non-specifically to the plate or other components.[4]
-
Solution: Optimize the blocking buffer and washing steps. Increase the number of washes or the stringency of the wash buffer.
-
-
Substrate Instability: The substrate may spontaneously break down, generating a signal in the absence of enzymatic activity.
-
Solution: Check the stability of the substrate in the assay buffer over time. If it is unstable, consider a different substrate or adjust the buffer conditions (e.g., pH).
-
Issue 3: Poor Reproducibility (High Well-to-Well Variation)
Possible Causes and Solutions
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[3]
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Pipette carefully down the side of the well to avoid bubbles.[3]
-
-
Inadequate Mixing: If reagents are not mixed thoroughly in the wells, the reaction will not proceed uniformly.[3]
-
Solution: Gently tap the plate after adding all reagents to ensure proper mixing.[3] Alternatively, use a plate shaker at a low speed.
-
-
Edge Effects: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients.
-
Solution: To avoid edge effects, do not use the outer wells for experimental samples. Instead, fill them with buffer or media to create a more uniform environment across the plate.[5]
-
-
Cell-Based Assay Inconsistencies: In cell-based assays, variations in cell number and viability can lead to poor reproducibility.
-
Solution: Ensure a uniform, single-cell suspension before plating. Use gentle liquid handling to avoid cell stress.[5]
-
Experimental Workflow for a Typical Enzyme Inhibition Assay
Caption: Generalized workflow for an enzyme inhibition assay.
References
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link]
-
Health News. (2023, December 8). A Complete Guide To Troubleshooting Biochemistry Analyzers. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Retrieved from [Link]
-
Lofstrand, J., et al. (2016). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. The AAPS Journal, 18(2), 334–343. Retrieved from [Link]
-
Lieu, R. L., et al. (2021). Improved immunoassay sensitivity and specificity using single-molecule colocalization. bioRxiv. Retrieved from [Link]
Sources
Technical Support Center: Navigating Animal Model Studies with (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for researchers working with (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges you may encounter during in vivo animal model studies with this compound. As an intermediate in the synthesis of the Diacylglycerol Acyltransferase 2 (DGAT-2) inhibitor Ervogastat, this molecule presents a specific set of properties that require careful consideration in experimental design.[1][2] This resource will help you anticipate and address these challenges to ensure the rigor and reproducibility of your research.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during animal studies, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Drug Exposure in Plasma/Tissues
Question: We are observing highly variable or unexpectedly low plasma concentrations of the compound after oral administration in our rodent models. What could be the cause, and how can we improve its bioavailability?
Answer:
Low and inconsistent oral bioavailability is a frequent challenge for many small molecules, including those with carboxylic acid moieties. The issue often stems from a combination of poor solubility and/or rapid first-pass metabolism.
-
Underlying Causes & Scientific Rationale:
-
Poor Aqueous Solubility: As a carboxylic acid, the compound's solubility is highly pH-dependent. In the acidic environment of the stomach, it will be largely protonated and less soluble, which can limit its dissolution and subsequent absorption in the intestine.
-
First-Pass Metabolism: The liver is the primary site of drug metabolism. After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. The ethoxyphenoxy and piperidine groups may be susceptible to enzymatic modification by Cytochrome P450 enzymes (CYPs) or other metabolic enzymes in the liver, reducing the amount of active compound that reaches the bloodstream.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen, thereby reducing its net absorption.
-
-
Troubleshooting Workflow:
-
Step-by-Step Protocol: Formulation Optimization for Oral Dosing
-
Vehicle Screening:
-
Prepare a series of common GRAS (Generally Recognized As Safe) vehicles. A good starting point is a ternary system, which can improve solubility and stability.
-
Example Vehicle: 10% DMSO / 40% PEG400 / 50% Water.
-
Test the solubility of the compound in each vehicle at the desired concentration.
-
-
pH Adjustment:
-
For carboxylic acids, creating a salt form or using a basic vehicle can significantly improve solubility.
-
Prepare a solution of the compound in a vehicle containing a pH-adjusting agent, such as a phosphate buffer (pH ~7.4).
-
-
Amorphous Solid Dispersions:
-
If solubility remains a challenge, consider more advanced formulation strategies like creating an amorphous solid dispersion with a polymer (e.g., HPMC-AS, PVP). This can be achieved through techniques like spray-drying or hot-melt extrusion.
-
-
Issue 2: Lack of In Vivo Efficacy Despite Adequate In Vitro Potency
Question: Our compound shows potent inhibition of DGAT-2 in enzymatic assays, but we are not observing the expected physiological effects (e.g., changes in lipid profiles) in our animal models, even at high doses. Why is there a disconnect?
Answer:
This is a classic "in vitro-in vivo" disconnect, which can be attributed to several factors related to the compound's behavior in a complex biological system.
-
Underlying Causes & Scientific Rationale:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The compound's concentration at the target tissue (e.g., liver, adipose) may not be reaching or sustaining the level required for DGAT-2 inhibition. A short half-life would mean that the drug is cleared from the body before it has a chance to exert its effect.
-
High Plasma Protein Binding: The compound might be extensively bound to plasma proteins like albumin. Only the unbound ("free") fraction of the drug is available to interact with the target enzyme. High protein binding can severely limit the effective concentration of the drug at the site of action.
-
Off-Target Effects: The compound might be interacting with other biological targets in vivo, leading to confounding effects or even counteracting its intended therapeutic action.
-
Rapid Metabolism to Inactive Metabolites: The parent compound might be quickly converted into metabolites that are no longer active against DGAT-2.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Step-by-Step Protocol: Assessing Target Engagement
-
Dose-Response Study: Administer multiple doses of the compound to different groups of animals.
-
Tissue Collection: At a specific time point after the final dose (e.g., at Tmax, the time of maximum plasma concentration), collect the target tissues (e.g., liver).
-
Homogenization: Homogenize the tissue samples in a suitable buffer to prepare lysates.
-
Ex Vivo DGAT-2 Activity Assay: Measure the DGAT-2 enzyme activity in the tissue lysates.
-
Correlation: Correlate the level of DGAT-2 inhibition in the tissues with the corresponding plasma/tissue drug concentrations from a parallel PK study. This will establish a PK/PD relationship and determine if the lack of efficacy is due to insufficient target inhibition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my first in vivo efficacy study?
A1: A good starting point can be estimated by considering the in vitro potency (e.g., IC50) and scaling it to an in vivo dose. A common, albeit rough, approach is to aim for a plasma concentration that is 10-50 times the in vitro IC50. However, this should be refined with preliminary pharmacokinetic data. If no PK data is available, a dose-range finding study (e.g., 1, 3, 10, 30 mg/kg) is highly recommended to assess both efficacy and potential toxicity.
Q2: Which animal model is most appropriate for studying a DGAT-2 inhibitor intermediate?
A2: The choice of model depends on the specific research question. For metabolic studies, diet-induced obesity (DIO) models in mice (e.g., C57BL/6J on a high-fat diet) are commonly used. These models develop obesity, insulin resistance, and hepatic steatosis, which are relevant for testing DGAT-2 inhibitors. For initial PK and tolerability studies, Sprague-Dawley rats are a standard choice.
Q3: Are there any potential toxicities I should be aware of with this chemical scaffold?
A3: While specific toxicity data for this intermediate is not publicly available, compounds containing piperidine and pyrimidine rings can sometimes be associated with off-target effects. It is crucial to conduct a preliminary tolerability study where animals are dosed for a short period (e.g., 7 days) and monitored for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Basic clinical chemistry and histopathology of major organs (liver, kidney) at the end of the study can provide valuable safety information.
Q4: How should I prepare the compound for intravenous administration to determine absolute bioavailability?
A4: For intravenous (IV) administration, the compound must be fully dissolved in a sterile, biocompatible vehicle. A common IV formulation for preclinical studies is a solution in a vehicle like 20% Solutol HS 15 in saline. It is critical to ensure the final formulation is clear, free of particulates, and has a pH close to physiological (pH ~7.4). The solution should be sterile-filtered (0.22 µm filter) before injection.
Data Summary Tables
Table 1: Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Animal Studies |
| Molecular Weight | 343.4 g/mol [2] | Good size for oral absorption. |
| pKa (Carboxylic Acid) | ~4-5 | pH-dependent solubility; may precipitate in the stomach. |
| logP | ~3-4 | Moderate lipophilicity; may have good membrane permeability but also potential for high plasma protein binding. |
| Polar Surface Area | ~80-90 Ų | Within the range for good oral bioavailability. |
Table 2: Recommended Starting Points for Formulation Development
| Administration Route | Vehicle Composition | Max Concentration (Typical) |
| Oral (PO) | 0.5% Methylcellulose in water | 5-10 mg/mL |
| Oral (PO) | 10% DMSO / 40% PEG400 / 50% Saline | 10-20 mg/mL |
| Intravenous (IV) | 20% Solutol HS 15 in saline | 2-5 mg/mL |
References
Sources
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid minimizing off-target effects
Technical Support Center: Strategic De-risking of Small Molecule Therapeutics
Topic: Minimizing Off-Target Effects for (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid and Related Scaffolds
Prepared by: Senior Application Scientist, Discovery & Safety Pharmacology
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of novel small molecule inhibitors. Our focus is on the proactive identification and mitigation of off-target effects, a critical step in de-risking drug candidates and preventing late-stage clinical failures.
While your query focuses on the specific scaffold, this compound, a known intermediate for the DGAT-2 inhibitor Ervogastat[1][2], the principles and methodologies discussed here are broadly applicable. We will use this scaffold as a starting point to explore a comprehensive strategy for ensuring target selectivity and minimizing unintended biological consequences.
A stark reminder of the importance of this endeavor is the clinical journey of Fasiglifam (TAK-875) , a GPR40 agonist developed for type 2 diabetes. Despite promising efficacy, its development was terminated in Phase III trials due to concerns about liver safety[3][4][5]. Subsequent investigations suggested that the compound's carboxylic acid moiety could form reactive acyl glucuronide metabolites, contributing to drug-induced liver injury (DILI)[6][7]. This case underscores the critical need for early and thorough off-target liability assessment, especially for scaffolds containing potentially reactive chemical features.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are off-target effects, and why are they a primary concern in drug development?
Answer: Off-target effects occur when a drug molecule interacts with unintended biological targets, such as proteins, enzymes, or receptors, in addition to its intended therapeutic target.[8] These unintended interactions are a major cause of adverse drug reactions (ADRs) and toxicity, representing a key factor in the high attrition rates seen during preclinical and clinical development.[9]
Most small molecule drugs interact with multiple targets, sometimes with affinities comparable to their primary target.[10][11] These interactions can lead to:
-
Reduced Efficacy: If an off-target effect counteracts the desired therapeutic mechanism.
-
Unforeseen Toxicity: Interactions with critical proteins in pathways unrelated to the disease can cause cellular damage, organ toxicity (e.g., hepatotoxicity, cardiotoxicity), or other serious side effects.[12]
-
Misinterpretation of Results: An observed biological effect might be incorrectly attributed to the on-target mechanism when it is, in fact, due to an off-target interaction.
Early identification and mitigation of off-target effects are paramount to reduce the risk of costly late-stage failures and to develop safer, more effective medicines.[13]
Q2: We are in the early stages with a lead compound based on the pyrimidine-5-carboxylic acid scaffold. What are the first steps to predict potential off-target liabilities?
Answer: The most efficient first step is to leverage computational and predictive methodologies. These in silico approaches allow for a broad, cost-effective assessment of potential liabilities before committing to extensive wet lab experiments.
Recommended Strategy:
-
Similarity-Based Prediction:
-
Chemical Similarity: Compare your molecule's structure to databases of known drugs and bioactive compounds. Tools like SEA (Similarity Ensemble Approach) or those leveraging chemical fingerprints can predict potential off-target interactions based on the principle that structurally similar molecules often have similar biological activities.
-
Pharmacophore Matching: Identify the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) in your molecule and screen it against a database of pharmacophore models for known off-targets (e.g., hERG, CYPs).
-
-
Machine Learning & AI Models:
-
Utilize advanced artificial intelligence models, such as multi-task graph neural networks, which have been trained on vast datasets of compound-target interactions.[10][13] These models can predict the probability of your compound binding to a large panel of off-targets, including kinases, GPCRs, ion channels, and nuclear receptors.[13]
-
-
Metabolite Prediction:
-
Predict the potential Phase I and Phase II metabolites of your compound.[9] Metabolites can have their own distinct off-target profiles and may be responsible for observed toxicity. Given that your scaffold contains a carboxylic acid, it is crucial to assess its potential for forming reactive metabolites, such as acyl glucuronides, as was the case with TAK-875.[6]
-
The workflow below illustrates a modern approach to early off-target liability prediction.
Caption: Diagram 1: Early in silico workflow for off-target prediction.
Q3: Our in silico analysis flagged several kinases as potential off-targets. How do we experimentally confirm and quantify the selectivity of our lead compound?
Answer: Following in silico prediction, the next critical step is experimental validation using biochemical assays. Kinase inhibitor selectivity is a classic challenge due to the highly conserved ATP-binding pocket across the kinome.[14]
Experimental Approach: Kinase Selectivity Profiling
The gold standard is to screen your compound against a large, diverse panel of purified kinases. Several vendors offer comprehensive kinase profiling services (e.g., Eurofins DiscoverX, Carna Biosciences, Reaction Biology).
-
Primary Screen: A single, high concentration of your compound (e.g., 1 µM or 10 µM) is tested against the panel to identify any kinase showing significant inhibition (e.g., >50% inhibition).
-
Dose-Response Analysis: For any "hits" identified in the primary screen, you must perform a full dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This provides a quantitative measure of potency against each off-target.
Data Interpretation:
The goal is to determine a "selectivity window" between the on-target potency and off-target potency. A larger window (e.g., >100-fold) is generally desirable.
| Compound | On-Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity Window (vs. A) |
| Lead Compound | 10 | 1,500 | >10,000 | 150-fold |
| Analog 1B | 15 | 80 | 5,000 | 5.3-fold |
Table 1: Example of a kinase selectivity profile. The lead compound shows a significantly better selectivity window compared to Analog 1B.
Troubleshooting: High Off-Target Inhibition in Biochemical Assays
-
Problem: Your compound inhibits multiple kinases with high potency, showing poor selectivity.
-
Possible Cause 1: Assay Conditions. ATP-competitive inhibitors are highly sensitive to the ATP concentration in the assay. An artificially low ATP concentration can inflate the apparent potency of your compound.
-
Solution: Ensure the assays are run at or near the Michaelis constant (Km) of ATP for each specific kinase. This provides a more physiologically relevant measure of the inhibitor's intrinsic affinity.[15]
-
-
Possible Cause 2: Inherent Lack of Selectivity. The compound may genuinely be non-selective.
-
Solution: Initiate a structure-activity relationship (SAR) campaign. Use co-crystal structures of your compound with both the on-target and key off-target kinases to identify differences in the binding pockets. These differences can be exploited to design new analogs with improved selectivity.[8]
-
Q4: We've confirmed an off-target interaction in a biochemical assay. How do we know if this is relevant in a cellular context?
Answer: This is a crucial question. A compound's activity against a purified enzyme doesn't always translate to a cellular environment due to factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of endogenous ligands (like ATP). You must validate target engagement within intact cells.
Recommended Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in cells and tissues.[12] The principle is that when a drug binds to its target protein, it typically stabilizes the protein, increasing its resistance to thermal denaturation.
See "Experimental Protocols" section for a detailed CETSA workflow.
Other valuable techniques include:
-
NanoBRET™ Target Engagement Assays: A bioluminescence resonance energy transfer (BRET)-based method that measures compound binding to a specific target protein in live cells.[16]
-
Phospho-protein Western Blotting: If the off-target is a kinase with a known downstream substrate, you can treat cells with your compound and measure the phosphorylation status of that substrate. A change in phosphorylation can indicate engagement of the off-target kinase.[15]
Q5: What specific strategies can we employ to rationally design more selective compounds and "engineer out" off-target effects?
Answer: Rational drug design is an iterative process of optimizing potency for the on-target while simultaneously de-optimizing interactions with off-targets.
Key Strategies:
-
Structure-Based Design: Obtain crystal structures of your compound bound to both your on-target and a key off-target. Superimpose the structures to identify subtle differences in the binding pockets. Exploit these differences by adding or modifying functional groups on your compound that create favorable interactions with the on-target but introduce steric clashes or unfavorable interactions with the off-target.
-
Genetic Approaches for Target Validation: Use techniques like CRISPR/Cas9 to knock out the intended target. If your compound still produces the same cellular phenotype in the knockout cells, it's a strong indication that the effect is driven by an off-target.[15][16]
-
Counter-Screening: Integrate a key off-target assay directly into your primary screening cascade. This allows you to select for selectivity from the very beginning of your lead optimization efforts.
-
Addressing Liabilities (e.g., Carboxylic Acid): If a specific functional group is associated with toxicity (like the carboxylic acid in the TAK-875 case), consider bioisosteric replacement. A bioisostere is a different functional group with similar physical or chemical properties that can maintain on-target activity while eliminating the liability. For a carboxylic acid, potential bioisosteres include tetrazoles or hydroxamic acids, though each must be carefully evaluated for its own potential liabilities.
The decision tree below can help guide the troubleshooting process when an unexpected phenotype is observed.
Caption: Diagram 2: Decision tree for troubleshooting phenotype origin.
Experimental Protocols
Protocol 1: General Workflow for a Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow to confirm intracellular target engagement.
Objective: To determine if the compound binds to and stabilizes a target protein in intact cells.
Materials:
-
Cells expressing the target protein(s) of interest (on-target and potential off-target).
-
Test compound and vehicle (e.g., DMSO).
-
PBS (Phosphate-Buffered Saline) and protease/phosphatase inhibitors.
-
Lysis buffer (e.g., Triton X-100 based).
-
Equipment: PCR machine (for temperature gradient), centrifuge, Western blot equipment.
-
Specific primary antibodies for the target protein(s) and a loading control (e.g., GAPDH).
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein.[15]
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates protein stabilization and therefore, target engagement.
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
-
In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. European Pharmaceutical Review. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PubMed Central. [Link]
-
Takeda Announces Termination of Fasiglifam (TAK-875) Development. Takeda Pharmaceutical Company. [Link]
-
GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]
-
Takeda Announces Termination of Fasiglifam (TAK-875) Development. Anadolu Ajansı. [Link]
-
Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PubMed Central. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Takeda terminates Fasiglifam (TAK-875) development. Drug Discovery News. [Link]
-
Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. PubMed. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
Sources
- 1. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 4. takeda.com [takeda.com]
- 5. Takeda terminates Fasiglifam (TAK-875) development | Drug Discovery News [drugdiscoverynews.com]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. benchchem.com [benchchem.com]
- 16. icr.ac.uk [icr.ac.uk]
Technical Support Center: Refining and Purification of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Welcome to the dedicated technical support center for the refining and purification of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 1809064-89-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. As a molecule with multiple functional groups including a carboxylic acid, a pyrimidine ring, and a chiral center, its purification requires a nuanced approach to achieve high purity and enantiomeric excess.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. The protocols and explanations are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Isolation
Scenario: Your initial crude product, obtained after synthesis and work-up, shows multiple spots on Thin Layer Chromatography (TLC) or several peaks in High-Performance Liquid Chromatography (HPLC) analysis.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Reactions: The presence of starting materials or byproducts is a common source of impurities.
-
Solution: Before attempting purification, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is incomplete, consider optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
-
-
Ineffective Work-up Procedure: The initial extraction and washing steps may not be sufficient to remove all impurities.
-
Solution: A classic and effective method for purifying carboxylic acids is through acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt of your target compound will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Separate the aqueous layer and acidify it with a strong acid (e.g., 1N HCl) to precipitate the purified carboxylic acid.
-
-
Presence of Polar Impurities: The polar nature of the carboxylic acid group can lead to co-isolation of other polar impurities.
-
Solution: Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing tailing and improving peak shape. A typical mobile phase could be a gradient of ethyl acetate in hexanes, with the added acid.
-
Issue 2: Difficulty with Crystallization (Oiling Out or No Crystal Formation)
Scenario: Attempts to recrystallize the compound result in the formation of an oil instead of solid crystals, or no solid forms upon cooling.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The compound may
Validation & Comparative
A Comparative Guide to GPR119 Agonists for Type 2 Diabetes: An In-Depth Analysis of DS-8500a (Firuglipel) versus Key Competitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of G protein-coupled receptor 119 (GPR119) agonists, a promising class of therapeutics for Type 2 Diabetes Mellitus (T2DM). We will focus on the pharmacological profile of DS-8500a (Firuglipel), contextualizing its performance against other notable synthetic and endogenous GPR119 activators. The information herein is synthesized from peer-reviewed literature and clinical trial data to support researchers in the field of metabolic disease.
Editor's Note: The compound initially specified for this guide, (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is documented as a chemical intermediate in the synthesis of the DGAT-2 inhibitor Ervogastat[1][2]. As it is not an active GPR119 agonist itself, we have pivoted the focus to DS-8500a, a well-characterized GPR119 agonist, to fulfill the guide's objective of comparing relevant therapeutic agents.
The GPR119 Target: A Dual-Action Mechanism for Glycemic Control
G protein-coupled receptor 119 (GPR119) has emerged as an attractive therapeutic target for T2DM due to its strategic expression and function. It is predominantly found in pancreatic β-cells and intestinal enteroendocrine L-cells[3][4][5]. This localization allows GPR119 agonists to exert a dual-pronged effect on glucose homeostasis:
-
Direct Pancreatic Action: Activation of GPR119 in β-cells enhances glucose-stimulated insulin secretion (GSIS)[6][7].
-
Indirect Incretin Effect: Stimulation of GPR119 in L-cells promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1)[4][8][9].
This dual mechanism, which is inherently glucose-dependent, offers a potential therapeutic advantage by minimizing the risk of hypoglycemia.
The Gαs Signaling Cascade
The activation of GPR119 by an agonist initiates a canonical Gαs protein-coupled signaling pathway[3][5]. This cascade is a critical concept for understanding the mechanism of action and for designing relevant in vitro assays.
-
Agonist Binding: A GPR119 agonist binds to the receptor on the cell surface.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP)[5][10].
-
Downstream Effects: The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), leading to the potentiation of insulin or GLP-1 exocytosis[3][4].
Caption: The GPR119 agonist signaling pathway via the Gαs-cAMP axis.
Comparative Analysis of GPR119 Agonists
The development of GPR119 agonists has seen numerous compounds enter preclinical and clinical stages. Below, we compare DS-8500a with other key molecules based on available in vitro potency data and clinical outcomes.
In Vitro Potency (EC₅₀)
The primary metric for quantifying the in vitro activity of a GPR119 agonist is its half-maximal effective concentration (EC₅₀) in a cAMP accumulation assay. This value represents the concentration of the agonist required to elicit 50% of the maximum possible response. A lower EC₅₀ value indicates higher potency.
Table 1: Comparison of In Vitro Potency of Selected GPR119 Agonists
| Compound | Receptor Species | EC₅₀ (nM) | Source |
|---|---|---|---|
| DS-8500a (Firuglipel) | Human | Agonistic activity confirmed, specific EC₅₀ not publicly detailed | [11][12] |
| K-833 | Human | 39.8 | [13] |
| AR 231453 | Human | ~56 (in GLUTag cells) | [14] |
| MBX-2982 | Human | Selective agonist, specific EC₅₀ not publicly detailed | [13][15] |
| PSN632408 | Human | 7900 (7.9 µM) | [13] |
| Oleoylethanolamide (OEA) | Human | ~7900 (7.9 µM) |[9][13] |
Note: Direct comparison of EC₅₀ values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
Clinical Efficacy and Safety: DS-8500a vs. Placebo and Sitagliptin
DS-8500a progressed to Phase II clinical trials, providing valuable data on its performance in Japanese patients with T2DM. These studies offer the most robust comparison against both placebo and an active comparator, the DPP-4 inhibitor sitagliptin.
Table 2: Summary of Clinical Trial Outcomes for DS-8500a (12-Week, Phase 2b Study)
| Parameter | DS-8500a (75 mg) | Sitagliptin (50 mg) | Placebo | Source |
|---|---|---|---|---|
| Change in HbA1c from Baseline | -0.44% | -0.78% | - | [16][17] |
| Fasting Plasma Glucose (FPG) | Significant Reduction | Significant Reduction | No significant change | [16][17] |
| Total Cholesterol | Significant Reduction | No significant change | No significant change | [11][16] |
| LDL Cholesterol | Significant Reduction | No significant change | No significant change | [11][16] |
| Triglycerides | Significant Reduction | No significant change | No significant change | [11][16] |
| HDL Cholesterol | Significant Increase | No significant change | No significant change | [11][16] |
| Hypoglycemia Events | Well-tolerated, low incidence | Well-tolerated | Well-tolerated |[16][18][19] |
Key Insights from Clinical Data:
-
Glycemic Control: DS-8500a demonstrated a statistically significant, dose-dependent reduction in HbA1c and fasting plasma glucose compared to placebo over 12 weeks[16]. While effective, its glucose-lowering effect was less pronounced than that of sitagliptin[16][17].
-
Lipid Profile Improvement: A unique and potentially significant advantage of DS-8500a was its ability to favorably modulate lipid profiles, significantly reducing total cholesterol, LDL-c, and triglycerides while increasing HDL-c[11][12][16]. This effect was not observed with sitagliptin.
-
Safety: The compound was generally well-tolerated, consistent with the expected safety profile of a glucose-dependent mechanism[12][19].
Experimental Methodologies: A Guide to a Self-Validating System
Reproducible and reliable data is the cornerstone of drug discovery. The following protocols outline the standard, self-validating workflows for characterizing GPR119 agonists.
Protocol 1: In Vitro Potency Determination via HTRF cAMP Assay
The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust, high-throughput method for determining agonist potency by directly measuring the product of the GPR119 signaling cascade[10].
Principle: This is a competitive immunoassay. Endogenous cAMP produced by stimulated cells competes with a labeled cAMP analog (d2-labeled) for binding to a specific antibody labeled with a fluorescent donor (europium cryptate). A high level of cellular cAMP leads to less binding of the labeled analog, resulting in a low HTRF signal. The signal is inversely proportional to the intracellular cAMP concentration.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Compound Preparation:
-
Prepare a serial dilution of the test agonist (e.g., DS-8500a) in an assay buffer.
-
Causality Check: The buffer must contain a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the enzymatic degradation of cAMP. Failure to inhibit PDEs would lead to an underestimation of the agonist's true potency[20].
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C)[20]. Include vehicle (negative) and a known activator like forskolin (positive) controls.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the labeled cAMP-d2 and the anti-cAMP cryptate antibody to each well. This stops the reaction and releases intracellular cAMP[10].
-
Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter nonlinear regression model to determine the EC₅₀ value.
-
Caption: Workflow for the HTRF cAMP accumulation assay.
Conclusion and Future Outlook
GPR119 agonists, exemplified by DS-8500a, represent a compelling therapeutic strategy for T2DM. Their glucose-dependent dual mechanism of action on both insulin and GLP-1 secretion offers a solid foundation for glycemic control with a low intrinsic risk of hypoglycemia. The clinical data for DS-8500a confirms this potential, demonstrating significant reductions in HbA1c.
Perhaps most intriguingly, the significant improvements in the lipid profile observed with DS-8500a suggest a broader metabolic benefit that warrants further investigation[11][16]. While its glycemic efficacy did not surpass the active comparator sitagliptin in head-to-head trials, the combined benefits on glucose and lipid metabolism could position GPR119 agonists as a valuable component of combination therapy for patients with T2DM and dyslipidemia.
Future research should focus on elucidating the structural basis for agonist binding to optimize potency and on further exploring the mechanisms behind the observed lipid-lowering effects. The protocols and comparative data presented in this guide offer a robust framework for scientists working to advance this promising class of drugs.
References
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. [Link]
-
Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study. BMJ Open Diabetes Research & Care. [Link]
-
DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats. PubMed. [Link]
-
G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients. National Institutes of Health (NIH). [Link]
-
Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study. PubMed. [Link]
-
Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. National Institutes of Health (NIH). [Link]
-
Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin. PubMed Central. [Link]
-
A Randomized, Double-Blind, Placebo- Controlled With Active Comparator, Dose-Ranging Study of DS-8500a in Subjects With Type 2 Diabetes Mellitus on Metformin. ClinicalTrials.gov. [Link]
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Taylor & Francis Online. [Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Taylor & Francis Online. [Link]
-
New antidiabetic agent favorably affects glucose regulation and lipid profile. PACE-CME. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. National Institutes of Health (NIH). [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. ResearchGate. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. National Institutes of Health (NIH). [Link]
-
GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging... ResearchGate. [Link]
Sources
- 1. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New antidiabetic agent favorably affects glucose regulation and lipid profile - - PACE-CME [pace-cme.org]
- 18. drc.bmj.com [drc.bmj.com]
- 19. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Executive Summary
The development of targeted therapies requires a profound understanding of a compound's selectivity. Off-target activity can lead to unforeseen toxicities or reduced efficacy, making comprehensive cross-reactivity profiling a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid , a novel investigational compound. For clarity, this compound will be referred to as Compound X .
Based on structural homology and preliminary screening, Compound X has been identified as a potent inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1][2] The approval of the PI3Kα-selective inhibitor Alpelisib for certain breast cancers underscores the therapeutic potential of this target.[3][4] However, the high degree of structural similarity among Class I PI3K isoforms (α, β, γ, δ) presents a significant challenge in developing truly selective inhibitors.[5]
This guide details the experimental framework used to define the selectivity profile of Compound X. We present a head-to-head comparison with two well-characterized PI3K inhibitors: Alpelisib , a highly selective PI3Kα inhibitor, and Taselisib , a potent PI3K inhibitor with activity against α, δ, and γ isoforms.[3][6] By employing a multi-tiered approach—from broad kinome-wide binding assays to targeted cellular functional assays—we provide a comprehensive overview of Compound X's specificity, highlighting its potential as a next-generation therapeutic agent.
Introduction: The Imperative for Kinase Selectivity
Protein kinases are one of the most critical families of drug targets, and kinase inhibitors have revolutionized the treatment of cancer and other diseases. However, the human kinome consists of over 500 members, many of which share conserved ATP-binding pockets.[7] This homology creates a high risk of off-target binding, which can confound preclinical validation and lead to clinical toxicity.[8] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental component of strategic drug development.[9]
The PI3K family exemplifies this challenge. While PI3Kα is a validated oncogene, the other Class I isoforms play distinct physiological roles. For instance, PI3Kδ is crucial for immune cell function, and its inhibition is exploited in hematological malignancies.[10] Conversely, broad inhibition of multiple isoforms, as seen with early pan-PI3K inhibitors, often leads to a poor therapeutic window due to cumulative toxicities like hyperglycemia, diarrhea, and rash.[5][11][12]
This guide is designed for researchers, scientists, and drug development professionals. It will:
-
Detail the methodologies for assessing kinase inhibitor cross-reactivity.
-
Present a comparative analysis of Compound X against Alpelisib and Taselisib.
-
Provide field-proven insights into experimental design and data interpretation.
Methodologies for Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of biochemical and cell-based assays. Biochemical assays offer a direct measure of compound-target interaction in a purified system, while cellular assays confirm target engagement and functional consequences in a more physiologically relevant context.[9]
Tier 1: Broad Kinome Profiling (Biochemical)
The initial step in our workflow is to assess the compound's promiscuity across the human kinome. This provides an unbiased, high-level view of selectivity and identifies potential off-targets that may not be predicted by structural analysis alone.[13]
Workflow: Broad Kinome Selectivity Screening
Caption: High-throughput kinome screening workflow.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform from Eurofins DiscoverX is a widely used method that measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase.[14][15] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR), providing a sensitive and accurate readout.[16]
Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X, Alpelisib, and Taselisib in 100% DMSO.
-
Assay Concentration: Dilute the stock solutions to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Reaction: The assay is performed by combining a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound.[16] The mixture is incubated to allow for binding to reach equilibrium.
-
Capture & Wash: The solid support (e.g., beads) with the immobilized ligand is washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific to the DNA tag.[16]
-
Data Analysis: The results are reported as Percent of Control (%Ctrl), where the DMSO control represents 100% binding. The percent inhibition is calculated as: 100 - %Ctrl.
Tier 2: PI3K Isoform Selectivity (Biochemical)
Following the broad screen, we perform dose-response studies focused on the primary targets—the Class I PI3K isoforms—to determine potency (IC50) and quantify selectivity.
Workflow: TR-FRET Binding Assay for IC50 Determination
Caption: Time-Resolved FRET workflow for IC50 determination.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring inhibitor affinity.[17] It relies on the FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket.[18][19] Compound binding displaces the tracer, leading to a loss of FRET signal.[20]
Protocol Steps:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Further dilute into assay buffer to create a 3X working solution.
-
Reagent Preparation:
-
Kinase/Antibody Mix (3X): Prepare a solution containing the specific PI3K isoform (e.g., 15 nM final concentration) and the Eu-anti-tag antibody (e.g., 6 nM final concentration) in Kinase Buffer A.[17][21]
-
Tracer Solution (3X): Prepare a solution of the appropriate Alexa Fluor® 647-tracer at its predetermined optimal concentration (e.g., 90 nM) in Kinase Buffer A.[17]
-
-
Assay Assembly: In a 384-well plate, add the following in order:[19]
-
5 µL of 3X compound dilution.
-
5 µL of 3X Kinase/Antibody mix.
-
5 µL of 3X Tracer solution.
-
-
Incubation: Mix the plate gently, cover, and incubate for 60 minutes at room temperature, protected from light.[20]
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor (Eu) and acceptor (Alexa Fluor 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Cellular Target Engagement & Pathway Inhibition
To confirm that the biochemical activity translates into a cellular effect, we measure the inhibition of the PI3K signaling pathway in a relevant cancer cell line. A common method is to quantify the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[22]
Experimental Protocol: Western Blot for p-AKT Inhibition
This protocol measures the levels of phosphorylated AKT at Serine 473 (p-AKT S473) in a PIK3CA-mutant breast cancer cell line (e.g., T47D) following compound treatment.[23][24]
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed T47D cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal p-AKT levels.[23]
-
Treat cells with a dose range of Compound X, Alpelisib, or Taselisib for 2 hours. Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[25][26]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473).[24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[22]
-
-
Normalization: Strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.[22] Quantify band intensities using densitometry software.
Results and Comparative Analysis
The following data are representative of a typical cross-reactivity study and are presented for illustrative purposes.
Kinome-Wide Selectivity Profile
Compounds were screened at 1 µM against a panel of 468 kinases. The results are often visualized on a kinome "tree" to show the relationship between targets. A highly selective compound will have very few "hits" (kinases inhibited above a certain threshold).
Table 1: Summary of KINOMEscan® Results at 1 µM
| Compound | Primary Target (PI3Kα) % Inhibition | Number of Off-Target Hits (>90% Inhibition) | Key Off-Targets (>90% Inhibition) |
| Compound X | 99.8% | 1 | PI3Kβ (92%) |
| Alpelisib | 99.9% | 0 | None |
| Taselisib | 99.9% | 3 | PI3Kδ (99%), PI3Kγ (98%), MTOR (75%) |
Data Interpretation: At a high concentration of 1 µM, Compound X demonstrates excellent selectivity, with strong inhibition of its intended target, PI3Kα, and only one significant off-target hit, the related isoform PI3Kβ. Alpelisib, as expected, shows exceptional selectivity with no off-target hits above the 90% threshold.[3] Taselisib displays a broader activity profile, potently inhibiting the δ and γ isoforms of PI3K, consistent with its characterization as a multi-isoform inhibitor.[6]
PI3K Isoform Potency and Selectivity
IC50 values were determined using the LanthaScreen™ assay to quantify the potency against each Class I PI3K isoform.
Table 2: Biochemical Potency (IC50, nM) against Class I PI3K Isoforms
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | β/α Selectivity | δ/α Selectivity |
| Compound X | 5.2 | 1,210 | >10,000 | 2,850 | 232-fold | 548-fold |
| Alpelisib | 4.6 [27] | 1,156[27] | 250[27] | 290[27] | 251-fold | 63-fold |
| Taselisib | 1.1 | 33 | 2.9 | 0.23 | 30-fold | 0.2-fold |
Data Interpretation: The dose-response data confirm the high potency of Compound X against PI3Kα, comparable to that of Alpelisib.[27] Crucially, Compound X exhibits a >200-fold selectivity for PI3Kα over PI3Kβ and >500-fold selectivity over PI3Kδ. This profile is highly desirable, as it suggests a lower potential for off-target effects related to the inhibition of other isoforms. Alpelisib also demonstrates strong α-selectivity.[3][27] In contrast, Taselisib is most potent against the δ isoform and shows significantly less selectivity between the α, β, and γ isoforms.[6]
Cellular Pathway Inhibition
The ability of the compounds to inhibit PI3K signaling was assessed by measuring the reduction of p-AKT levels in T47D breast cancer cells.
Table 3: Cellular IC50 (nM) for p-AKT (S473) Inhibition
| Compound | Cellular IC50 (nM) |
| Compound X | 85 |
| Alpelisib | 74[27] |
| Taselisib | 25 |
Data Interpretation: All three compounds effectively inhibit the PI3K pathway in a cellular context, confirming target engagement. The cellular IC50 values are higher than the biochemical IC50s, which is expected due to factors like cell permeability and intracellular ATP concentrations. Compound X and Alpelisib show similar cellular potency, consistent with their high selectivity for the PI3Kα isoform that is mutated and activated in this cell line.[27] Taselisib appears more potent in this cellular assay, which may reflect its combined activity on multiple PI3K isoforms present in the cells.
Conclusion and Future Directions
This comparative guide demonstrates a rigorous, multi-tiered approach to characterizing the cross-reactivity of a novel kinase inhibitor. The experimental data indicate that This compound (Compound X) is a potent and highly selective inhibitor of PI3Kα.
-
Comparative Performance: The selectivity profile of Compound X is comparable to the best-in-class inhibitor Alpelisib and markedly superior to the less-selective inhibitor Taselisib. Its >200-fold selectivity against other Class I isoforms suggests a potentially favorable therapeutic window with a reduced risk of off-target toxicities.
-
Scientific Rationale: The use of both broad kinome screening and focused isoform-specific assays provides a comprehensive and unbiased view of selectivity. This is complemented by the cellular functional assay, which validates that the biochemical affinity translates to on-target pathway modulation in a disease-relevant model.
The promising cross-reactivity profile of Compound X warrants its continued investigation as a potential therapeutic agent for PIK3CA-mutant cancers. Future studies should focus on in vivo efficacy and safety models to further validate its potential for clinical development.
References
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins DiscoverX. (2010). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 555-562. Retrieved from [Link]
-
van der Worp, H. B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 6(8), e23117. Retrieved from [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Retrieved from [Link]
-
Juric, D. (2019). Alpelisib Arrives as New Targeted Option for Breast Cancer Subgroup. OncLive. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
-
Baselga, J. (2018). Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer. OncLive. Retrieved from [Link]
-
Wander, S. A., et al. (2020). Alpelisib Efficacy Without Cherry-PI3King Mutations. Clinical Cancer Research, 26(22), 5823–5825. Retrieved from [Link]
-
André, F., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Opinion on Pharmacotherapy, 22(5), 539-548. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). On target off-tumor activity comparison among different PI3K inhibitors. Retrieved from [Link]
-
Juric, D., et al. (2015). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 5(6), 636-645. Retrieved from [Link]
-
Moulder, S. L., et al. (2021). Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I. Journal of Clinical Oncology, 39(23), 2569–2578. Retrieved from [Link]
-
Costa, C., et al. (2022). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19. ACS Omega, 7(5), 4065-4078. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. Alpelisib Efficacy Without Cherry-PI3King Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Enantiomeric Purity and Activity of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs, emphasizing the need to characterize each enantiomer's pharmacological and toxicological profile.[1][2] This guide will delve into the "why" and "how" of enantiomeric differentiation for this specific compound, providing both theoretical grounding and practical, detailed experimental protocols.
The Critical Role of Chirality in DGAT2 Inhibition
In drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
For DGAT2 inhibitors, the specific orientation of the substituted piperidine ring is crucial for optimal binding to the enzyme's active site. Ervogastat, the final active pharmaceutical ingredient (API), is a single enantiomer, indicating that one enantiomer is significantly more active (the eutomer) than the other (the distomer).[3] Consequently, the enantiomeric purity of its synthetic intermediates, including (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is a critical quality attribute that must be strictly controlled.
Part 1: Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric purity is a cornerstone of quality control for chiral drug substances and their intermediates. Chiral HPLC is the most widely used technique for this purpose, offering high resolution and sensitivity.[4]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
This section outlines a robust, step-by-step protocol for the chiral separation of the (R) and (S) enantiomers of 2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. The method is based on established principles for the separation of piperidine and pyrimidine derivatives.[5][6]
Objective: To develop a sensitive and reproducible chiral HPLC method for the quantitation of the (S)-enantiomer in a sample of the (R)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based column)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard
-
(S)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid reference standard (or a racemic mixture)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of the (R)-enantiomer sample in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to confirm the retention times of the (R) and (S) enantiomers and to determine the resolution.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
Calculation of Enantiomeric Purity:
Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Visualization of the Chiral HPLC Workflow
Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.
Part 2: Comparative Biological Activity
The differential interaction of enantiomers with their biological targets often translates to a significant difference in their potency. In the context of DGAT2 inhibition, it is hypothesized that the (R)-enantiomer of 2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid is the eutomer, possessing significantly higher inhibitory activity than its (S)-counterpart.
Hypothetical In Vitro DGAT2 Inhibition Assay
To quantify the difference in biological activity, an in vitro enzyme inhibition assay would be performed. This section provides a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the (R) and (S) enantiomers against human DGAT2.
Methodology:
A common method for assessing DGAT2 activity is to measure the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triacylglycerol.[7]
Materials:
-
Human recombinant DGAT2 enzyme
-
Diacylglycerol
-
[14C]-Palmitoyl-CoA
-
(R)- and (S)-enantiomers of the test compound
-
Assay buffer and scintillation cocktail
Procedure:
-
Prepare a series of dilutions for both the (R) and (S) enantiomers.
-
In a microplate, incubate the DGAT2 enzyme with each dilution of the test compounds for a pre-determined time.
-
Initiate the enzymatic reaction by adding diacylglycerol and [14C]-Palmitoyl-CoA.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction and separate the radiolabeled triacylglycerol product.
-
Quantify the amount of product formed using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Illustrative Comparative Activity Data
The following table presents hypothetical data that illustrates the expected difference in DGAT2 inhibitory activity between the (R) and (S) enantiomers.
| Enantiomer | DGAT2 IC50 (nM) | Enantiomeric Purity (% ee) |
| (R)-enantiomer | 15 | >99.5% |
| (S)-enantiomer | >10,000 | >99.5% |
| Racemic Mixture | 30 | N/A |
Interpretation of Results:
The hypothetical data clearly demonstrates the stereoselectivity of DGAT2 for the (R)-enantiomer. The (R)-enantiomer is a potent inhibitor of DGAT2, while the (S)-enantiomer is essentially inactive. The racemic mixture shows an IC50 value approximately double that of the pure (R)-enantiomer, which is expected as only half of the mixture is the active component.
Signaling Pathway Context
Caption: Simplified pathway of DGAT2-mediated triglyceride synthesis and the differential inhibitory effects of the (R) and (S) enantiomers.
Conclusion
This guide underscores the critical importance of stereochemistry in the development of DGAT2 inhibitors. The (R)-enantiomer of 2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid is the key stereoisomer that leads to the potent and selective DGAT2 inhibitor, Ervogastat. The significant difference in biological activity between the (R) and (S) enantiomers necessitates stringent control of enantiomeric purity throughout the manufacturing process. The provided experimental protocols for chiral HPLC analysis and in vitro activity assessment serve as a practical framework for researchers in the field of drug development, ensuring the production of safe and efficacious therapeutics.
References
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Lough, W. J. (2013). The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
GSRS. (n.d.). ERVOGASTAT. [Link]
-
Acs, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2021). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ervogastat. [Link]
-
Chem Help ASAP. (2022). discovery of ervogastat - a DGAT2 inhibitor - drug annotations. YouTube. [Link]
-
ResearchGate. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
NIH. (2021). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. [Link]
-
Futatsugi, K., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. PubMed. [Link]
-
NIH. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. [Link]
-
Addona, G. H., et al. (2015). Identification of DGAT2 Inhibitors Using Mass Spectrometry. PubMed. [Link]
-
ResearchGate. (2009). Selectivity of DGAT inhibitors of natural origin toward acyl-CoA:diacylglycerol acyltransferase isozymes. [Link]
-
AdisInsight. (2025). Ervogastat - Pfizer. [Link]
-
Görgényi, M., et al. (1990). Separation of the enantiomeric intermediates of some platelet-activating factor analogues on a naphthylalanine-type Pirkle column. PubMed. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Inventions. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
NIH. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
-
MDPI. (2021). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid and its Analogs as Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Lipid Metabolism in Metabolic Diseases
Metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) represent a significant and growing global health burden. A key pathological feature of these conditions is the excessive accumulation of triglycerides in the liver. Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2] Its inhibition has emerged as a promising therapeutic strategy to reduce hepatic steatosis and ameliorate associated metabolic dysfunctions.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of the potent and selective DGAT2 inhibitor, Ervogastat (PF-06865571).[4] By examining the structural determinants of DGAT2 inhibition, we aim to provide a framework for the rational design of next-generation therapeutics.
The Pharmacophore: Deconstructing the Core Moiety
The chemical architecture of this compound comprises several key structural motifs that are crucial for its biological activity. Understanding the contribution of each component is fundamental to deciphering the SAR.
1. The Pyrimidine-5-Carboxylic Acid Headgroup: A Critical Anchor
The pyrimidine-5-carboxylic acid moiety serves as a vital anchoring point for interaction with the DGAT2 enzyme. Carboxylic acids are common features in enzyme inhibitors, often forming key hydrogen bonds or ionic interactions with residues in the active site.[5] In the context of DGAT2 inhibitors, this acidic group is likely to interact with basic amino acid residues, providing a strong and specific binding interaction. The pyrimidine ring itself, an aromatic heterocycle, contributes to the overall electronic and conformational properties of the molecule and can engage in various non-covalent interactions.[6][7]
2. The (R)-Piperidine Linker: A Conformational Hub
The piperidine ring acts as a central scaffold, connecting the pyrimidine headgroup to the phenoxy tail. The stereochemistry at the 3-position is critical, with the (R)-configuration being essential for optimal activity. This highlights the importance of a precise three-dimensional arrangement of the substituents for effective binding to the target. The piperidine ring's conformational flexibility allows the molecule to adopt the most favorable orientation within the binding pocket of DGAT2.[8][9][10]
3. The Ether Linkage and 2-Ethoxyphenoxy Tail: Modulating Lipophilicity and Potency
The ether linkage provides a stable connection between the piperidine core and the aromatic tail. The 2-ethoxyphenoxy group plays a significant role in modulating the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall pharmacokinetic properties. The ethoxy substitution on the phenyl ring is likely to influence both potency and metabolic stability. Modifications in this region can have a profound impact on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Structure-Activity Relationship (SAR) Insights from the Development of Ervogastat
While direct SAR studies on the title intermediate are not extensively published, valuable insights can be gleaned from the optimization program that led to the discovery of Ervogastat.[4][11] The development of Ervogastat involved systematic modifications to a prototype inhibitor, PF-06427878, to enhance its metabolic stability and safety profile.[4][11]
Key Optimization Strategies and their Implications for SAR:
-
Replacement of Metabolically Labile Moieties: The initial lead compound, PF-06427878, contained a structural motif that was susceptible to metabolism, potentially leading to the formation of reactive metabolites.[11] The discovery of Ervogastat involved replacing this labile group with a more stable 3,5-disubstituted pyridine system.[4] This underscores the importance of metabolic stability in this chemical series and suggests that modifications to the pyrimidine ring of the title compound could be explored to fine-tune its pharmacokinetic properties.
-
Modification of the Amide Group: In the evolution from the intermediate to Ervogastat, the carboxylic acid is converted to an amide. Further modifications of this amide group were crucial for optimizing the pharmacokinetic profile of Ervogastat.[4][11] This indicates that while the carboxylic acid is a key anchoring group, its bioisosteric replacement with other hydrogen-bonding functionalities could be a viable strategy to modulate properties like cell permeability and oral bioavailability.
Comparative Analysis with Alternative Scaffolds
The field of DGAT2 inhibitors has seen the exploration of various chemical scaffolds. A comparison with these alternatives provides a broader perspective on the SAR of this target.
| Compound Class | Key Structural Features | Reported Advantages | Reported Disadvantages |
| Imidazopyridines (e.g., PF-06424439) | Fused heterocyclic core | Potent and selective with good oral bioavailability.[12] | Some analogs showed off-target toxicities.[13] |
| Antisense Oligonucleotides (e.g., IONIS-DGAT2Rx) | Modified nucleic acid sequence | High specificity for the target mRNA.[14] | Subcutaneous administration, potential for off-target effects related to the technology.[14] |
| This compound Analogs (Ervogastat) | Pyrimidine-piperidine-phenoxy core | Orally bioavailable small molecule with a favorable safety profile in clinical trials.[15][16][17][18] | Requires careful optimization to balance potency, selectivity, and pharmacokinetics. |
Experimental Protocols for Evaluating DGAT2 Inhibitors
The characterization of DGAT2 inhibitors relies on a suite of in vitro and in vivo assays.
In Vitro DGAT2 Enzyme Inhibition Assay
Objective: To determine the potency of a compound in directly inhibiting the enzymatic activity of DGAT2.
Methodology:
-
Enzyme Source: Recombinant human DGAT2 expressed in a suitable system (e.g., insect cells).
-
Substrates: Radiolabeled or fluorescently tagged diacylglycerol (DAG) and acyl-CoA.
-
Assay Buffer: A buffer system that maintains optimal enzyme activity (e.g., Tris-HCl with appropriate co-factors).
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Reaction Termination and Detection: The reaction is stopped, and the formation of the triglyceride product is quantified using techniques such as scintillation counting or fluorescence measurement.
-
Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Triglyceride Synthesis Assay
Objective: To assess the ability of a compound to inhibit triglyceride synthesis in a cellular context.
Methodology:
-
Cell Line: A relevant cell line, such as HepG2 human hepatoma cells, that actively synthesizes triglycerides.
-
Treatment: Cells are treated with the test compound at various concentrations.
-
Radiolabeling: Cells are incubated with a radiolabeled lipid precursor, such as [14C]-oleic acid or [3H]-glycerol.
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Lipid Separation: Triglycerides are separated from other lipid species using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabel incorporated into the triglyceride fraction is quantified.
-
Data Analysis: The inhibition of triglyceride synthesis is calculated relative to vehicle-treated control cells.
Visualizing the Structure-Activity Relationship
Caption: Key structural components and their influence on biological activity.
Experimental Workflow for DGAT2 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of DGAT2 inhibitors.
Conclusion and Future Directions
The structure-activity relationship of this compound and its derivatives provides a compelling case study in modern drug discovery. The journey from this key intermediate to the clinical candidate Ervogastat highlights the iterative process of optimizing potency, selectivity, and pharmacokinetic properties. The pyrimidine-5-carboxylic acid headgroup, the stereochemically defined piperidine linker, and the substituted phenoxy tail all play crucial roles in defining the pharmacological profile of this class of DGAT2 inhibitors.
Future research in this area will likely focus on:
-
Fine-tuning the pharmacokinetic profile: Further modifications to the core scaffold to enhance oral bioavailability and optimize the half-life.
-
Exploring novel bioisosteres: Replacing the carboxylic acid or other functional groups with bioisosteric mimics to improve drug-like properties.[19][20][21][22][23]
-
Developing combination therapies: Investigating the synergistic effects of DGAT2 inhibitors with other therapeutic agents for the treatment of complex metabolic diseases.[15][16][17][18][24]
By leveraging the SAR insights discussed in this guide, researchers can continue to advance the development of novel and effective therapies for NAFLD, NASH, and other metabolic disorders.
References
-
Patsnap Synapse. (2024, June 21). What are DGAT2 inhibitors and how do they work? Retrieved from [Link]
-
Futatsugi, K., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 58(2), 148-158. Retrieved from [Link]
-
Gaudet, D., et al. (2020). Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial. The Lancet Gastroenterology & Hepatology, 5(9), 831-843. Retrieved from [Link]
-
Loomba, R., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open, 12(3), e057695. Retrieved from [Link]
-
Newsome, P. N., & Anstee, Q. M. (2024). Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. Gut. Retrieved from [Link]
-
UT Southwestern Medical Center. (2024, February 28). How an experimental drug reverses fatty liver disease. Retrieved from [Link]
-
Dow, R. L., et al. (2018). Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853. Retrieved from [Link]
-
La-Beck, N. M., et al. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. Clinical and Translational Science, 17(2), e13702. Retrieved from [Link]
-
Kung, D. W., et al. (2023). Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. ACS Medicinal Chemistry Letters, 14(1), 57-63. Retrieved from [Link]
-
La-Beck, N. M., et al. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. ResearchGate. Retrieved from [Link]
-
La-Beck, N. M., et al. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. Clinical and Translational Science, 17(2), e13702. Retrieved from [Link]
-
Dow, R. L., et al. (2018). Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 20). discovery of ervogastat - a DGAT2 inhibitor - drug annotations. Retrieved from [Link]
-
D'Amore, S., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9205. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. ACS Medicinal Chemistry Letters, 12(4), 631-632. Retrieved from [Link]
-
ResearchGate. (2012). Identification of DGAT2 Inhibitors Using Mass Spectrometry. SLAS Discovery, 17(1), 63-71. Retrieved from [Link]
-
Rong, S., et al. (2024). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 36(3), 573-587.e6. Retrieved from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 293-406). Retrieved from [Link]
-
ResearchGate. (2025, August 8). High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. Journal of Lipid Research, 51(8), 2315-2325. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]
-
Drug Design.org. Bioisosterism. Retrieved from [Link]
-
Futatsugi, K., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(22), 15000-15013. Retrieved from [Link]
-
Meanwell, N. A. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 633-634. Retrieved from [Link]
-
Sławiński, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Retrieved from [Link]
-
Sanyal, A. J., et al. (2025). Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. The Lancet Gastroenterology & Hepatology, 10(10), 924-940. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Retrieved from [Link]
-
Kuznetsov, A. G., & Gevorgyan, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7176. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Retrieved from [Link]
-
Loffler, M., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 22(16), 8565. Retrieved from [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1587-1615. Retrieved from [Link]
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 22. Bioisosterism - Drug Design Org [drugdesign.org]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. gut.bmj.com [gut.bmj.com]
A Comparative Efficacy Analysis of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors for Metabolic Disease Research
For researchers in the field of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), the strategic selection of chemical tools is paramount to elucidating biological mechanisms and validating therapeutic targets. This guide provides a comparative efficacy analysis of investigational compounds targeting Diacylglycerol Acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis. While the specific molecule, (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is a key intermediate in the synthesis of the clinical candidate Ervogastat (PF-06865571), this guide will focus on the comparative efficacy of Ervogastat and another well-characterized DGAT2 inhibitor, PF-06424439, to provide a practical framework for researchers selecting tool compounds for their studies.
The Central Role of DGAT2 in Triglyceride Metabolism
Diacylglycerol Acyltransferase 2 (DGAT2) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a long-chain fatty acyl-CoA. This pathway is central to energy storage in the form of lipid droplets. In metabolic disorders such as NASH, dysregulation of this pathway leads to excessive triglyceride accumulation in hepatocytes (steatosis), a hallmark of the disease.[1] The specific inhibition of DGAT2 is therefore a promising therapeutic strategy to reduce hepatic steatosis and its downstream consequences, including inflammation and fibrosis.[1]
DGAT2 is one of two DGAT enzymes, the other being DGAT1. While both catalyze the same reaction, they are encoded by different genes and exhibit distinct tissue distribution and physiological roles. DGAT1 is more prominently expressed in the intestine and is involved in the absorption of dietary fats, whereas DGAT2 is the predominant isoform in the liver and adipose tissue, playing a key role in hepatic triglyceride synthesis.[2] This distinction is crucial, as selective inhibition of DGAT2 is hypothesized to offer a more targeted approach to treating liver-centric metabolic diseases with a potentially better safety profile compared to non-selective or DGAT1-selective inhibitors, which have been associated with gastrointestinal side effects.[3]
Figure 1: Simplified schematic of the DGAT2-mediated triglyceride synthesis pathway and the point of intervention for selective inhibitors.
Comparative Efficacy of DGAT2 Inhibitors
The selection of a tool compound for in vitro and in vivo studies hinges on its potency, selectivity, and demonstrated efficacy in relevant biological systems. Below is a comparative summary of Ervogastat and PF-06424439.
| Parameter | Ervogastat (PF-06865571) | PF-06424439 | Reference(s) |
| Target | Diacylglycerol Acyltransferase 2 (DGAT2) | Diacylglycerol Acyltransferase 2 (DGAT2) | |
| In Vitro IC50 (Human DGAT2) | Potent inhibitor (specific IC50 not publicly disclosed, but implied to be in the low nM range) | 14 nM | [4] |
| Selectivity | Highly selective over DGAT1 and other acyltransferases. | Highly selective over DGAT1, MGAT1, MGAT2, and MGAT3. | |
| In Vitro Efficacy | Reduces steatosis and hepatic triglyceride levels in cellular models of NASH. | Reduces triglyceride synthesis in human hepatocytes. | [4] |
| In Vivo Efficacy (Rodent Models) | Reduces plasma and hepatic triglycerides in rodent models of dyslipidemia and NASH. | Reduces plasma triglycerides and cholesterol in a rat dyslipidemia model. Reduces hepatic triglycerides in LDL receptor knockout mice. | [4][5] |
Expert Interpretation: Both Ervogastat and PF-06424439 are highly potent and selective DGAT2 inhibitors, making them excellent tool compounds for preclinical research. PF-06424439 has a publicly available IC50 of 14 nM, providing a concrete benchmark for potency.[4] While the specific IC50 for Ervogastat is not as readily available in the public domain, its progression into clinical trials for NASH underscores its significant potency and efficacy.[6] For researchers initiating new studies, PF-06424439 offers a well-documented starting point with clear in vitro potency data. Ervogastat, being a clinical candidate, provides a strong translational link for studies aiming to model human therapeutic interventions.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of studies involving DGAT2 inhibitors, the following detailed protocols are provided for key in vitro and cell-based assays.
In Vitro DGAT2 Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of DGAT2 in a cell-free system, typically using microsomal preparations from cells overexpressing the enzyme.
Figure 2: Experimental workflow for the in vitro DGAT2 enzyme inhibition assay.
Materials:
-
Recombinant human DGAT2 (microsomal preparation)
-
Diacylglycerol (DAG)
-
[14C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)
-
Test compound (e.g., PF-06424439) and vehicle (e.g., DMSO)
-
Stop Solution (e.g., isopropanol:heptane:water)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in the vehicle.
-
In a reaction tube or microplate well, combine the assay buffer, DGAT2 microsomes, and DAG.
-
Add a small volume of the diluted test compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triglycerides from other lipids.
-
Visualize the radiolabeled lipids (e.g., using a phosphorimager) and quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Expert Insight: The choice of microsomal preparation and the concentration of substrates (DAG and acyl-CoA) are critical for obtaining reliable and reproducible results. It is advisable to perform initial experiments to determine the optimal enzyme concentration and reaction time to ensure linear product formation. The use of mass spectrometry for product detection is a modern alternative to radiolabeling that offers high sensitivity and specificity.
Cell-Based Triglyceride Synthesis Assay in HepG2 Cells
This assay assesses the ability of a compound to inhibit triglyceride synthesis in a cellular context, providing a more physiologically relevant measure of efficacy.
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA)
-
Test compound and vehicle
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Induce lipid accumulation by adding the fatty acid solution to the cell culture medium and incubate for an appropriate period (e.g., 24 hours).
-
At the end of the incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess fatty acids.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular triglyceride content in the cell lysates using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration in each well to account for any differences in cell number.
-
Calculate the percent inhibition of triglyceride accumulation for each concentration of the test compound and determine the EC50 value.
Expert Insight: The concentration and composition of the fatty acid cocktail used to induce steatosis can significantly impact the results. It is recommended to optimize these conditions for the specific cell line and experimental goals. Additionally, assessing cell viability in parallel (e.g., using an MTT or LDH assay) is crucial to ensure that the observed reduction in triglyceride content is not due to cytotoxicity. For a more detailed analysis of lipid metabolism, consider using stable isotope-labeled fatty acids and liquid chromatography-mass spectrometry (LC-MS) to trace the metabolic fate of the fatty acids.
In Vivo Efficacy Evaluation in a Rodent Model of NASH
To assess the in vivo efficacy of DGAT2 inhibitors, rodent models that recapitulate key features of human NASH are employed. A common approach is the use of a high-fat, high-fructose diet in mice.
Representative Study Design:
-
Animal Model: C57BL/6J mice.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) with high-fructose in the drinking water.
-
Treatment Groups:
-
Vehicle control
-
Test compound (e.g., Ervogastat or PF-06424439) at multiple dose levels
-
Positive control (optional)
-
-
Dosing: Oral gavage, once or twice daily, for a duration of several weeks (e.g., 8-16 weeks).
-
Endpoints:
-
Metabolic parameters: Body weight, food and water intake, plasma levels of triglycerides, cholesterol, glucose, and insulin.
-
Liver analysis: Liver weight, hepatic triglyceride content, and histological analysis of liver sections stained with H&E (for steatosis, inflammation, and ballooning) and Sirius Red (for fibrosis).
-
Gene expression analysis: qPCR analysis of key genes involved in lipogenesis, inflammation, and fibrosis in liver tissue.
-
Expert Insight: The choice of animal model and diet is critical and should be tailored to the specific research question. While high-fat, high-fructose diets are widely used, other models, such as methionine- and choline-deficient (MCD) diets, can also be employed to induce specific aspects of NASH pathology. It is important to carefully consider the strengths and limitations of each model. Histological assessment should be performed by a trained pathologist blinded to the treatment groups to ensure unbiased evaluation.
Conclusion
This compound, as a precursor to the clinical candidate Ervogastat, represents a significant chemical scaffold for the development of DGAT2 inhibitors. For researchers investigating the role of DGAT2 in metabolic diseases, both Ervogastat and PF-06424439 serve as potent and selective tool compounds. The selection between these and other available inhibitors will depend on the specific experimental context, the need for a direct translational link to a clinical candidate, and the availability of detailed public data. By employing the robust and well-validated experimental protocols outlined in this guide, researchers can confidently assess the comparative efficacy of DGAT2 inhibitors and contribute to the growing body of knowledge in this critical area of drug discovery.
References
-
Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 35(1), 133-148.e6. [Link]
-
ChemHelpASAP. (2022, December 20). discovery of ervogastat - a DGAT2 inhibitor - drug annotations [Video]. YouTube. [Link]
-
Addona, G. H., et al. (2016). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of Biomolecular Screening, 21(3), 256-264. [Link]
-
Assay Genie. Lipid Metabolism. [Link]
-
Okada, K., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542. [Link]
-
Brenna, J. T., et al. (2022). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 115(5), 1269-1282. [Link]
-
Sanyal, A. J., et al. (2025). Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. The Lancet Gastroenterology & Hepatology, 10(10), 924-940. [Link]
-
Smith, T. R., et al. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. Clinical and Translational Science, 17(2), e13702. [Link]
-
Futatsugi, K., et al. (2015). Discovery and optimization of imidazopyridine-based inhibitors of diacylglycerol acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-7185. [Link]
-
Pfizer. (2024). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. [Link]
-
An, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Hematology & Oncology, 17(1), 43. [Link]
-
Iannone, R., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(16), 8887. [Link]
-
Smith, C. M., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxicological Sciences, 184(1), 1-14. [Link]
-
Okada, K., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542. [Link]
-
An, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Hematology & Oncology, 17, 43. [Link]
-
Sanyal, A. J., et al. (2025). Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. The Lancet Gastroenterology & Hepatology. [Link]
-
Patsnap Synapse. (2024, June 21). What are DGAT2 inhibitors and how do they work?[Link]
Sources
- 1. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Metabolism [promega.kr]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Comparative Toxicity Profiling of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
This guide provides a comprehensive framework for conducting the comparative toxicity profiling of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. As an intermediate in the synthesis of Ervogastat (PF-06865571), a clinical-stage diacylglycerol acyltransferase 2 (DGAT2) inhibitor, understanding its toxicological profile is paramount for risk assessment and ensuring the safety of the final active pharmaceutical ingredient.[1][2] This document is intended for researchers, toxicologists, and drug development professionals, offering a structured approach to generating robust and comparable safety data.
The inhibition of DGAT2 is a promising therapeutic strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH), a progressive liver disease with no currently approved treatments.[3][4] Given the clinical significance of DGAT2 inhibitors, a thorough understanding of the toxicological properties of their synthetic precursors is a critical component of the overall safety assessment.
This guide will delineate a proposed battery of in vitro and in vivo toxicity assays, establishing a comparative framework against relevant compounds to contextualize the findings.
Comparative Framework: Selection of Comparator Compounds
To provide a meaningful toxicological benchmark, two comparator compounds have been selected:
-
Ervogastat (PF-06865571): As the final drug product derived from the topic compound, its safety profile is the ultimate benchmark. Clinical trial data suggest Ervogastat is generally well-tolerated.[3][5][6]
-
PF-06424439: An imidazopyridine-based DGAT2 inhibitor from the same discovery program as Ervogastat.[7] Preclinical studies of this compound revealed specific toxicities, including arteriopathy in rats at high doses, making it an invaluable tool for comparative analysis of potential class-related or off-target effects.[7]
Proposed Toxicity Profiling Workflow
A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess fundamental cellular liabilities before proceeding to more complex in vivo studies.
Caption: Proposed tiered workflow for toxicity assessment.
In Vitro Cytotoxicity Assessment
Rationale: The initial evaluation of cytotoxicity provides a fundamental measure of a compound's potential to induce cell death. This is a critical screening step to identify overtly toxic molecules and to guide dose selection for subsequent assays.
Recommended Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay. This colorimetric assay is a robust and widely accepted method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Topic Compound | HepG2 | 48 | [Experimental Value] |
| Ervogastat | HepG2 | 48 | [Experimental Value] |
| PF-06424439 | HepG2 | 48 | [Experimental Value] |
| Doxorubicin (Positive Control) | HepG2 | 48 | 0.5 ± 0.1 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line relevant to the target organ of DGAT2 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Genotoxicity Assessment
Rationale: Assessing the genotoxic potential of a compound is a critical regulatory requirement.[10] Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.
Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) following OECD Guideline 471.[11] This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Caption: Workflow for the Ames Test.
Comparative Genotoxicity Data (Hypothetical)
| Compound | S. typhimurium TA98 (-S9) | S. typhimurium TA100 (+S9) | E. coli WP2 uvrA (+S9) | Result |
| Topic Compound | Negative | Negative | Negative | Non-mutagenic |
| Ervogastat | Negative | Negative | Negative | Non-mutagenic |
| PF-06424439 | Negative | Negative | Negative | Non-mutagenic |
| 2-Nitrofluorene (Positive Control) | Positive | N/A | N/A | Mutagenic |
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a standard set of tester strains, including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101).[12]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[13]
-
Exposure: To 2 mL of top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic effect.
Cardiotoxicity Assessment
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[14] Therefore, early assessment of a compound's activity on the hERG channel is a critical safety evaluation.
Recommended Assay: Manual whole-cell patch-clamp assay in a stable hERG-expressing cell line (e.g., HEK293 or CHO cells). This technique is considered the gold standard for accurately characterizing a compound's effect on the hERG channel.[15][16]
Comparative Cardiotoxicity Data (Hypothetical)
| Compound | hERG IC50 (µM) |
| Topic Compound | [Experimental Value] |
| Ervogastat | [Experimental Value] |
| PF-06424439 | [Experimental Value] |
| Dofetilide (Positive Control) | 0.01 |
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Culture: Use a cell line stably expressing the hERG channel.
-
Electrophysiology: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp to -80 mV.[17][18]
-
Compound Application: Perfuse the cells with increasing concentrations of the test and comparator compounds.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC50 value.
In Vivo General Toxicity Assessment
Rationale: In vivo studies in rodent models provide essential information on the potential target organs of toxicity, the dose-response relationship, and help to establish a safe starting dose for potential human studies.[19]
Recommended Study: 14-day exploratory toxicity study in rats. This study duration is sufficient to identify potential target organ toxicities and inform the design of longer-term pivotal studies.
Comparative In Vivo Toxicity Findings (Hypothetical Summary)
| Compound | Species | Dose (mg/kg/day) | Key Findings |
| Topic Compound | Rat | Up to 500 | [Experimental Observations] |
| Ervogastat | Rat | Up to 300 | No adverse findings reported in clinical studies at therapeutic doses.[5] |
| PF-06424439 | Rat | 500 | Arteriopathy in kidney and heart, gastric smooth muscle degeneration.[7] |
Experimental Protocol: 14-Day Exploratory Rat Toxicity Study
-
Animal Model: Use Sprague-Dawley rats, with equal numbers of males and females per group (n=5/sex/group).
-
Dose Groups: Administer the test compound daily via oral gavage at three dose levels (e.g., 50, 150, 500 mg/kg/day) and a vehicle control. Dose selection should be informed by the in vitro cytotoxicity data.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption twice weekly.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Conduct a full gross necropsy on all animals. Collect a comprehensive set of organs and tissues for histopathological examination, with a particular focus on the liver, kidney, heart, and gastrointestinal tract, given the target and the findings for PF-06424439.
Data Interpretation and Risk Assessment
The collective data from this proposed suite of assays will form the basis of a preliminary risk assessment.
-
Cytotoxicity: An IC50 value significantly lower than the intended therapeutic concentration would be a cause for concern. Comparing the IC50 of the topic compound to Ervogastat will be crucial.
-
Genotoxicity: A positive Ames test is a significant finding that would likely halt the development of a compound unless a clear, non-relevant mechanism can be demonstrated.
-
Cardiotoxicity: A potent hERG IC50 value (typically <1 µM) warrants further investigation. The risk is contextualized by comparing the IC50 to the expected therapeutic plasma concentrations.
-
In Vivo Toxicity: The No-Observed-Adverse-Effect-Level (NOAEL) will be determined. Any target organ toxicities will be carefully evaluated. A comparison with the known arteriopathy of PF-06424439 will be critical to determine if this is a potential liability for the chemical class or a specific structural feature.
By systematically evaluating this compound against its final drug product and a tool compound with a known toxicity profile, researchers can make informed decisions regarding its suitability for further development and establish a robust safety profile for this important class of therapeutic agents.
References
-
Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. National Institutes of Health. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
-
Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. [Link]
-
Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. National Institutes of Health. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. National Institutes of Health. [Link]
-
discovery of ervogastat - a DGAT2 inhibitor - drug annotations. YouTube. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene International. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. PubMed. [Link]
-
Efficacy & Toxicity Studies. Biocytogen. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). ResearchGate. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health. [Link]
-
Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. U.S. Food and Drug Administration. [Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Sage Journals. [Link]
-
Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. PubMed. [Link]
-
GLP OECD 471 Ames Test. Scantox. [Link]
-
What are DGAT2 inhibitors and how do they work?. Patsnap. [Link]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]
Sources
- 1. biocytogen.com [biocytogen.com]
- 2. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. altasciences.com [altasciences.com]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 13. scantox.com [scantox.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 17. fda.gov [fda.gov]
- 18. sophion.com [sophion.com]
- 19. syngeneintl.com [syngeneintl.com]
A Head-to-Head Comparison of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors for Non-Alcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides an in-depth, head-to-head comparison of leading Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, a promising class of therapeutics for Non-Alcoholic Steatohepatitis (NASH). While the initial compound of interest, (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is a key intermediate in the synthesis of the clinical candidate ervogastat[1][2][3], this guide will focus on the pharmacological and clinical profiles of the final active pharmaceutical ingredients. We will dissect the mechanism of action, compare preclinical and clinical data, and provide detailed experimental protocols to empower researchers in this field.
Introduction: The Role of DGAT2 in NASH Pathophysiology
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. A key driver of NASH pathogenesis is the excessive accumulation of triglycerides in hepatocytes. Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final step in triglyceride synthesis[4][5]. Its inhibition has emerged as a promising therapeutic strategy to reduce liver fat and ameliorate NASH.
Signaling Pathway of DGAT2 in Triglyceride Synthesis
Caption: Simplified signaling pathway of DGAT2 in triglyceride synthesis and its inhibition by ervogastat.
Comparative Analysis of Leading DGAT2 Inhibitors
This section provides a head-to-head comparison of ervogastat (PF-06865571) with another notable DGAT2 inhibitor, PF-06427878, and a DGAT1 inhibitor, AZD7687, for contextual understanding of isoform selectivity.
| Compound | Target(s) | Key Differentiators | Clinical Development Status (NASH) |
| Ervogastat (PF-06865571) | Selective DGAT2 Inhibitor[6][7][8] | Systemically acting, favorable safety profile. Being investigated as monotherapy and in combination with ACC inhibitor clesacostat.[9][10][11] | Phase 2[6][12][13] |
| PF-06427878 | Selective DGAT2 Inhibitor[14][15] | Prototype liver-targeted DGAT2 inhibitor.[8] | Preclinical/Early Clinical[14][15] |
| AZD7687 | Selective DGAT1 Inhibitor[16][17][18][19] | Targets DGAT1 isoform, associated with significant gastrointestinal side effects.[20] | Investigated for type 2 diabetes and obesity, not primarily for NASH.[20] |
Preclinical Efficacy
| Compound | Animal Model | Key Findings | Reference |
| Ervogastat (PF-06865571) | Rodent models | Dose-dependent reductions in liver fat and serum triglycerides.[4] | [4] |
| PF-06427878 | Rat model on Western diet | Reduction of hepatic and plasma triglycerides, decreased lipogenic gene expression. | [14][15] |
| AZD7687 | Rat model | Potent inhibition of plasma triglyceride appearance.[16] | [16] |
Clinical Efficacy and Safety
| Compound | Study Population | Key Findings | Adverse Events | Reference |
| Ervogastat (PF-06865571) | Adults with NAFLD | Dose-dependent reductions in liver fat.[4] Co-administration with clesacostat showed further reduction in liver fat.[21] | Generally well-tolerated.[22] | [4][21][22] |
| PF-06427878 | Healthy adults | Reduced hepatic steatosis. | Well-tolerated in Phase 1 studies. | [14][15] |
| AZD7687 | Overweight/obese men | Altered lipid handling and hormone secretion. | Intolerable gastrointestinal side effects, particularly diarrhea.[20] | [20] |
Experimental Protocols
In Vitro DGAT Inhibition Assay
This protocol is a generalized procedure based on standard enzymatic assays for DGAT inhibitors.
Objective: To determine the in vitro potency (IC50) of test compounds against DGAT1 and DGAT2.
Materials:
-
Human recombinant DGAT1 and DGAT2 enzymes
-
[14C]-labeled fatty acyl-CoA
-
Diacylglycerol
-
Test compounds (e.g., ervogastat, AZD7687)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing buffer, diacylglycerol, and the respective DGAT enzyme.
-
Add serial dilutions of the test compound or vehicle control.
-
Initiate the reaction by adding [14C]-labeled fatty acyl-CoA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and extract the lipids.
-
Quantify the formation of radiolabeled triglycerides using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro DGAT inhibition assay.
In Vivo Assessment of Hepatic Steatosis in a Rodent Model of NASH
This protocol outlines a general approach for evaluating the in vivo efficacy of DGAT2 inhibitors.
Objective: To assess the effect of a test compound on liver fat accumulation in a diet-induced rodent model of NASH.
Procedure:
-
Induce NASH in rodents (e.g., mice or rats) by feeding a high-fat, high-sugar diet for an extended period.
-
Randomly assign animals to treatment groups: vehicle control, and different doses of the test compound (e.g., ervogastat).
-
Administer the compound or vehicle orally once or twice daily for a specified duration (e.g., 4-12 weeks).
-
At the end of the treatment period, measure liver triglyceride content.
-
Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, and fibrosis.
-
Analyze relevant plasma biomarkers (e.g., ALT, AST, triglycerides).
Discussion and Future Perspectives
The development of selective DGAT2 inhibitors like ervogastat represents a significant advancement in the pursuit of a safe and effective treatment for NASH. The clinical data to date suggest that DGAT2 inhibition can effectively reduce hepatic steatosis with a favorable safety profile, particularly in contrast to DGAT1 inhibitors which are hampered by gastrointestinal side effects[20][22].
The combination of ervogastat with an ACC inhibitor, clesacostat, is a particularly noteworthy strategy. This dual-pronged approach targets two key enzymes in lipid metabolism, potentially leading to synergistic effects on liver fat reduction and a more comprehensive management of NASH[9][10][11][21][23]. The FDA's Fast Track designation for this combination underscores its potential to address a significant unmet medical need[9][10][11].
Future research will likely focus on long-term efficacy and safety studies of DGAT2 inhibitors, both as monotherapies and in combination regimens. Further elucidation of the downstream effects of DGAT2 inhibition on hepatic inflammation and fibrosis will also be crucial.
Conclusion
This compound is a vital building block in the synthesis of the promising DGAT2 inhibitor, ervogastat. The comparative analysis presented in this guide demonstrates the potential of selective DGAT2 inhibition as a therapeutic strategy for NASH. Ervogastat, with its encouraging preclinical and clinical data, stands out as a leading candidate in this class. The ongoing clinical trials will be instrumental in defining its role in the future landscape of NASH treatment.
References
-
Ervogastat - Pfizer - AdisInsight. (URL: [Link])
-
Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open. (URL: [Link])
-
Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. ResearchGate. (URL: [Link])
-
Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. PubMed. (URL: [Link])
-
ervogastat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH). BMJ Open. (URL: [Link])
-
How an experimental drug reverses fatty liver disease. UT Southwestern Medical Center. (URL: [Link])
-
Dual targeting of hepatocyte DGAT2 and stellate cell FASN alleviates nonalcoholic steatohepatitis in mice. NIH. (URL: [Link])
-
Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH). Nasdaq. (URL: [Link])
-
Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH). Business Wire. (URL: [Link])
-
Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. ResearchGate. (URL: [Link])
-
What are DGAT2 inhibitors and how do they work?. Patsnap Synapse. (URL: [Link])
-
Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. PubMed. (URL: [Link])
-
FDA grants Fast Track status for Pfizer's NASH combination therapy. (URL: [Link])
-
A Study To Assess Pharmacodynamics, Safety And Tolerability Of PF-05221304 And PF-06865571 Co-Administered For 6 Weeks In Adults With Non-Alcoholic Fatty Liver Disease. ClinicalTrials.gov. (URL: [Link])
-
Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. PubMed. (URL: [Link])
-
Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA). ClinicalTrials.gov. (URL: [Link])
-
Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA). Stanford Medicine. (URL: [Link])
-
Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. PubMed. (URL: [Link])
-
Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. PubMed. (URL: [Link])
-
Ervogastat. Wikipedia. (URL: [Link])
-
Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. ACS Publications. (URL: [Link])
-
Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. Gut. (URL: [Link])
-
Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA). ClinicalTrials.gov. (URL: [Link])
-
Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants. PubMed. (URL: [Link])
Sources
- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Labchem Catalog [catalog.labchem.com.my]
- 4. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Ervogastat - Pfizer - AdisInsight [adisinsight.springer.com]
- 7. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 10. businesswire.com [businesswire.com]
- 11. FDA grants Fast Track status for Pfizer’s NASH combination therapy [pharmaceutical-technology.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. usbio.net [usbio.net]
- 19. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 20. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gut.bmj.com [gut.bmj.com]
- 22. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical intermediates are fundamental to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1809064-89-8). While a Safety Data Sheet (SDS) for this specific compound indicates it is not classified as a hazardous substance, this guide is built on a foundation of rigorous scientific integrity and best practices in laboratory safety to address any potential risks.[1]
This compound is known as an intermediate in the synthesis of the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat.[2][3] Understanding the appropriate disposal protocols is crucial for any laboratory handling this substance.
Part 1: Hazard Assessment and Core Safety Principles
According to a Safety Data Sheet from MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, it is a core principle of laboratory safety to treat all chemical compounds with a degree of caution. The absence of a formal hazard classification does not imply a complete absence of risk. Therefore, the following procedures are based on established best practices for handling laboratory chemicals.
While the overall molecule is deemed non-hazardous, it is prudent to consider the potential hazards of its structural components, including piperidine and pyrimidine derivatives, to inform safe handling and disposal practices.[4][5][6][7][]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against potential exposure.
-
Eye Protection : Safety goggles or a face shield should be worn to protect against accidental splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact.
-
Protective Clothing : A laboratory coat and closed-toe shoes are required to protect skin and clothing.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the potential for inhalation.[4][9][10]
Part 2: Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound, despite its non-hazardous classification, is through a licensed environmental waste management company.[4][9] This ensures the highest level of safety and compliance with local and national regulations.[11]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal.[12]
-
Solid Waste : Collect any solid waste, such as the pure compound or contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated solid chemical waste container.[4]
-
Liquid Waste : If the compound is in a solution, collect it in a designated liquid chemical waste container.[4][10] Do not mix this waste with other incompatible chemical streams.[4]
-
Empty Containers : Triple rinse empty containers that held the compound with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as liquid chemical waste.[4][13]
Waste Container Management
Proper management of waste containers is essential to prevent leaks, spills, and exposure.[12][14]
-
Container Compatibility : Use containers that are chemically compatible with the waste being stored. High-density polyethylene (HDPE) containers are a suitable choice for a wide range of chemical waste.[15][16]
-
Labeling : Clearly label the waste container with the full chemical name: "this compound".[17] Do not use abbreviations or chemical formulas. The label should also include the accumulation start date and any known hazards (even if minimal).[17][18]
-
Secure Storage : Keep waste containers securely closed when not in use.[5][12][19] Store them in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[10][12][18] This area should be away from incompatible materials and in a well-ventilated location.[5][12]
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9] Provide them with an accurate inventory of the waste, including the chemical name and quantity.
Caption: Workflow for the safe disposal of this compound.
Part 3: Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential risks.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4]
-
Collect : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[4]
-
Decontaminate : Clean the spill area with a suitable solvent. All cleaning materials must also be collected as hazardous waste.[4][5]
-
Report : Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.[4]
Caption: Immediate procedural flow for spill response.
Part 4: Regulatory Context
The disposal of all laboratory chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste.[14] While this particular compound may not be listed as hazardous, adherence to these general principles ensures a culture of safety and regulatory compliance.[14][15] It is imperative to consult with your institution's EHS department as they will have specific guidance that aligns with federal, state, and local regulations.[14][15]
References
- MedChemExpress. (2025). 2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid-SDS.
- Safety Data Sheet. (n.d.). Reuse, when possible. Product residues should be considered special hazardous waste.
- BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
- BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Biomol. (n.d.). This compound.
- InvivoChem. (n.d.). This compound.
- Procedures for Disposal of Hazardous Waste. (n.d.).
- Environmental Health and Safety, The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Safety D
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of circulating pyrimidines by tissues of the mouse. The Journal of Biological Chemistry, 260(5), 2812–2818.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- BOC Sciences. (n.d.). Piperidine Impurities.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pccarx.com [pccarx.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. nipissingu.ca [nipissingu.ca]
- 17. geo.utexas.edu [geo.utexas.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. ethz.ch [ethz.ch]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1809064-89-8). While one supplier's Safety Data Sheet (SDS) classifies this compound as non-hazardous, a comprehensive safety strategy necessitates a precautionary principle, considering the toxicological profiles of its structural motifs: a piperidine ring and a pyrimidine-carboxylic acid moiety.[1] This guide is therefore predicated on a thorough risk assessment, ensuring the well-being of all laboratory personnel.
Hazard Analysis: A Tale of Two Moieties
A nuanced understanding of the potential hazards associated with this compound begins with an examination of its constituent chemical groups.
-
The Piperidine Precedent: Piperidine, a core component of this molecule's structure, is a well-characterized hazardous substance. It is classified as a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[2][3][4][5] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[2][3]
-
The Pyrimidine-Carboxylic Acid Perspective: Derivatives of pyrimidine-carboxylic acid are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[6][7]
Given these inherent risks associated with the compound's structural relatives, a conservative approach to handling is not just recommended, but imperative for maintaining a safe laboratory environment.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE protocol is your primary defense against potential exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
Step-by-Step Guide to PPE Application and Removal
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the appropriate laboratory coat or gown, ensuring complete coverage.
-
Respiratory Protection (if required): If the procedure involves a risk of aerosol generation, now is the time to don your N95 respirator or a higher level of respiratory protection. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.[8]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface.
-
Gown/Lab Coat: Remove the gown or lab coat by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Engineering Controls:
All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]
Weighing the Solid Compound:
-
Don the appropriate PPE for moderate-hazard activities.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[9]
-
Use anti-static weighing paper or a tared container to prevent electrostatic discharge.
Spill Management:
In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department immediately.
Waste Disposal:
All waste materials, including contaminated gloves, weighing paper, and absorbent materials, should be considered hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used. Do not mix with other waste streams.[10]
The disposal of chemical waste must adhere to local, state, and federal regulations.[10] Heterocyclic compounds can be persistent in the environment, so proper disposal is crucial to prevent ecological contamination.[11]
Emergency Procedures: Preparedness is Key
In case of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Always have a copy of the available SDS and this guide readily accessible in the laboratory.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
References
- Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).
- Pyrimidine-2-carboxylic acid - Safety Data Sheet - ChemicalBook. (2025-07-26).
- This compound-SDS-MedChemExpress.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2023-10-11).
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- Safety Data Sheet.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
- Safety Data Sheet.
- SAFETY DATA SHEET - TCI Chemicals.
- PIPERIDINE For Synthesis - Laboratory Chemicals - Alpha Chemika.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
- Safety Data Sheet - Cayman Chemical. (2025-07-03).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. alphachemika.co [alphachemika.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. ptb.de [ptb.de]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
